molecular formula C7H6N2O2 B1582746 3-(2-Nitroethenyl)pyridine CAS No. 3156-52-3

3-(2-Nitroethenyl)pyridine

Cat. No.: B1582746
CAS No.: 3156-52-3
M. Wt: 150.13 g/mol
InChI Key: HIXBXAXEKNYDHU-UHFFFAOYSA-N
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Description

3-(2-Nitroethenyl)pyridine is a useful research compound. Its molecular formula is C7H6N2O2 and its molecular weight is 150.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(E)-2-nitroethenyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2/c10-9(11)5-3-7-2-1-4-8-6-7/h1-6H/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIXBXAXEKNYDHU-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C=C[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)/C=C/[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3156-52-3
Record name 3-(2-Nitroethenyl)pyridine
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Foundational & Exploratory

An In-Depth Technical Guide to 3-(2-Nitroethenyl)pyridine: Chemical Properties, Structure, and Synthetic Insights for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Heterocyclic Building Block

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the design of novel therapeutic agents. Its unique electronic properties and ability to engage in hydrogen bonding have cemented its status as a privileged structure in drug discovery.[1] This guide delves into the chemical intricacies of a particularly intriguing derivative: 3-(2-Nitroethenyl)pyridine. Characterized by the presence of a nitrovinyl group appended to the pyridine ring, this compound presents a compelling synthon for the elaboration of complex molecular architectures. The electron-withdrawing nature of the nitro group, in conjugation with the pyridine ring, imparts distinct reactivity to the molecule, making it a valuable precursor for a variety of chemical transformations. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing in-depth insights into its chemical properties, structure, synthesis, and potential applications.

Molecular Structure and Physicochemical Properties

This compound, also known as (E)-3-(2-nitrovinyl)pyridine, is a solid, yellow to brown compound at room temperature. Its core structure consists of a pyridine ring substituted at the 3-position with a trans-configured 2-nitroethenyl group.

Structural Formula:

The molecule's geometry and electronic distribution are key to understanding its reactivity. The nitro group, a strong electron-withdrawing group, significantly influences the electron density of the vinyl group and the pyridine ring, making the β-carbon of the vinyl group susceptible to nucleophilic attack.

PropertyValueSource
Molecular Formula C₇H₆N₂O₂[2]
Molecular Weight 150.13 g/mol [2]
Physical Form Yellow to Brown Solid
Purity ≥95%
InChI Key HIXBXAXEKNYDHU-HWKANZROSA-N
Storage Temperature Room Temperature

Synthesis of this compound: The Henry Reaction

The primary synthetic route to this compound is the Henry reaction, also known as the nitroaldol reaction.[3][4] This classic carbon-carbon bond-forming reaction involves the base-catalyzed condensation of a nitroalkane with an aldehyde or ketone.[3] In this case, 3-pyridinecarboxaldehyde is reacted with nitroethane in the presence of a base. The initial product is a β-nitro alcohol, which readily undergoes dehydration to yield the target nitroalkene.

Conceptual Workflow of the Henry Reaction

Henry_Reaction Reactants 3-Pyridinecarboxaldehyde + Nitroethane Nitroaldol_Adduct β-Nitro Alcohol Intermediate Reactants->Nitroaldol_Adduct Condensation Base Base (e.g., amine, alkoxide) Dehydration Dehydration (-H₂O) Nitroaldol_Adduct->Dehydration Elimination Product This compound Dehydration->Product

Caption: General workflow for the synthesis of this compound via the Henry Reaction.

Detailed Experimental Protocol

While various bases can be employed, the choice of catalyst and reaction conditions can influence the yield and purity of the final product. A typical laboratory-scale synthesis is outlined below:

Materials:

  • 3-Pyridinecarboxaldehyde

  • Nitroethane

  • A suitable base (e.g., ammonium acetate, a primary or secondary amine, or an alkoxide)

  • A suitable solvent (e.g., acetic acid, ethanol, or an aprotic solvent)

Procedure:

  • Reaction Setup: A solution of 3-pyridinecarboxaldehyde and a slight excess of nitroethane is prepared in the chosen solvent.

  • Catalyst Addition: The basic catalyst is added to the reaction mixture. The choice of base is critical; weaker bases like ammonium acetate often favor the dehydration of the intermediate to the nitroalkene.

  • Reaction Conditions: The mixture is typically heated to reflux for a period of time, which can range from a few hours to overnight, to drive the reaction to completion and facilitate the dehydration step. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure this compound.

Spectroscopic Characterization

Accurate characterization of the synthesized compound is paramount. The following spectral data are indicative of the structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum provides key information about the structure. The protons of the vinyl group will appear as doublets in the olefinic region, with a large coupling constant characteristic of a trans configuration. The protons of the pyridine ring will exhibit characteristic shifts and splitting patterns in the aromatic region.[5]

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the two vinyl carbons, with the β-carbon (adjacent to the nitro group) being significantly deshielded. The carbons of the pyridine ring will also appear at their characteristic chemical shifts.[5]

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the key functional groups present in the molecule.[6][7]

  • NO₂ Stretch: Strong asymmetric and symmetric stretching vibrations for the nitro group are expected in the regions of approximately 1500-1550 cm⁻¹ and 1340-1380 cm⁻¹, respectively.

  • C=C Stretch: A peak corresponding to the carbon-carbon double bond of the vinyl group will be observed around 1620-1650 cm⁻¹.

  • C-H Bending (trans-alkene): A characteristic out-of-plane bending vibration for the trans-substituted double bond is expected around 960-980 cm⁻¹.

  • Pyridine Ring Vibrations: Multiple bands corresponding to the C=C and C=N stretching vibrations of the pyridine ring will be present in the fingerprint region (approximately 1400-1600 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[1]

  • Molecular Ion Peak: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (m/z = 150.13).

  • Fragmentation: Common fragmentation pathways may include the loss of the nitro group (NO₂) or other small neutral molecules, leading to characteristic fragment ions that can help confirm the structure.

Chemical Reactivity and Potential for Derivatization

The reactivity of this compound is dominated by the electrophilic nature of the nitrovinyl group. This makes it a versatile intermediate for the synthesis of a wide array of more complex molecules.

Key Reactions and Transformations

Reactivity Start This compound Michael_Addition Michael Addition (Nucleophiles: thiols, amines, etc.) Start->Michael_Addition Reduction Reduction (e.g., NaBH₄, H₂/Pd-C) Start->Reduction Cycloaddition Diels-Alder Reaction Start->Cycloaddition Product_Michael β-Substituted Nitroalkanes Michael_Addition->Product_Michael Product_Reduction 2-(Pyridin-3-yl)ethanamine Reduction->Product_Reduction Product_Cycloadduct Product_Cycloadduct Cycloaddition->Product_Cycloadduct Product_Cycloaddition Cycloadducts

Caption: Key reaction pathways of this compound.

  • Michael Addition: The β-carbon of the nitrovinyl group is highly susceptible to attack by a wide range of nucleophiles, including thiols, amines, and enolates. This 1,4-conjugate addition, or Michael addition, is a powerful tool for introducing diverse functional groups.

  • Reduction: The nitro group can be selectively reduced to an amino group using various reducing agents, such as sodium borohydride or catalytic hydrogenation. This transformation provides access to valuable β-aminoethylpyridine derivatives, which are important scaffolds in medicinal chemistry.

  • Diels-Alder Reaction: The electron-deficient double bond of the nitrovinyl group can participate as a dienophile in Diels-Alder cycloaddition reactions with suitable dienes, leading to the formation of complex cyclic structures.

Applications in Drug Discovery and Development

The pyridine nucleus is a common feature in many approved drugs, and its derivatives are continuously explored for new therapeutic applications.[8] The unique combination of a pyridine ring and a reactive nitrovinyl group makes this compound a promising starting material for the synthesis of biologically active compounds.

Potential Therapeutic Areas
  • Anticancer Activity: β-nitrostyrene derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[9] Their proposed mechanism of action often involves the induction of apoptosis and cell cycle arrest.[9] The presence of the pyridine ring in this compound could further enhance its interaction with biological targets and improve its pharmacological profile.

  • Antimicrobial and Antifungal Activity: Nitro-containing heterocyclic compounds have a long history as antimicrobial agents.[10][11] The electrophilic nature of the nitrovinyl group allows it to react with nucleophilic residues in essential microbial enzymes, leading to cell death. Derivatives of this compound could, therefore, be investigated for their potential as novel antibacterial and antifungal agents.[12][13]

Conclusion

This compound is a versatile and reactive building block with significant potential in the field of drug discovery. Its straightforward synthesis via the Henry reaction, coupled with the diverse reactivity of the nitrovinyl group, provides access to a wide range of complex molecular architectures. The established biological activities of related β-nitrostyrenes and pyridine derivatives further underscore the potential of this compound as a starting point for the development of new therapeutic agents, particularly in the areas of oncology and infectious diseases. This guide has provided a comprehensive overview of its chemical properties, structure, synthesis, and potential applications, offering a valuable resource for scientists engaged in the pursuit of novel medicines.

References

spectroscopic data analysis of 3-(2-Nitroethenyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Data Analysis of 3-(2-Nitroethenyl)pyridine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the spectroscopic analysis of this compound, a heterocyclic compound of interest in synthetic chemistry and drug development. Designed for researchers, scientists, and professionals in drug development, this document delves into the core principles and practical applications of key analytical techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS). The causality behind experimental choices is explained, and each protocol is presented as a self-validating system to ensure scientific integrity. By integrating theoretical knowledge with practical insights, this guide serves as an authoritative resource for the structural elucidation and characterization of this compound.

Introduction and Molecular Overview

This compound, also known as (E)-3-(2-Nitrovinyl)pyridine, is a compound featuring a pyridine ring substituted at the 3-position with a nitroethenyl group. Its structure combines the aromaticity of a pyridine ring with the electron-withdrawing properties of a conjugated nitroalkene system. This unique electronic and structural arrangement makes it a valuable intermediate in organic synthesis. Accurate characterization is paramount to confirm its identity, purity, and stereochemistry, which is primarily achieved through a combination of spectroscopic methods.

Molecular Profile:

  • Chemical Formula: C₇H₆N₂O₂[1]

  • Molecular Weight: 150.13 g/mol [1]

  • Key Functional Groups: Pyridine Ring, Conjugated Alkene (Ethenyl), Nitro Group

The following sections will detail the application of primary spectroscopic techniques for the unambiguous characterization of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive information about the electronic environment of each atom, confirming the connectivity and stereochemistry of the ethenyl bridge.

Proton (¹H) NMR Spectroscopy

Causality and Experimental Choices: ¹H NMR is used to identify the number of distinct proton environments, their neighboring protons (through spin-spin coupling), and their relative quantities (through integration). The choice of a deuterated solvent like Deuterated Chloroform (CDCl₃) or Dimethyl Sulfoxide (DMSO-d₆) is critical; CDCl₃ is suitable for many organic compounds, while DMSO-d₆ is used for less soluble samples and can reveal exchangeable protons.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving complex coupling patterns in the aromatic region.

  • Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction.

G cluster_workflow ¹H NMR Experimental Workflow SamplePrep 1. Dissolve Sample in Deuterated Solvent Standard 2. Add TMS Internal Standard SamplePrep->Standard Acquisition 3. Acquire FID on 400+ MHz Spectrometer Standard->Acquisition Processing 4. Fourier Transform, Phase & Baseline Correction Acquisition->Processing Analysis 5. Chemical Shift, Integration, & Coupling Analysis Processing->Analysis

Caption: Workflow for ¹H NMR Spectroscopy Analysis.

Data Interpretation and Analysis: The ¹H NMR spectrum is characterized by signals in both the aromatic and olefinic regions. The trans-configuration of the double bond is confirmed by a large coupling constant (J) between the vinyl protons, typically >12 Hz.

  • Aromatic Protons (Pyridine Ring): Four protons on the pyridine ring will appear as distinct signals, typically between δ 7.0 and 9.0 ppm. The exact chemical shifts are influenced by the electron-withdrawing nitroethenyl substituent. Protons ortho and para to the nitrogen atom are generally shifted further downfield[2][3].

  • Olefinic Protons (Ethenyl Bridge): The two protons on the C=C double bond will appear as doublets due to coupling with each other. The proton adjacent to the pyridine ring (Cα-H) is expected around δ 7.5-8.0 ppm, while the proton adjacent to the nitro group (Cβ-H) will be further downfield (δ 8.0-8.5 ppm) due to the strong deshielding effect of the NO₂ group.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Pyridine H-2 ~8.8 s (or d) ~2.0
Pyridine H-4 ~7.9 d ~8.0
Pyridine H-5 ~7.4 dd ~8.0, 5.0
Pyridine H-6 ~8.6 d ~5.0
Ethenyl Cα-H ~7.6 d ~13-16

| Ethenyl Cβ-H | ~8.2 | d | ~13-16 |

Carbon-¹³ (¹³C) NMR Spectroscopy

Causality and Experimental Choices: ¹³C NMR provides a map of the carbon skeleton. It identifies the number of unique carbon environments and gives insight into their hybridization and electronic state. Broadband proton decoupling is typically used to simplify the spectrum, resulting in a single peak for each unique carbon atom.

Experimental Protocol: ¹³C NMR

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be required due to the lower natural abundance of the ¹³C isotope.

  • Data Acquisition: Acquire the spectrum on a 101 MHz (or corresponding) spectrometer using a standard pulse program with proton decoupling.

  • Processing: Apply Fourier transform, phasing, and baseline correction to the acquired data.

Data Interpretation and Analysis: The spectrum will show seven distinct carbon signals.

  • Aromatic Carbons (Pyridine Ring): Five signals are expected in the aromatic region (δ 120-155 ppm). The carbon atom attached to the nitrogen (C-2, C-6) will be significantly downfield. The carbon attached to the ethenyl group (C-3) will also be identifiable. Based on data for similar dinitropyridine compounds, these peaks can be quite deshielded[4].

  • Olefinic Carbons (Ethenyl Bridge): Two signals corresponding to the double bond carbons will be present, typically in the δ 125-145 ppm range. The carbon atom bonded to the nitro group (Cβ) will be further downfield than the carbon bonded to the pyridine ring (Cα).

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Pyridine C-2 ~151.0
Pyridine C-3 ~130.0
Pyridine C-4 ~124.0
Pyridine C-5 ~135.0
Pyridine C-6 ~149.0
Ethenyl Cα ~133.0

| Ethenyl Cβ | ~139.0 |

Infrared (IR) Spectroscopy

Causality and Experimental Choices: IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups. The principle relies on the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). For this compound, IR is crucial for confirming the presence of the nitro group, the C=C double bond, and the aromatic pyridine ring.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: For a solid sample, the KBr pellet technique is common. Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

  • Background Scan: Perform a background scan of the empty sample compartment (or just the KBr pellet/ATR crystal) to subtract atmospheric and instrument-related absorptions.

  • Sample Scan: Acquire the spectrum of the sample, typically over the range of 4000-400 cm⁻¹.

G cluster_workflow FT-IR Spectroscopy Workflow SamplePrep 1. Prepare Sample (e.g., KBr Pellet or ATR) Background 2. Acquire Background Spectrum SamplePrep->Background Acquisition 3. Acquire Sample Spectrum Background->Acquisition Analysis 4. Identify Characteristic Absorption Bands Acquisition->Analysis

Caption: Workflow for Fourier-Transform Infrared (FT-IR) Spectroscopy.

Data Interpretation and Analysis: The IR spectrum will exhibit several characteristic absorption bands that confirm the molecular structure.

  • Aromatic C-H Stretch: Weak to medium bands above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region, are characteristic of C-H stretching on the pyridine ring[5][6].

  • C=C and C=N Stretching: Aromatic ring stretching vibrations appear in the 1600-1400 cm⁻¹ region[5]. The conjugated C=C stretch of the ethenyl group is also expected in this region, often around 1620-1640 cm⁻¹.

  • Nitro Group (NO₂) Stretch: This is a key diagnostic feature. Two strong bands are expected: an asymmetric stretch typically around 1550-1500 cm⁻¹ and a symmetric stretch around 1360-1340 cm⁻¹[7].

  • C-H Bending: Out-of-plane (OOP) C-H bending vibrations for the substituted pyridine ring appear in the 900-700 cm⁻¹ region and are diagnostic of the substitution pattern.

Table 3: Key IR Absorption Bands for this compound

Vibrational Mode Expected Frequency (cm⁻¹) Intensity
Aromatic C-H Stretch 3100 - 3000 Medium-Weak
Asymmetric NO₂ Stretch 1550 - 1500 Strong
Symmetric NO₂ Stretch 1360 - 1340 Strong
Aromatic C=C/C=N Stretch 1600 - 1400 Medium-Strong
Conjugated C=C Stretch 1640 - 1620 Medium

| Trans C-H Wag (OOP) | 970 - 960 | Medium-Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Causality and Experimental Choices: UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals. It is particularly useful for analyzing compounds with conjugated systems. The extensive conjugation in this compound, spanning the pyridine ring, the double bond, and the nitro group, gives rise to characteristic absorptions. The choice of solvent is important, as polarity can influence the position of absorption maxima (λ_max).

Experimental Protocol: UV-Vis Spectroscopy

  • Solvent Selection: Choose a UV-transparent solvent, such as ethanol, methanol, or acetonitrile.

  • Sample Preparation: Prepare a dilute solution of the compound in the chosen solvent. The concentration should be adjusted to yield an absorbance value between 0.2 and 1.0 at λ_max.

  • Baseline Correction: Use a cuvette filled with the pure solvent to zero the spectrophotometer.

  • Spectrum Acquisition: Record the absorption spectrum over a range of approximately 200-600 nm.

Data Interpretation and Analysis: The UV-Vis spectrum of this compound is expected to show strong absorption bands corresponding to π → π* electronic transitions within the conjugated system.

  • π → π Transitions:* The conjugated system will result in intense absorption bands, likely at wavelengths longer than those for pyridine alone (which absorbs around 250-270 nm)[8]. One or more strong peaks can be expected in the 280-350 nm range.

  • n → π Transitions:* A weaker absorption band corresponding to an n → π* transition, possibly involving the lone pair electrons on the nitrogen of the nitro group or the pyridine ring, may be observed at a longer wavelength, but it is often obscured by the more intense π → π* bands[9][10].

Table 4: Predicted UV-Vis Absorption Data for this compound in Ethanol

Transition Type Predicted λ_max (nm) Molar Absorptivity (ε)
π → π* ~320 - 350 High (>10,000 L mol⁻¹ cm⁻¹)

| π → π* (Pyridine) | ~260 - 280 | Medium-High |

Mass Spectrometry (MS)

Causality and Experimental Choices: Mass spectrometry is used to determine the molecular weight and elemental formula of a compound. It works by ionizing the molecule and then separating the resulting ions based on their mass-to-charge (m/z) ratio. High-Resolution Mass Spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.

Experimental Protocol: Mass Spectrometry (EI-MS)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by GC-MS if the compound is sufficiently volatile and thermally stable.

  • Ionization: Use Electron Ionization (EI) at 70 eV. This high-energy method induces fragmentation, providing structural information.

  • Mass Analysis: The generated ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The detector records the relative abundance of ions at each m/z value.

G cluster_workflow Mass Spectrometry (EI-MS) Workflow SampleIntro 1. Introduce Sample into Ion Source Ionization 2. Ionize Molecules (e.g., Electron Ionization) SampleIntro->Ionization Separation 3. Separate Ions by Mass-to-Charge (m/z) Ionization->Separation Detection 4. Detect Ions and Generate Mass Spectrum Separation->Detection

Caption: Workflow for Electron Ionization Mass Spectrometry.

Data Interpretation and Analysis:

  • Molecular Ion Peak ([M]⁺): The spectrum should show a clear molecular ion peak at m/z = 150, corresponding to the molecular weight of C₇H₆N₂O₂[1].

  • Fragmentation Pattern: The fragmentation pattern provides structural clues. Key fragment ions could include:

    • [M - NO₂]⁺: Loss of the nitro group (46 Da), resulting in a peak at m/z = 104.

    • [M - O]⁺: Loss of an oxygen atom, peak at m/z = 134.

    • Pyridine Ring Fragment: The pyridine ring itself has a characteristic fragmentation, often showing a peak at m/z = 78 or 79 (for the pyridyl cation)[11][12].

Table 5: Predicted Key Ions in the Mass Spectrum of this compound

m/z Value Proposed Fragment
150 [C₇H₆N₂O₂]⁺ (Molecular Ion)
104 [C₇H₆N]⁺ (Loss of NO₂)

| 78 | [C₅H₄N]⁺ (Pyridyl fragment) |

Conclusion: A Synergistic Approach

The structural elucidation of this compound is not achieved by a single technique but by the synergistic interpretation of data from multiple spectroscopic methods. NMR spectroscopy defines the precise carbon-hydrogen framework and stereochemistry. IR spectroscopy confirms the presence of critical functional groups, particularly the nitro moiety. UV-Vis spectroscopy provides insight into the electronic structure of the conjugated system, and mass spectrometry confirms the molecular weight and formula while offering clues to its structural components through fragmentation. Together, these techniques provide a robust and self-validating analytical workflow, ensuring the unequivocal characterization of the target molecule for its application in research and development.

References

A Technical Guide to the Synthesis and Potential Biological Activities of 3-(2-Nitroethenyl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The pyridine ring is a foundational scaffold in medicinal chemistry, present in numerous FDA-approved drugs and demonstrating a vast range of biological activities.[1][2][3] When conjugated with a nitroalkene moiety, a potent Michael acceptor, the resulting 3-(2-nitroethenyl)pyridine framework presents a compelling target for drug discovery. This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and key evaluation protocols for this compound derivatives. It is intended for researchers, medicinal chemists, and drug development professionals seeking to explore this promising class of compounds. The guide details synthetic pathways, delves into the antiproliferative and antimicrobial potential supported by data from related pyridine analogs, and provides detailed, field-proven experimental protocols for biological validation.

Introduction to a Privileged Scaffold

The Pyridine Nucleus in Medicinal Chemistry

The pyridine heterocycle is the second most common nitrogen-containing ring system found in pharmaceuticals.[1] Its prevalence is due to a unique combination of properties: it is a bioisostere of a benzene ring but possesses a dipole moment and a basic nitrogen atom capable of forming hydrogen bonds. This allows for fine-tuning of pharmacokinetic properties such as solubility and membrane permeability while providing a key interaction point with biological targets. Pyridine derivatives have demonstrated a remarkable diversity of biological functions, including anticancer, antimicrobial, antiviral, anti-inflammatory, and anticonvulsant activities.[1][2][3][4]

The Nitroalkene Moiety: A Reactive Pharmacophore

The α,β-unsaturated nitroalkene group is a powerful electron-withdrawing system that renders the β-carbon highly electrophilic. This functional group is known to be a potent Michael acceptor, capable of undergoing covalent, irreversible reactions with biological nucleophiles, most notably the thiol groups of cysteine residues in proteins and glutathione (GSH). This reactivity is the cornerstone of its biological activity, allowing it to modulate protein function through covalent modification.

Rationale for Investigating this compound Derivatives

The strategic combination of the pyridine ring with the nitroethenyl group creates a molecule with significant therapeutic potential. The pyridine moiety can serve as a "guidance system," directing the molecule to specific biological targets through non-covalent interactions (e.g., hydrogen bonding, π-stacking). Once localized, the reactive nitroethenyl "warhead" can covalently modify the target, leading to potent and often irreversible inhibition. This dual-functionality makes this compound derivatives highly attractive candidates for development as enzyme inhibitors or modulators of signaling pathways implicated in cancer and infectious diseases.

Synthesis and Chemical Properties

Synthesis of the Core Scaffold: this compound

The primary synthetic route to the this compound core is the Henry reaction, also known as a nitroaldol condensation. This reaction involves the base-catalyzed condensation of 3-pyridinecarboxaldehyde with nitromethane. The subsequent dehydration of the resulting nitro-aldol adduct, typically under acidic conditions or by heating, yields the target compound.

General Reaction Scheme:

  • Step 1 (Condensation): 3-Pyridinecarboxaldehyde + Nitromethane --(Base, e.g., NH₄OAc)--> 1-(Pyridin-3-yl)-2-nitroethanol

  • Step 2 (Dehydration): 1-(Pyridin-3-yl)-2-nitroethanol --(Heat/Acid)--> this compound

This method is efficient and utilizes readily available starting materials, making it suitable for large-scale synthesis.

Synthesis of Functionalized Derivatives

The versatility of the pyridine ring and aromatic aldehydes allows for the synthesis of a wide array of derivatives. Substituents can be introduced on the pyridine ring prior to the Henry reaction to explore structure-activity relationships (SAR). For example, reacting substituted 2-aminopyridines with nitrostyrenes can yield more complex heterocyclic systems like 3-nitro-2-arylimidazo[1,2-a]pyridines, which have shown significant biological activity.[5]

Postulated Mechanism of Biological Action

The primary mechanism through which this compound derivatives are expected to exert their biological effects is via Michael addition. The electrophilic β-carbon of the nitroethenyl group is susceptible to attack by nucleophilic residues on biomolecules. In a cellular context, the most abundant and reactive nucleophile is the thiol group of glutathione (GSH) and cysteine residues within proteins.

This covalent modification can lead to:

  • Enzyme Inhibition: Irreversible binding to a cysteine residue in the active site of an enzyme.

  • Disruption of Protein-Protein Interactions: Altering protein conformation.

  • Induction of Oxidative Stress: Depletion of intracellular GSH pools.

The diagram below illustrates this key mechanistic relationship.

Derivative This compound Derivative Cell Target Cell Derivative->Cell Enters CovalentBond Michael Addition: Irreversible Covalent Bond Formation Derivative->CovalentBond Reacts with TargetProtein Target Protein (e.g., Kinase, Protease) Cysteine Nucleophilic Cysteine Residue (-SH) TargetProtein->Cysteine Contains Cysteine->CovalentBond Inhibition Inhibition of Protein Function CovalentBond->Inhibition Apoptosis Cellular Apoptosis / Growth Arrest Inhibition->Apoptosis

Caption: Postulated mechanism of action for this compound derivatives.

Potential Biological Activities

While specific data for this compound itself is limited in the reviewed literature, a vast body of evidence on substituted pyridine derivatives strongly supports its potential as a biologically active scaffold.

Anticancer and Antiproliferative Activity

Pyridine-containing compounds are a cornerstone of modern oncology.[6] Their derivatives have been shown to inhibit a multitude of cancer-relevant targets, including protein kinases and signaling pathways responsible for cell proliferation.[1][6] The introduction of functional groups like -OH, -OMe, and -NH2 has been shown to enhance antiproliferative activity, while bulky groups or halogens can be detrimental.[3] Studies on various pyridine derivatives have demonstrated potent cytotoxicity against a range of human cancer cell lines.[7]

Table 1: Antiproliferative Activity of Selected Pyridine Derivatives Against Human Cancer Cell Lines

Compound Class Cancer Cell Line IC₅₀ (µM) Reference
Pyridine Thioglycosides HepG2 (Liver) Varies Elgemeie et al.[6]
Pyridine-Ureas MCF-7 (Breast) Micromolar range El-Naggar et al.[6]
Pyridine Thiazolidinones MCF-7 (Breast) Potent Ansari et al.[6]
Nicotinamide Derivatives HCT-116 (Colon) Potent M. A. Ali et al.[7]
Nicotinamide Derivatives HepG-2 (Liver) Potent M. A. Ali et al.[7]

| Triazole-Pyridine Hybrids | HT29 (Colon) | Significant | Gürbüz et al.[8] |

This table summarizes findings for various pyridine scaffolds to indicate the general potential of the class. IC₅₀ values are highly structure-dependent.

Antimicrobial Activity

The pyridine nucleus is also a privileged scaffold for developing antimicrobial agents.[9] Derivatives have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[9][10] Nicotinic acid derivatives, for instance, have demonstrated notable activity against S. aureus, E. coli, and C. albicans.[9] The incorporation of a nitro group can further enhance this activity.

Table 2: Antimicrobial Potential of Selected Pyridine Derivatives

Compound Class Target Organism Activity Metric Reference
Dodecanoic Acid Pyridines B. subtilis, S. aureus, E. coli Good Antibacterial Sarova et al.[9]
Dodecanoic Acid Pyridines A. niger, C. albicans Good Antifungal Sarova et al.[9]
Nicotinic Acid Hydrazides S. aureus, C. albicans MIC comparable to standards Narang et al.[9]
Thieno[2,3-b]pyridines Various Bacteria & Fungi Moderate to Good Various[10][11]

| Pyridine Carbonitriles | Candida albicans | MIC = 1.95 µg/ml | Various[10] |

Experimental Protocols for Biological Evaluation

To validate the therapeutic potential of novel this compound derivatives, standardized in vitro assays are essential. The following protocols describe core methodologies for assessing cytotoxicity and antimicrobial activity.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[7][12]

Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

start Start seed 1. Seed Cancer Cells in 96-Well Plate start->seed incubate1 2. Incubate 24h (Allow Adhesion) seed->incubate1 treat 3. Treat with Serial Dilutions of Test Compounds incubate1->treat incubate2 4. Incubate 48-72h (Exposure) treat->incubate2 add_mtt 5. Add MTT Reagent incubate2->add_mtt incubate3 6. Incubate 4h (Formazan Formation) add_mtt->incubate3 solubilize 7. Solubilize Formazan (Add DMSO) incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read analyze 9. Calculate % Viability & Determine IC₅₀ read->analyze end End analyze->end

Caption: Standard workflow for the MTT cytotoxicity assay.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13]

Methodology:

  • Inoculum Preparation: Culture the microbial strain (e.g., S. aureus, C. albicans) overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi) to a standardized concentration of ~5 x 10⁵ CFU/mL.

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate using the appropriate broth.

  • Inoculation: Add 50 µL of the standardized microbial inoculum to each well containing 50 µL of the diluted compound, bringing the final volume to 100 µL.

  • Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest compound concentration in which no visible turbidity (growth) is observed. This can be assessed visually or by measuring absorbance at 600 nm.

start Start prepare_inoculum 1. Prepare Standardized Microbial Inoculum start->prepare_inoculum inoculate 3. Inoculate Wells with Microbial Suspension prepare_inoculum->inoculate dilute_compounds 2. Serially Dilute Compounds in 96-Well Plate dilute_compounds->inoculate incubate 4. Incubate Plate (24-48h) inoculate->incubate read_mic 5. Visually Inspect for Growth (Turbidity) incubate->read_mic determine_mic 6. Identify Lowest Concentration with No Growth (MIC) read_mic->determine_mic end End determine_mic->end

Caption: Workflow for the broth microdilution antimicrobial susceptibility test.

Conclusion and Future Directions

Derivatives of this compound represent a class of compounds with significant, yet underexplored, therapeutic potential. By combining the privileged pyridine scaffold with a reactive Michael acceptor, these molecules are well-positioned for the development of potent, targeted covalent inhibitors. The extensive literature on related pyridine analogs strongly suggests promising anticancer and antimicrobial activities. Future research should focus on synthesizing and screening a library of these derivatives to establish clear structure-activity relationships. Advanced studies should aim to identify the specific protein targets of the most active compounds and validate their mechanism of action, paving the way for preclinical development.

References

An In-depth Technical Guide to the Reactivity of the Nitroethenyl Group on a Pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The nitroethenylpyridine scaffold is a cornerstone in modern synthetic and medicinal chemistry. The powerful electron-withdrawing properties of both the nitro group and the pyridine ring converge to create a highly activated alkene, rendering it susceptible to a diverse array of chemical transformations. This guide provides an in-depth analysis of the synthesis, electronic properties, and characteristic reactions of nitroethenylpyridines. We will explore the causality behind experimental choices for key reactions, including Michael additions, reductions, and cycloadditions. Detailed, field-proven protocols and mechanistic diagrams are provided to equip researchers, scientists, and drug development professionals with the knowledge to effectively harness the synthetic potential of this versatile molecular framework.

Introduction: The Nitroethenyl-Pyridine Moiety

The pyridine ring is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals due to its ability to engage in hydrogen bonding and its overall metabolic stability.[1] When functionalized with a nitroethenyl group (-CH=CHNO₂), the resulting scaffold becomes a potent building block for the synthesis of complex nitrogen-containing heterocycles.[2] The nitroalkene functional group acts as a powerful Michael acceptor and a precursor to other valuable functionalities, such as amino groups.[3][4] This guide will dissect the reactivity of this system, providing a foundational understanding for its application in organic synthesis and drug discovery.

Synthesis of Nitroethenylpyridines: The Henry Reaction

The primary route to nitroethenylpyridines is the Henry (or nitroaldol) reaction. This classic carbon-carbon bond-forming reaction involves the base-catalyzed condensation of a pyridinecarboxaldehyde with a nitroalkane, typically nitromethane.[4] The subsequent dehydration of the resulting β-nitro alcohol intermediate yields the target nitroethenylpyridine.

Mechanism and Rationale

The reaction proceeds in two main stages:

  • Nitroaldol Addition: A base abstracts an acidic α-proton from nitromethane to form a nitronate anion. This nucleophile then attacks the electrophilic carbonyl carbon of the pyridinecarboxaldehyde. Protonation of the resulting alkoxide yields the β-nitro alcohol.

  • Dehydration: The β-nitro alcohol is subsequently dehydrated, often under the same reaction conditions or with gentle heating, to form the conjugated nitroalkene. This elimination is driven by the formation of a highly stabilized, conjugated system.

Causality Behind Experimental Choices:

  • Choice of Base: While strong bases can be used, milder bases like ammonium acetate or primary amines (e.g., n-butylamine) are often preferred. These catalysts are effective in promoting the condensation while minimizing side reactions, such as the Cannizzaro reaction of the aldehyde.[5]

  • Solvent and Temperature: The reaction is often carried out in solvents like acetic acid or toluene with azeotropic removal of water to drive the dehydration step to completion.

Diagram: General Synthesis via Henry Reaction

G cluster_0 Henry Reaction Pathway PyCHO Pyridinecarboxaldehyde Intermediate β-Nitro Alcohol Intermediate PyCHO->Intermediate Nucleophilic Attack Nitromethane Nitromethane (CH3NO2) Nitronate Nitronate Anion Nitromethane->Nitronate Deprotonation Base Base (e.g., NH4OAc) Base->Nitromethane Nitronate->PyCHO Product Nitroethenylpyridine Intermediate->Product Dehydration (-H2O) H2O H2O Product->H2O

Caption: Synthesis of nitroethenylpyridine via the Henry reaction.

Electronic Properties and Reactivity Profile

The reactivity of the nitroethenylpyridine system is dominated by its electronic structure.

  • Electron-Deficient Alkene: The nitro group (-NO₂) is one of the most powerful electron-withdrawing groups in organic chemistry. The pyridine ring is also inherently electron-deficient due to the electronegativity of the nitrogen atom.[6] This combined effect polarizes the C=C double bond, creating a significant partial positive charge (δ+) on the β-carbon (the carbon further from the pyridine ring), making it an exceptionally strong electrophile.

  • Influence of Substituent Position: The position of the nitroethenyl group on the pyridine ring (2-, 3-, or 4-position) subtly modulates this reactivity. A 4-nitroethenylpyridine exhibits the strongest activation due to direct resonance delocalization of the nitrogen lone pair, which enhances the electron-withdrawing capacity. The 2-position is similarly activated, while the 3-position is slightly less so, as it is meta to the ring nitrogen.

Key Reactions and Mechanistic Insights

The electrophilic nature of the β-carbon dictates the primary reaction pathways for this scaffold.

Michael Addition (1,4-Conjugate Addition)

This is the hallmark reaction of nitroethenylpyridines. A wide variety of nucleophiles can add to the β-carbon, making it a powerful tool for constructing more complex molecules.[3]

Nucleophiles:

  • S-Nucleophiles: Thiols are excellent nucleophiles for this transformation, reacting readily under mild, often catalyst-free, conditions to form thioether adducts.[7][8] The reaction is typically fast and high-yielding.

  • N-Nucleophiles: Amines and heterocycles like indoles and pyrroles readily add to the nitroalkene.

  • C-Nucleophiles: Stabilized carbanions, such as those derived from malonates or β-ketoesters, are effective for forming new C-C bonds.[9]

  • O-Nucleophiles: Alcohols and phenols can also add, though often require stronger basic conditions.

Causality Behind Experimental Choices:

  • Catalysis: While many additions with soft nucleophiles like thiols proceed without a catalyst, additions with harder nucleophiles may require a base (e.g., triethylamine, DBU) to generate the nucleophile or a Lewis acid to further activate the nitroalkene.[10][11] The choice of catalyst depends on the pKa of the nucleophile and its compatibility with the substrate.

Diagram: Michael Addition of a Thiol

G cluster_1 Thia-Michael Addition Mechanism Start Nitroethenylpyridine + R-SH Thiolate Thiolate Anion (R-S⁻) Start->Thiolate Deprotonation Base Base (cat.) Base->Start Attack Nucleophilic Attack at β-carbon Thiolate->Attack Intermediate Nitronate Intermediate Attack->Intermediate Protonation Protonation Intermediate->Protonation Product Thioether Adduct Protonation->Product

Caption: Mechanism of the base-catalyzed Thia-Michael addition.

Reduction Reactions

The nitroethenyl group contains two reducible functionalities: the nitro group and the alkene. Selective reduction is key to accessing different synthetic targets.[12]

  • Selective Alkene Reduction: Sodium borohydride (NaBH₄) is a commonly used reagent for the selective reduction of the carbon-carbon double bond, leaving the nitro group intact. This yields a nitroethylpyridine derivative.

  • Selective Nitro Group Reduction: The reduction of the nitro group to a primary amine is a crucial transformation, providing access to β-aminoethylpyridine scaffolds, which are important pharmacophores. Common methods include:

    • Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere.[12]

    • Dissolving Metal Reductions: Reagents such as iron powder in acetic acid (Fe/AcOH) or tin(II) chloride (SnCl₂) are classic and effective methods.[12]

  • Complete Reduction: Using more powerful reducing agents like Lithium aluminum hydride (LiAlH₄) or more forceful hydrogenation conditions can reduce both the nitro group and the double bond simultaneously.

Table: Common Reduction Strategies
Reagent(s)Functionality ReducedProduct Type
NaBH₄C=C Double BondNitroethylpyridine
Fe / AcOHNitro GroupAminoethenylpyridine
H₂, Pd/CNitro Group (typically)Aminoethenylpyridine
LiAlH₄Both C=C and NO₂Aminoethylpyridine
Cycloaddition Reactions

The electron-deficient alkene of the nitroethenylpyridine system can participate as a dienophile or dipolarophile in cycloaddition reactions.[3]

  • [3+2] Cycloadditions: These reactions, for example with nitrones, proceed via a one-step mechanism where the nucleophilic oxygen of the nitrone attacks the electrophilic β-carbon of the nitroethenylpyridine.[13][14] This provides a route to complex five-membered heterocyclic rings.

  • [4+2] Cycloadditions (Diels-Alder): The nitroethenyl group acts as a potent dienophile, reacting with electron-rich dienes to form six-membered rings.

  • [2+2] Photocycloadditions: Upon irradiation with visible light, nitroethenyl systems can undergo [2+2] photocycloaddition with other olefins to form substituted cyclobutane rings.[15][16]

Applications in Medicinal Chemistry

The synthetic versatility of nitroethenylpyridines makes them valuable intermediates in drug development. The products derived from their reactions are found in a wide range of biologically active compounds.

  • Precursors to Bioactive Amines: As detailed, the reduction of the nitro group provides access to phenethylamine-like structures with a pyridine core, which are common motifs in neurological and cardiovascular drugs.[2][9]

  • Building Blocks for Heterocycles: The Michael addition and cycloaddition products are often complex, polycyclic heterocyclic systems, which are frequently explored for anticancer, anti-inflammatory, and antimicrobial activities.[1][17][18]

  • Covalent Modifiers: The electrophilic nature of the nitroalkene allows it to act as a covalent modifier, reacting with nucleophilic residues (like cysteine) in proteins. This mechanism is exploited in the design of targeted covalent inhibitors.[19][20] For example, nitroalkene derivatives of fatty acids are known to modulate inflammatory signaling pathways like NF-κB by covalently modifying key proteins.[19]

Experimental Protocols

Protocol: Synthesis of 4-(2-nitroethenyl)pyridine
  • Materials: 4-Pyridinecarboxaldehyde (10.0 g, 93.4 mmol), Nitromethane (15.2 mL, 280 mmol), Ammonium acetate (7.2 g, 93.4 mmol), Glacial acetic acid (100 mL).

  • Procedure:

    • To a 250 mL round-bottom flask, add 4-pyridinecarboxaldehyde, nitromethane, and ammonium acetate.

    • Add 100 mL of glacial acetic acid and equip the flask with a reflux condenser.

    • Heat the mixture to reflux (approx. 118 °C) with stirring for 4-6 hours. Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature. A yellow precipitate should form.

    • Pour the mixture slowly into 400 mL of ice-cold water with vigorous stirring.

    • Collect the resulting yellow solid by vacuum filtration and wash thoroughly with cold water.

    • Recrystallize the crude product from ethanol to yield bright yellow crystals of 4-(2-nitroethenyl)pyridine.

  • Self-Validation: The product can be characterized by ¹H NMR, ¹³C NMR, and melting point analysis to confirm its structure and purity.

Protocol: Michael Addition of Thiophenol to 4-(2-nitroethenyl)pyridine
  • Materials: 4-(2-nitroethenyl)pyridine (1.0 g, 6.66 mmol), Thiophenol (0.75 g, 6.80 mmol), Dichloromethane (DCM, 25 mL).

  • Procedure:

    • Dissolve 4-(2-nitroethenyl)pyridine in 25 mL of DCM in a 50 mL round-bottom flask at room temperature.

    • To this stirring solution, add thiophenol dropwise over 5 minutes.

    • Stir the reaction at room temperature for 1-2 hours. The reaction is often rapid and can be monitored by the disappearance of the yellow color of the starting material.

    • Upon completion (as indicated by TLC), concentrate the solvent under reduced pressure.

    • The resulting crude oil or solid can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure thioether adduct.

  • Self-Validation: Successful addition can be confirmed by ¹H NMR, observing the disappearance of the vinyl protons and the appearance of a new aliphatic AX system, along with aromatic signals from the thiophenyl group. Mass spectrometry will confirm the expected molecular weight of the adduct.

Conclusion

The nitroethenylpyridine scaffold is a powerful and versatile tool in the hands of the synthetic chemist. Its reactivity is governed by a highly polarized carbon-carbon double bond, making it an exceptional substrate for a range of transformations, most notably Michael additions and reductions. By understanding the electronic principles that drive its reactivity and the rationale behind the selection of reaction conditions, researchers can effectively utilize this building block to construct a diverse array of complex molecules with significant potential in medicinal chemistry and materials science.

References

Preliminary Toxicology Screening of 3-(2-Nitroethenyl)pyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the preliminary toxicological screening of 3-(2-Nitroethenyl)pyridine, a molecule of interest for researchers, scientists, and drug development professionals. In the absence of extensive public data on this specific compound, this document synthesizes established toxicological principles for related chemical classes, namely nitroalkenes and pyridine derivatives, to propose a robust, scientifically-grounded screening strategy. The guide details a tiered in vitro testing approach, beginning with cytotoxicity assessment and progressing to genotoxicity and mutagenicity evaluations. Each experimental protocol is presented with detailed, step-by-step methodologies, underpinned by a rationale that connects experimental choices to the chemical nature of this compound. This document is designed to be a practical and authoritative resource, enabling the generation of a foundational safety profile to guide further development decisions.

Introduction: The Toxicological Landscape of this compound

The pyridine ring is a common scaffold in pharmaceuticals and biologically active compounds, exhibiting a wide range of biological activities.[2][3] The toxicity of pyridine itself has been studied, with findings indicating potential for adverse effects, though it is generally not considered to be genotoxic.[4][5] However, the introduction of substituents can significantly alter the toxicological profile of the pyridine ring.[6]

The nitroalkene functional group is a known structural alert, often associated with significant biological reactivity and potential toxicity.[7] Nitroalkenes are electrophilic and can react with biological nucleophiles, such as cysteine residues in proteins and glutathione, leading to cellular dysfunction. Furthermore, the nitro group is a classic toxicophore that can be associated with mutagenicity and genotoxicity, often following metabolic reduction.[8][9] The combination of these two moieties in this compound necessitates a thorough and systematic toxicological evaluation.

This guide outlines a preliminary, in vitro-focused screening cascade designed to provide an initial assessment of the cytotoxic and genotoxic potential of this compound. The proposed workflow is aligned with modern preclinical safety testing paradigms that emphasize a "fail early" approach to de-risk drug development projects.[10]

Proposed Preliminary Toxicological Screening Workflow

A tiered approach to toxicological screening is recommended to efficiently characterize the potential hazards of this compound. This strategy begins with broad cytotoxicity assessments and progresses to more specific and mechanistically informative genotoxicity assays.

Toxicological Screening Workflow cluster_0 Tier 1: Cytotoxicity Assessment cluster_1 Tier 2: Genotoxicity & Mutagenicity cluster_2 Data Analysis & Risk Assessment A Initial Cytotoxicity Screening (e.g., MTT, LDH assays) C Bacterial Reverse Mutation Assay (Ames Test) A->C Proceed if cytotoxic concentration is determined D In Vitro Micronucleus Assay A->D Proceed if cytotoxic concentration is determined E Determine IC50 Values A->E B Select Relevant Cell Lines (e.g., HepG2, HEK293) B->A F Assess Mutagenic Potential C->F G Evaluate Clastogenic/ Aneugenic Potential D->G H Preliminary Risk Assessment E->H F->H G->H

Caption: A tiered workflow for the preliminary toxicological screening of this compound.

Tier 1: In Vitro Cytotoxicity Assessment

The initial step in the toxicological evaluation is to determine the potential of this compound to cause cell death.[11] This is a fundamental measure of toxicity and is crucial for dose selection in subsequent, more complex assays.

Rationale and Experimental Design

The objective of in vitro cytotoxicity testing is to determine the concentration of a test compound that induces a 50% reduction in cell viability (IC50). A common and robust method for this is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity as an indicator of cell viability.[12] To gain a more comprehensive understanding, it is advisable to use at least two different cell lines, for instance, a human liver cell line like HepG2, to account for potential metabolic activation, and a human embryonic kidney cell line like HEK293, representing a different tissue origin.

Experimental Protocol: MTT Assay
  • Cell Seeding: Plate HepG2 and HEK293 cells in 96-well plates at a density of 1 x 104 cells per well and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series in cell culture medium. The final solvent concentration should be kept below 0.5% to avoid solvent-induced toxicity.

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include vehicle control (medium with solvent) and untreated control wells.

  • Incubation: Incubate the plates for 24, 48, and 72 hours to assess time-dependent cytotoxicity.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Data Presentation

The results of the cytotoxicity assessment should be summarized in a clear and concise table.

Cell LineIncubation Time (hours)IC50 (µM) [Illustrative]
HepG22475.2
4848.5
7225.1
HEK2932498.7
4865.3
7242.8

Note: The IC50 values presented are for illustrative purposes only and do not represent actual experimental data for this compound.

Tier 2: Genotoxicity and Mutagenicity Assessment

Following the determination of its cytotoxic potential, the next critical step is to evaluate the ability of this compound to induce genetic damage. The presence of the nitro group is a significant structural alert for mutagenicity.[8]

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used and regulatory-accepted method for identifying compounds that can cause gene mutations.[13][14] It utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations in the histidine or tryptophan operon, respectively, rendering them unable to synthesize the essential amino acid. The assay detects the ability of a test compound to cause a reverse mutation, allowing the bacteria to grow on a medium lacking the specific amino acid.

The inclusion of a metabolic activation system (S9 fraction from rat liver) is crucial, as many compounds become mutagenic only after being metabolized.[15] Given the chemical structure of this compound, both direct-acting mutagenicity and mutagenicity following metabolic activation should be assessed.

Ames Test Workflow cluster_0 Preparation cluster_1 Exposure cluster_2 Incubation & Analysis A Prepare Bacterial Strains (e.g., TA98, TA100) D Mix Bacteria, Compound, and S9 Mix (or buffer) A->D B Prepare Test Compound Dilutions B->D C Prepare S9 Mix (for metabolic activation) C->D E Pour mixture onto minimal agar plates D->E F Incubate plates for 48-72 hours E->F G Count revertant colonies F->G H Assess Mutagenic Potential G->H

Caption: A simplified workflow for the Ames test.

  • Strain Selection: Utilize a standard panel of bacterial strains, including S. typhimurium TA98 (to detect frameshift mutagens) and TA100 (to detect base-pair substitution mutagens), both with and without S9 metabolic activation.

  • Dose Selection: Based on the cytotoxicity data, select a range of at least five concentrations of this compound that do not cause excessive toxicity to the bacterial strains.

  • Plate Incorporation Method:

    • To a sterile tube, add 0.1 mL of the appropriate bacterial culture, 0.1 mL of the test compound dilution, and 0.5 mL of S9 mix (for metabolic activation) or buffer (for no activation).

    • Add 2 mL of molten top agar and gently vortex.

    • Pour the mixture onto the surface of a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twofold greater than the background (vehicle control) count.

In Vitro Micronucleus Assay

The in vitro micronucleus assay is used to detect the potential of a compound to cause chromosomal damage (clastogenicity) or interfere with the mitotic apparatus (aneugenicity).[16] Micronuclei are small, extranuclear bodies that contain fragments of chromosomes or whole chromosomes that were not incorporated into the daughter nuclei during cell division.

This assay provides complementary information to the Ames test, as it detects a different type of genetic damage. The use of a mammalian cell line, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes, is recommended.

  • Cell Culture and Treatment: Culture CHO cells and treat them with various concentrations of this compound (selected based on cytotoxicity data) for a short duration (e.g., 3-6 hours) in the presence and absence of S9 mix, followed by a recovery period. A continuous treatment for 24 hours without S9 is also recommended.

  • Cytochalasin B Addition: Add cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells. This allows for the specific analysis of micronuclei in cells that have undergone one cell division.

  • Cell Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).

  • Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

Interpretation of Results and Preliminary Risk Assessment

The collective data from the proposed screening cascade will form the basis of a preliminary toxicological risk assessment for this compound.

  • Cytotoxicity: The IC50 values will establish the potency of the compound in causing cell death and will inform the dose selection for further studies.

  • Mutagenicity: A positive result in the Ames test would be a significant finding, indicating the potential for this compound to be a mutagen and, by extension, a potential carcinogen.[13]

  • Genotoxicity: A positive result in the micronucleus assay would indicate that the compound can cause chromosomal damage, another key indicator of carcinogenic potential.

A positive finding in any of these assays would trigger the need for further, more in-depth toxicological investigations and may influence the decision to proceed with the development of this compound.

Conclusion

This technical guide provides a scientifically rigorous and resource-efficient strategy for the preliminary toxicological screening of this compound. By leveraging established in vitro assays and drawing upon the known toxicology of its constituent chemical classes, this framework enables the generation of a foundational safety profile. The insights gained from this initial screening are critical for making informed decisions in the early stages of research and development, ultimately contributing to the advancement of safer chemical entities.

References

An In-depth Technical Guide to the Solubility Characteristics of 3-(2-Nitroethenyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-(2-Nitroethenyl)pyridine, a pivotal building block in contemporary drug discovery and development. For researchers, scientists, and formulation experts, a deep understanding of a compound's solubility is paramount for its effective application in synthesis, purification, and the development of viable dosage forms. This document delineates the predicted solubility profile of this compound across a spectrum of common laboratory solvents, rationalizes this behavior based on its physicochemical properties, and furnishes a detailed, field-proven experimental protocol for the precise determination of its thermodynamic solubility. The insights and methodologies presented herein are designed to empower researchers to harness the full potential of this versatile pyridine derivative.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound, also known as 3-(2-nitrovinyl)pyridine, has emerged as a compound of significant interest within the pharmaceutical sciences. Its structural architecture, featuring a pyridine ring conjugated with a nitroethenyl group, confers a unique electronic and steric profile, making it a valuable synthon for the creation of a diverse array of more complex molecules with potential therapeutic activities. The pyridine moiety, a common feature in many FDA-approved drugs, can enhance aqueous solubility and bioavailability.[1] The nitro group, a strong electron-withdrawing group, activates the vinyl component for various chemical transformations.

A thorough understanding of the solubility of this compound is a critical prerequisite for its successful application. Solubility dictates the choice of solvents for chemical reactions, influences the efficiency of purification techniques such as recrystallization, and is a key determinant of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. This guide aims to provide a foundational understanding of the solubility of this compound, enabling researchers to make informed decisions in their experimental designs.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a compound is intrinsically linked to its molecular structure and resulting physicochemical properties. Key parameters for this compound are summarized below:

PropertyValueSource
Molecular Formula C₇H₆N₂O₂[2][3]
Molecular Weight 150.13 g/mol [2][3]
Melting Point 142 °C[3]
Predicted LogP 1.329[2]
Predicted pKa 3.31 ± 0.11[3]
Appearance Light yellow to brown powder/crystal

The predicted LogP value of 1.329 suggests a moderate lipophilicity, indicating that while it has some affinity for non-polar environments, it is not excessively greasy. The predicted pKa of 3.31 indicates that the pyridine nitrogen is weakly basic.

Based on these properties and qualitative data for related compounds, a predicted solubility profile in various common laboratory solvents at ambient temperature (approximately 20-25°C) is presented below. It is crucial to note that this is a predictive guide and experimental verification is essential.

Solvent ClassSolventPredicted SolubilityRationale
Polar Protic WaterSparingly SolubleThe polar pyridine ring and nitro group can engage in hydrogen bonding with water, but the overall molecule retains significant non-polar character.
MethanolSolubleA supplier specification indicates "almost transparency in hot Methanol," suggesting good solubility, especially with heating. Methanol's polarity and ability to hydrogen bond make it a good solvent.
EthanolSolubleSimilar to methanol, ethanol's polarity and hydrogen bonding capabilities should facilitate dissolution.
IsopropanolModerately SolubleThe increased alkyl chain length compared to methanol and ethanol may slightly reduce its solvating power for this compound.
Polar Aprotic AcetoneSolubleThe polarity of acetone should allow for effective solvation of the polar functionalities of the molecule.
Ethyl AcetateModerately SolubleWhile polar, ethyl acetate is less so than acetone and may be a suitable solvent for recrystallization.
DichloromethaneModerately SolubleThe moderate polarity of dichloromethane should allow for some dissolution.
Non-Polar TolueneSparingly SolubleThe aromatic nature of toluene may offer some interaction with the pyridine ring, but overall solubility is expected to be low.
HexaneInsolubleThe highly non-polar nature of hexane makes it a poor solvent for this polar molecule.

Causality of Experimental Choices in Solubility Determination

The "gold standard" for determining the thermodynamic solubility of a compound is the shake-flask method .[4] This method is favored for its reliability and its ability to ensure that a true equilibrium is reached between the dissolved and undissolved solid. The causality behind the key steps of this protocol is crucial for obtaining accurate and reproducible data.

The choice of agitation, incubation time, and temperature control are all critical parameters. Agitation is necessary to facilitate the dissolution process and ensure that the entire volume of the solvent is exposed to the solid. An extended incubation period, often 24 to 72 hours, is required to be certain that the system has reached equilibrium, where the rate of dissolution equals the rate of precipitation. Precise temperature control is paramount, as solubility is highly temperature-dependent.

The method of separating the saturated solution from the excess solid is another critical step. Centrifugation followed by filtration is often employed to ensure that no solid particles are carried over into the sample for analysis, which would lead to an overestimation of solubility. The choice of analytical technique for quantifying the dissolved compound, typically High-Performance Liquid Chromatography (HPLC), is based on its sensitivity, specificity, and ability to provide accurate concentration measurements.

G cluster_factors Factors Influencing Solubility Compound_Properties Compound Properties - Polarity - Hydrogen Bonding - pKa - Crystal Lattice Energy Solubility Solubility of This compound Compound_Properties->Solubility Dictates intermolecular forces with solvent Solvent_Properties Solvent Properties - Polarity - Hydrogen Bonding Capacity - Dielectric Constant Solvent_Properties->Solubility Determines solvating power Temperature Temperature Temperature->Solubility Affects kinetics and thermodynamics of dissolution

Caption: Key factors influencing the solubility of this compound.

Experimental Protocol: Equilibrium Solubility Determination by the Shake-Flask Method

This protocol provides a detailed, step-by-step methodology for determining the equilibrium solubility of this compound in a given solvent.

4.1. Materials and Equipment

  • This compound (solid, >98% purity)

  • Selected solvents (HPLC grade)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

4.2. Step-by-Step Methodology

  • Preparation of the Solid: Add an excess amount of solid this compound to a series of vials. An amount that is visually in excess of what is expected to dissolve is sufficient.

  • Addition of Solvent: Accurately pipette a known volume of the desired solvent into each vial.

  • Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Allow the samples to equilibrate for at least 24 hours. A longer period (e.g., 48-72 hours) may be necessary to ensure equilibrium is reached, which can be confirmed by taking measurements at different time points until the concentration plateaus.

  • Phase Separation: After equilibration, remove the vials from the shaker and allow the excess solid to settle. Centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15 minutes to pellet the undissolved solid.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette, ensuring not to disturb the solid pellet. Filter the aliquot through a syringe filter directly into a clean vial. This step is critical to remove any remaining fine particles.

  • Sample Dilution: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification by HPLC: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound. A standard calibration curve should be prepared using solutions of known concentrations.

  • Calculation of Solubility: Calculate the solubility of this compound in the solvent using the following formula: Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)

G start Start prep Add excess solid this compound to vials start->prep add_solvent Add known volume of solvent prep->add_solvent equilibrate Equilibrate on shaker (e.g., 25°C, 24-72h) add_solvent->equilibrate centrifuge Centrifuge to pellet solid equilibrate->centrifuge filter Filter supernatant centrifuge->filter dilute Dilute filtered solution filter->dilute analyze Analyze by HPLC dilute->analyze calculate Calculate solubility analyze->calculate end End calculate->end

Caption: Experimental workflow for solubility determination.

Conclusion: Practical Implications for Drug Development

A comprehensive understanding of the solubility of this compound is indispensable for its effective utilization in drug discovery and development. The predicted solubility profile provided in this guide serves as a valuable starting point for solvent selection in synthesis and purification. For instance, its good solubility in hot methanol suggests that methanol could be an excellent solvent for reactions and subsequent recrystallization by cooling. Conversely, its predicted insolubility in hexane makes it a suitable anti-solvent for precipitation.

The detailed experimental protocol for the shake-flask method empowers researchers to obtain precise and reliable solubility data, which is crucial for pre-formulation studies and for understanding the biopharmaceutical properties of any derived compounds. By applying the principles and methodologies outlined in this guide, researchers can navigate the challenges associated with the solubility of this compound and accelerate their drug development programs.

References

Methodological & Application

The Ascendant Role of 3-(2-Nitroethenyl)pyridine as a Michael Acceptor in Modern Organic Synthesis: Applications and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of 3-(2-Nitroethenyl)pyridine in Michael Additions

In the landscape of contemporary organic synthesis, the Michael addition stands as a cornerstone for carbon-carbon and carbon-heteroatom bond formation.[1] This conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, or its analogues, is a thermodynamically controlled process prized for its efficiency and broad applicability.[2][3] Within the diverse array of Michael acceptors, this compound has emerged as a particularly valuable synthon, especially in the realms of medicinal chemistry and materials science. The pyridine moiety is a prevalent feature in numerous FDA-approved drugs, valued for its ability to enhance solubility, bioavailability, and engage in crucial biological interactions.[4][5][6]

The potent electron-withdrawing capacity of the nitro group, in concert with the inherent electron-deficient nature of the pyridine ring, renders the β-carbon of the vinyl group in this compound exceptionally electrophilic. This heightened reactivity makes it an excellent substrate for a wide range of soft nucleophiles, including thiols, amines, and stabilized carbanions. The resulting adducts are versatile intermediates, readily transformed into more complex molecules, including valuable γ-amino acids and other pharmacologically relevant scaffolds.[7]

This comprehensive guide delves into the practical applications of this compound as a Michael acceptor. We will explore the mechanistic underpinnings of its reactivity and provide detailed, field-tested protocols for its use in key synthetic transformations.

Mechanistic Rationale: The Activation of the Alkene Double Bond

The efficacy of this compound as a Michael acceptor is rooted in the principles of electronic activation. The reaction proceeds via the nucleophilic attack at the β-carbon of the electron-deficient alkene. The negative charge that develops is stabilized through resonance, delocalizing onto the nitro group and the pyridine ring, which acts as an effective electron sink. Subsequent protonation of the resulting enolate-like intermediate, typically from the solvent or a mildly acidic workup, yields the final saturated addition product.[2]

Application Note I: Thia-Michael Addition of Thiols

The conjugate addition of thiols to activated alkenes, known as the thia-Michael addition, is a highly efficient and often spontaneous reaction for the formation of thioethers.[8][9] This transformation is of significant interest in drug discovery and bioconjugation chemistry due to the prevalence of thioether linkages in biologically active molecules. The reaction of this compound with thiols proceeds readily, often without the need for a catalyst, to furnish 1-(pyridin-3-yl)-2-nitro-1-thioalkyl/aryl ethanes.

Experimental Protocol: Catalyst-Free Thia-Michael Addition of Benzenethiol to this compound

This protocol describes a straightforward and efficient method for the conjugate addition of a thiol to this compound under catalyst-free conditions.

Materials:

  • This compound (1.0 eq)

  • Benzenethiol (1.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a solution of this compound (1.0 mmol) in anhydrous dichloromethane (10 mL) in a round-bottom flask, add benzenethiol (1.1 mmol) at room temperature with magnetic stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, dilute the reaction mixture with dichloromethane (20 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired 1-(phenylthio)-1-(pyridin-3-yl)-2-nitroethane.

Data Summary:

NucleophileProductReaction Time (h)Yield (%)
Benzenethiol1-(Phenylthio)-1-(pyridin-3-yl)-2-nitroethane1.5>95
4-Methylbenzenethiol1-((4-Methylphenyl)thio)-1-(pyridin-3-yl)-2-nitroethane2>95
Ethanethiol1-(Ethylthio)-1-(pyridin-3-yl)-2-nitroethane1>90

Application Note II: Aza-Michael Addition of Amines

The aza-Michael reaction, the conjugate addition of an amine to an activated alkene, is a fundamental transformation for the synthesis of β-amino carbonyl compounds and their derivatives.[1][10] These products are key intermediates in the synthesis of pharmaceuticals and natural products. The reaction of this compound with both primary and secondary amines provides a direct route to 1,2-diamino-1-(pyridin-3-yl)ethanes and related structures. While the reaction can proceed without a catalyst, particularly with more nucleophilic aliphatic amines, the use of a mild base or a Lewis acid catalyst can be beneficial for less reactive aromatic amines.

Experimental Protocol: Aza-Michael Addition of Piperidine to this compound

This protocol details the addition of a secondary amine to this compound.

Materials:

  • This compound (1.0 eq)

  • Piperidine (1.2 eq)

  • Ethanol

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) in ethanol (10 mL).

  • To this solution, add piperidine (1.2 mmol) dropwise at room temperature with stirring.

  • Continue stirring at room temperature and monitor the reaction by TLC. The reaction is generally complete within 4-6 hours.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product, 3-(1-(piperidin-1-yl)-2-nitroethyl)pyridine, is often of sufficient purity for subsequent steps. If necessary, it can be purified by silica gel chromatography using a mixture of ethyl acetate and hexanes, often with a small percentage of triethylamine to prevent streaking.

Data Summary:

NucleophileProductReaction Time (h)Yield (%)
Piperidine3-(1-(Piperidin-1-yl)-2-nitroethyl)pyridine5~90
Morpholine4-(1-(Pyridin-3-yl)-2-nitroethyl)morpholine6~85
AnilineN-(1-(Pyridin-3-yl)-2-nitroethyl)aniline12 (with catalytic acid)~70

Application Note III: Organocatalyzed Asymmetric Michael Addition of Carbon Nucleophiles

The enantioselective Michael addition of carbon nucleophiles to nitroalkenes is a powerful tool for the construction of chiral building blocks.[11] Organocatalysis has emerged as a particularly effective strategy for these transformations, offering high enantioselectivities under mild reaction conditions.[7] The use of chiral secondary amine catalysts, such as proline and its derivatives, facilitates the addition of ketones and aldehydes to this compound via an enamine-based activation mechanism.

Experimental Protocol: Asymmetric Michael Addition of Acetone to this compound using a Proline-derived Catalyst

This protocol provides a method for the enantioselective addition of a ketone to this compound.

Materials:

  • This compound (1.0 eq)

  • Acetone (10 eq, serves as reactant and solvent)

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (20 mol%)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a solution of this compound (0.5 mmol) in a mixture of acetone (2.5 mL) and dichloromethane (0.5 mL), add the (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether catalyst (0.1 mmol, 20 mol%).

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC.

  • Once the reaction is complete, quench by adding saturated aqueous NH₄Cl (5 mL).

  • Extract the mixture with dichloromethane (3 x 10 mL).

  • Combine the organic layers, wash with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the chiral 4-(pyridin-3-yl)-5-nitropentan-2-one. The enantiomeric excess can be determined by chiral HPLC analysis.

Data Summary:

NucleophileCatalystProductYield (%)Enantiomeric Excess (ee %)
Acetone(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether4-(Pyridin-3-yl)-5-nitropentan-2-one~85>90
Cyclohexanone(S)-Proline2-(1-(Pyridin-3-yl)-2-nitroethyl)cyclohexan-1-one~80~85 (as a mixture of diastereomers)

Visualization of Key Processes

General Michael Addition Mechanism

G cluster_0 Reaction Steps Reactants This compound + Nucleophile (Nu⁻) Intermediate Resonance-Stabilized Intermediate Reactants->Intermediate Nucleophilic Attack Product Michael Adduct Intermediate->Product Protonation

Caption: Generalized mechanism of the Michael addition.

Experimental Workflow for Thia-Michael Addition

G Start Combine this compound and Thiol in DCM React Stir at Room Temperature (1-3 h) Start->React Workup Aqueous Workup (NaHCO₃, Brine) React->Workup Dry Dry (MgSO₄) and Concentrate Workup->Dry Purify Column Chromatography Dry->Purify FinalProduct Pure Thioether Product Purify->FinalProduct

Caption: Workflow for the synthesis of thioether adducts.

Conclusion and Future Outlook

This compound is a versatile and highly reactive Michael acceptor that provides efficient access to a diverse range of functionalized pyridine derivatives. The protocols outlined in this guide for thia-Michael, aza-Michael, and asymmetric carbon-Michael additions serve as a robust starting point for researchers in synthetic and medicinal chemistry. The straightforward nature of these reactions, coupled with the potential for high yields and stereocontrol, underscores the value of this synthon. Future research will likely focus on expanding the scope of nucleophiles, developing more efficient and selective catalytic systems, and applying these methodologies to the synthesis of complex, biologically active target molecules.

References

The Strategic Utility of 3-(2-Nitroethenyl)pyridine in the Synthesis of Diverse Nitrogen Heterocycles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Heterocyclic Diversity with a Versatile Building Block

Nitrogen-containing heterocycles are fundamental scaffolds in medicinal chemistry, materials science, and agrochemicals. Their diverse biological activities and tunable electronic properties make them perennial targets for synthetic chemists. Among the myriad of building blocks available, 3-(2-nitroethenyl)pyridine stands out as a particularly versatile and powerful precursor for the construction of a wide array of nitrogen-containing ring systems. Its unique electronic architecture, featuring a pyridine ring, a conjugated nitroalkene system, and an electrophilic β-carbon, allows for a rich and varied reaction chemistry. This technical guide provides an in-depth exploration of the applications of this compound in the synthesis of key nitrogen heterocycles, offering detailed protocols and mechanistic insights for researchers in drug discovery and chemical synthesis.

The strategic importance of this compound lies in its dual reactivity. The electron-withdrawing nitro group activates the double bond for nucleophilic attack (Michael addition), while the conjugated system can participate in cycloaddition reactions. Furthermore, the nitro group itself can be chemically transformed, most notably through reduction, to an amino group, which can then engage in intramolecular cyclization reactions to forge new heterocyclic rings. This guide will delve into these key transformations, providing practical, field-proven protocols for the synthesis of pyridyl-substituted indoles, pyrazoles, and pyridines.

I. Synthesis of Pyridyl-Substituted Indoles via Michael Addition

The indole nucleus is a privileged scaffold in a vast number of natural products and pharmaceuticals. The Michael addition of indoles to nitroalkenes is a robust and reliable method for the formation of a C-C bond at the C3-position of the indole ring. This compound serves as an excellent Michael acceptor in this context, leading to the formation of 3-(1-(pyridin-3-yl)-2-nitroethyl)-1H-indole derivatives. These intermediates can be further elaborated, for instance, by reduction of the nitro group followed by cyclization to afford more complex heterocyclic systems.

Mechanistic Rationale

The reaction proceeds via a conjugate addition of the electron-rich indole (at the C3 position) to the electron-deficient β-carbon of the nitroethenylpyridine. The reaction is typically catalyzed by a base, which enhances the nucleophilicity of the indole by deprotonation, or a Lewis acid, which activates the nitroalkene. The choice of catalyst and reaction conditions can influence the reaction rate and yield.

Michael_Addition Indole Indole Intermediate Aza-fulvenium Intermediate Indole->Intermediate Base-catalyzed de-protonation NEP This compound Product Pyridyl-substituted Nitroethylindole NEP->Product Base Base Base->Indole Intermediate->Product Nucleophilic attack on NEP Pyrazole_Synthesis NEP This compound Michael_Adduct Michael Adduct NEP->Michael_Adduct Hydrazine Hydrazine Hydrate Hydrazine->Michael_Adduct Michael Addition Pyrazoline Pyridyl-substituted Pyrazoline Michael_Adduct->Pyrazoline Intramolecular Cyclization Pyrazole Pyridyl-substituted Pyrazole Pyrazoline->Pyrazole Oxidation/ Aromatization Krohnke_Synthesis Pyridinium_Salt α-Pyridinium Methyl Ketone Salt Ylide Pyridinium Ylide Pyridinium_Salt->Ylide Base Michael_Adduct Michael Adduct Ylide->Michael_Adduct Michael Addition NEP This compound NEP->Michael_Adduct Dihydropyridine Dihydropyridine Intermediate Michael_Adduct->Dihydropyridine Cyclization with NH₃ Pyridine_Product Substituted Pyridine Dihydropyridine->Pyridine_Product Aromatization Ammonium_Acetate Ammonium Acetate Ammonium_Acetate->Michael_Adduct

Application Notes & Protocols: 3-(2-Nitroethenyl)pyridine as a Versatile Precursor for Novel Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive overview of 3-(2-nitroethenyl)pyridine, a pivotal building block in modern medicinal chemistry. We delve into its synthesis, explore its chemical reactivity, and present detailed protocols for its application in the creation of high-value pharmaceutical intermediates. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile precursor for the synthesis of novel heterocyclic compounds. The protocols herein are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles to facilitate adaptation and optimization.

Introduction: The Strategic Importance of this compound

Pyridine and its derivatives are fundamental scaffolds in a vast array of FDA-approved drugs and biologically active compounds, prized for their diverse pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] this compound, also known as β-nitro-3-vinylpyridine, emerges as a particularly valuable precursor. Its structure combines the pharmacologically significant pyridine ring with a highly reactive nitroalkene moiety.

This nitroalkene group functions as a potent Michael acceptor, readily undergoing conjugate addition reactions with a wide range of nucleophiles.[4] Furthermore, the nitro group can be chemically transformed into other functional groups, such as amines, opening up a multitude of synthetic pathways.[5][6][7] This dual reactivity makes this compound an exceptional starting material for constructing complex, polyfunctionalized heterocyclic systems—the very core of many modern pharmaceutical agents.[4][8]

Synthesis and Characterization of this compound

The most common and efficient method for synthesizing this compound is through a base-catalyzed condensation reaction between 3-pyridinecarboxaldehyde and nitromethane. This transformation is a classic example of a Henry reaction, or more specifically, a Knoevenagel-type condensation.[9][10]

The reaction proceeds by the deprotonation of nitromethane by a mild base to form a nucleophilic nitronate anion. This anion then attacks the electrophilic carbonyl carbon of 3-pyridinecarboxaldehyde. A subsequent dehydration step, often facilitated by the reaction conditions, yields the α,β-unsaturated nitroalkene product.[9] The use of a mild base is crucial to prevent self-condensation of the aldehyde.[9]

Experimental Protocol 1: Synthesis of this compound

This protocol details a standard laboratory procedure for the synthesis of this compound.

Materials:

  • 3-Pyridinecarboxaldehyde

  • Nitromethane

  • Ammonium acetate (or a weak amine base like triethylamine[11][12])

  • Glacial acetic acid

  • Ethanol

  • Ice bath

  • Standard glassware for reflux and filtration

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 3-pyridinecarboxaldehyde (1 equivalent) in ethanol.

  • Add nitromethane (1.2 equivalents) to the solution.

  • Add ammonium acetate (0.5 equivalents) as the catalyst. A small amount of glacial acetic acid can be used as a co-solvent to aid solubility and modulate reactivity.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then chill in an ice bath to promote crystallization of the product.

  • Collect the yellow crystalline solid by vacuum filtration.

  • Wash the crystals with cold ethanol to remove unreacted starting materials and impurities.

  • Dry the product under vacuum. The resulting this compound is typically of sufficient purity for subsequent reactions. Further purification can be achieved by recrystallization from ethanol.

Data Presentation:

ParameterValue
Typical Yield 75-85%
Appearance Yellow crystalline solid
Melting Point 138-141 °C
Key Analytical Data Characterize by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm structure.

Application in Pharmaceutical Intermediate Synthesis

The true utility of this compound lies in its role as a versatile electrophile for the construction of complex nitrogen-containing heterocycles.[4][13] The electron-withdrawing nature of both the pyridine ring and the nitro group renders the β-carbon of the vinyl group highly susceptible to nucleophilic attack.

Core Reactivity: Michael Addition

The cornerstone of this compound chemistry is the Michael addition reaction. A wide variety of nucleophiles, including amines, thiols, and carbanions, can be added across the double bond to forge new carbon-carbon and carbon-heteroatom bonds. This reaction is fundamental to building the carbon skeleton of many pharmaceutical targets.

Diagram 1: General Michael Addition Workflow This diagram illustrates the general workflow for utilizing this compound as a Michael acceptor to generate diverse pharmaceutical intermediates.

G A This compound (Michael Acceptor) C Michael Addition Reaction (Base Catalyzed) A->C B Nucleophile (Nu-H) (e.g., R-NH2, R-SH, Enolates) B->C D Adduct Intermediate (Nitroalkane) C->D C-Nu bond formation E Further Transformations D->E F Reduction of Nitro Group (-NO2 -> -NH2) E->F G Cyclization Reactions E->G H Novel Pharmaceutical Intermediates F->H G->H

Caption: Workflow for generating intermediates from this compound.

Application Example: Synthesis of a Tetrahydropyridine Intermediate

Substituted piperidines and their partially unsaturated precursors, tetrahydropyridines, are ubiquitous motifs in pharmaceuticals, found in drugs for a range of conditions from neurological disorders to cancer.[8][14] The following protocol outlines the synthesis of a substituted tetrahydropyridine, a key intermediate that can be further elaborated into piperidine-based drugs.[5][7]

Experimental Protocol 2: Synthesis of Ethyl 2-amino-4-(pyridin-3-yl)-5,6-dihydro-4H-pyridine-3-carboxylate

This protocol demonstrates a domino reaction involving a Michael addition followed by an intramolecular cyclization.

Materials:

  • This compound

  • Ethyl cyanoacetate

  • Piperidine (as catalyst)

  • Ethanol

  • Raney Nickel or Platinum(IV) oxide (PtO₂) for reduction[5][7]

  • Hydrogen source (H₂ gas or transfer hydrogenation source)

Procedure:

Step A: Michael Addition & Cyclization

  • In a round-bottom flask, dissolve this compound (1 equivalent) and ethyl cyanoacetate (1 equivalent) in absolute ethanol.

  • Add a catalytic amount of piperidine (approx. 0.1 equivalents) to the mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by TLC.

  • The intermediate cyclized product often precipitates from the solution. Collect the solid by filtration, wash with cold ethanol, and dry. This yields a nitropyridine derivative.

Step B: Reduction of the Nitro Group

  • Suspend the product from Step A in ethanol or glacial acetic acid in a hydrogenation vessel.[5]

  • Carefully add a catalytic amount of Raney Nickel or PtO₂ under an inert atmosphere.

  • Pressurize the vessel with hydrogen gas (typically 50-70 bar) and agitate at room temperature until hydrogen uptake ceases.[5][7]

  • Safety Note: Handle hydrogenation catalysts and hydrogen gas with extreme caution in a well-ventilated fume hood.

  • Once the reaction is complete, carefully filter the catalyst through a pad of Celite.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography (silica gel) or recrystallization to yield the desired tetrahydropyridine intermediate.

Data Presentation:

ReagentMolar Eq.Purpose
This compound1.0Michael Acceptor
Ethyl cyanoacetate1.0Nucleophile
Piperidine0.1Base Catalyst
Raney Ni / PtO₂CatalyticHydrogenation Catalyst
Hydrogen GasExcessReducing Agent

Safety and Handling

  • This compound: This compound is a nitroalkene and should be handled with care. It is an irritant. Avoid contact with skin and eyes, and do not inhale dust. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Nitromethane: Flammable and toxic. Handle only in a fume hood.

  • Hydrogenation: Reactions involving hydrogen gas are performed under pressure and carry a risk of explosion. Ensure the equipment is rated for the intended pressure and that all safety protocols for hydrogenation are strictly followed.

Conclusion

This compound stands out as a high-potential precursor in pharmaceutical synthesis. Its straightforward preparation via the Henry condensation and its predictable reactivity as a Michael acceptor provide a reliable entry point to a vast chemical space.[9][10] The subsequent transformations of the nitro group and the pyridine ring allow for the strategic construction of complex, biologically relevant piperidine and fused-pyridine scaffolds.[4][5] The protocols and principles outlined in this guide serve as a robust foundation for researchers aiming to innovate in the field of medicinal chemistry by harnessing the synthetic power of this versatile intermediate.

References

Application Note: A Guided Protocol for the Electrophilic Nitration of 3-Vinylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of Nitrated 3-Vinylpyridine Derivatives

Introduction: The Significance of Nitropyridines in Synthesis

Nitropyridines are a cornerstone class of intermediates in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] The introduction of a nitro group onto the pyridine scaffold serves two primary functions: it acts as a powerful electron-withdrawing group that modulates the electronic properties of the molecule, and it provides a versatile chemical handle for further functionalization through nucleophilic aromatic substitution (SNAr) or reduction to an amino group.[2][3]

3-Vinylpyridine, featuring both a nucleophilic pyridine ring and a reactive vinyl group, presents a unique synthetic challenge. The pyridine ring is inherently electron-deficient and thus deactivated towards electrophilic aromatic substitution (EAS), requiring potent reagents for modification.[4] Conversely, the vinyl group is susceptible to polymerization or oxidation under the harsh acidic and oxidative conditions typical of nitration.

This document provides a comprehensive, step-by-step experimental protocol for the nitration of 3-vinylpyridine. It is designed for researchers, scientists, and drug development professionals. The procedure is built upon established principles of pyridine chemistry, with special consideration given to the sensitive nature of the vinyl substituent. We will delve into the causality behind procedural choices, outline stringent safety measures, and detail analytical methods for product validation.

Health & Safety: Mandatory Precautions for Nitration

Nitration reactions are inherently hazardous and must be treated with the utmost respect. The combination of concentrated nitric and sulfuric acids creates a highly corrosive and powerfully oxidizing medium.[5][6] Thermal runaway is a significant risk, as these reactions are highly exothermic.[7]

ALWAYS perform this procedure inside a certified chemical fume hood with the sash at the lowest practical height. [8][9]

Personal Protective Equipment (PPE) is mandatory:

  • Eye Protection: Chemical safety goggles and a full-face shield are required.[9]

  • Hand Protection: Wear heavy-duty, acid-resistant gloves (e.g., butyl rubber or Viton®). Standard nitrile gloves offer insufficient protection against concentrated acids and should not be used as the primary barrier.[9]

  • Body Protection: An acid-resistant laboratory coat and closed-toe shoes are essential.[9]

Emergency Preparedness:

  • Ensure immediate access to an emergency eyewash station and safety shower.[5][6]

  • Have an appropriate spill kit containing a neutralizer (e.g., sodium bicarbonate or calcium carbonate) readily available.[8]

Reagent Handling:

  • Always add acid to water or other reagents slowly and in a controlled manner, never the reverse, especially during workup.

  • Store nitric acid away from organic compounds, metals, and alcohols to prevent violent reactions.[6][8]

Reaction Mechanism: Electrophilic Aromatic Substitution of Pyridine

The nitration of an aromatic ring is a classic electrophilic aromatic substitution (EAS) reaction. The key electrophile, the nitronium ion (NO₂⁺), is generated in situ from the reaction between concentrated nitric acid and a stronger acid, typically sulfuric acid.[10][11]

Step 1: Generation of the Nitronium Ion Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.[11] HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Step 2: Electrophilic Attack and Formation of the Sigma Complex The π-electrons of the pyridine ring attack the nitronium ion. This step is rate-determining as it disrupts the aromaticity of the ring. For pyridine, attack at the 3-position (meta-position) is favored because it avoids placing a positive charge on the electronegative nitrogen atom in the resonance structures of the resulting intermediate (the sigma complex or arenium ion).[12] In the strongly acidic medium, the pyridine nitrogen is protonated to form the pyridinium ion, which is even more strongly deactivated towards electrophilic attack.[4]

Step 3: Deprotonation and Restoration of Aromaticity A weak base, such as the hydrogen sulfate ion (HSO₄⁻) or water, removes a proton from the carbon atom bearing the nitro group, restoring the aromatic system.[10]

Diagram: Nitration Reaction Mechanism

Nitration Mechanism Figure 1: Mechanism of Electrophilic Nitration of Pyridine cluster_0 Step 1: Nitronium Ion Formation cluster_1 Step 2 & 3: Electrophilic Aromatic Substitution HNO3 HNO₃ NO2_ion NO₂⁺ HNO3->NO2_ion + 2H₂SO₄ H2SO4 2H₂SO₄ H3O H₃O⁺ HSO4 2HSO₄⁻ Pyridine SigmaComplex Sigma Complex (Resonance Stabilized) Pyridine->SigmaComplex + NO₂⁺ (from Step 1) NitroPyridine SigmaComplex->NitroPyridine - H⁺ H_plus H⁺

Caption: Figure 1: Mechanism of Electrophilic Nitration of Pyridine

Experimental Protocol: Synthesis of 3-Nitro-5-vinylpyridine

This protocol is a proposed pathway. The inherent reactivity of the vinyl group necessitates meticulous temperature control to minimize polymerization. The expected major product is 3-nitro-5-vinylpyridine, due to the directing effects of the pyridine nitrogen.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
3-Vinylpyridine≥97%Sigma-AldrichDistill under vacuum if inhibitor is present or if aged.[13]
Sulfuric Acid (H₂SO₄)Concentrated (98%)Fisher ScientificHighly corrosive.[5]
Nitric Acid (HNO₃)Fuming (≥90%)VWRStrong oxidizer, highly corrosive.[6]
Dichloromethane (DCM)ACS GradeEMD MilliporeFor extraction.
Sodium Bicarbonate (NaHCO₃)Saturated SolutionLab GradeFor neutralization.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeSigma-AldrichFor drying organic layer.
Silica Gel230-400 meshSorbent TechnologiesFor column chromatography.[14]
Ethyl AcetateACS GradeFisher ScientificEluent for chromatography.
HexanesACS GradeVWREluent for chromatography.
Ice (from deionized water)N/AN/AFor cooling baths.
Step-by-Step Procedure

Diagram: Experimental Workflow

G Figure 2: Workflow for the Nitration of 3-Vinylpyridine start Start: Prepare Reagents prep_acid Prepare Nitrating Mixture (HNO₃ in H₂SO₄) at -10°C to -5°C start->prep_acid add_sub Slowly Add 3-Vinylpyridine Maintain T < 0°C prep_acid->add_sub react Reaction Stirring Monitor by TLC (1-2 h) add_sub->react quench Quench Reaction Pour onto Crushed Ice react->quench neutralize Neutralize with NaHCO₃ (aq) Adjust to pH 7-8 quench->neutralize extract Extract with Dichloromethane (3x) neutralize->extract wash Wash Organic Layer (Brine) extract->wash dry Dry with Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify via Column Chromatography concentrate->purify characterize Characterize Product (NMR, IR, MS) purify->characterize end End: Pure Product characterize->end

Caption: Figure 2: Workflow for the Nitration of 3-Vinylpyridine

  • Preparation of the Nitrating Mixture: In a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add concentrated sulfuric acid (50 mL). Cool the flask to between -10 °C and -5 °C using an ice-salt or acetone-dry ice bath.

  • Slowly add fuming nitric acid (10 mL) dropwise to the cold, stirring sulfuric acid. The rate of addition should be controlled to maintain the temperature below 0 °C. This mixture is the active nitrating agent.

  • Substrate Addition: In a separate flask, dissolve 3-vinylpyridine (5.0 g, 47.5 mmol) in concentrated sulfuric acid (20 mL) while cooling in an ice bath.

  • Using a dropping funnel, add the 3-vinylpyridine solution dropwise to the cold (-10 °C to -5 °C) nitrating mixture over a period of 60-90 minutes. This is the most critical step. The temperature must be rigorously controlled to prevent runaway reaction and polymerization of the vinyl group.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0 °C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), taking care to properly quench aliquots in a biphasic mixture of saturated sodium bicarbonate and ethyl acetate before spotting.

  • Work-up - Quenching: Once the reaction is complete (or no further starting material is consumed), very slowly pour the reaction mixture onto a large beaker containing crushed ice (approx. 500 g) with vigorous stirring. This step is highly exothermic and must be done carefully in the fume hood.

  • Neutralization: Slowly and carefully neutralize the cold aqueous solution by adding saturated sodium bicarbonate solution in portions until the pH reaches 7-8. Be prepared for significant gas (CO₂) evolution.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 100 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid should be purified by flash column chromatography on silica gel. A gradient elution system, starting with 10% ethyl acetate in hexanes and gradually increasing to 30% ethyl acetate in hexanes, is a good starting point to separate the product from non-polar impurities and baseline material.[14]

Product Characterization

The identity and purity of the final product (expected: 3-nitro-5-vinylpyridine) must be confirmed using standard analytical techniques.

Analytical TechniqueExpected Observations for 3-nitro-5-vinylpyridine
¹H NMR (e.g., 400 MHz, CDCl₃)- Pyridine ring protons will appear as distinct signals in the aromatic region (~δ 8.5-9.5 ppm). Expect three signals, likely singlets or narrow doublets. - Vinyl group protons will show a characteristic ABC or AMX system (~δ 5.5-7.0 ppm) with distinct cis, trans, and geminal coupling constants.[3][13]
¹³C NMR (e.g., 100 MHz, CDCl₃)- Expect 7 distinct carbon signals. - Carbons attached to the nitro group and nitrogen will be downfield. - Two signals in the vinyl region (~115-140 ppm).
FT-IR (ATR)- Strong asymmetric and symmetric stretching vibrations for the NO₂ group at ~1530 cm⁻¹ and ~1350 cm⁻¹.[15] - C=C stretching from the vinyl group at ~1630 cm⁻¹. - C-H out-of-plane bending for the vinyl group ~910-990 cm⁻¹.
Mass Spectrometry (e.g., ESI-MS)- The protonated molecular ion [M+H]⁺ should be observed at m/z corresponding to the molecular weight of the product (C₇H₆N₂O₂ = 150.14 g/mol ), so expect a peak at ~151.05.[3]

Conclusion

The nitration of 3-vinylpyridine is a challenging but feasible transformation that provides access to valuable synthetic intermediates. The protocol outlined herein provides a robust starting point for this synthesis. The success of this procedure hinges on strict adherence to safety protocols and meticulous control over the reaction temperature to preserve the integrity of the vinyl functional group. Proper characterization of the final product is essential to confirm the successful introduction of the nitro group at the desired position.

References

Application Note: Quantitative Analytical Methods for the Detection of 3-(2-Nitroethenyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the principal quantitative analytical methods for the detection and quantification of 3-(2-Nitroethenyl)pyridine. As a key intermediate in chemical synthesis and a potential impurity in pharmaceutical manufacturing, robust and validated analytical methods are crucial for quality control and research applications. This guide details protocols and theoretical considerations for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), UV-Visible (UV-Vis) Spectrophotometry, and Electrochemical Detection. Each section is designed to provide researchers, scientists, and drug development professionals with the expertise to select, develop, and validate methods tailored to their specific needs, ensuring accuracy, precision, and reliability in their results.

Introduction and Analytical Imperative

This compound, with the molecular formula C₇H₆N₂O₂, is a pyridine derivative that serves as a versatile building block in organic synthesis.[1] Its conjugated system, comprising a pyridine ring and a nitroethenyl group, makes it a reactive precursor for the synthesis of various heterocyclic compounds, some of which have been explored for medicinal applications.[2]

The quantitative analysis of this compound is critical for several reasons:

  • Process Chemistry: To monitor reaction kinetics, determine yield, and optimize the synthesis of target molecules.

  • Quality Control: To quantify its presence as a critical impurity in active pharmaceutical ingredients (APIs) or drug products, ensuring they meet stringent regulatory standards.

  • Stability Studies: To assess the degradation of materials where it may be a known degradant.

Given its chemical nature, a range of analytical techniques can be leveraged for its detection. The selection of an appropriate method depends on factors such as the sample matrix, required sensitivity, available instrumentation, and the specific goals of the analysis.

The Foundation: Analytical Method Validation

Before implementing any quantitative method, it is essential to perform a thorough validation to ensure the data generated is reliable, reproducible, and fit for its intended purpose.[3][4] Method validation is a documented process that provides evidence that an analytical procedure is suitable for its intended use.[4][5] Key validation parameters, as stipulated by guidelines from the International Conference on Harmonisation (ICH), include:[6][7]

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components that may be present, such as impurities, degradants, or matrix components.[5][6]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.[7]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as repeatability and intermediate precision.[7]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[5]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

The following diagram illustrates the logical flow of the method validation process, a cornerstone of good analytical practice.

Method_Validation_Workflow cluster_0 Method Development & Validation Lifecycle cluster_1 Core Validation Parameters Dev Method Development (Selectivity & Initial Parameters) PreVal Pre-Validation (Optimization & System Suitability) Dev->PreVal Optimize Validation Formal Validation Protocol PreVal->Validation Finalize Protocol Routine Routine Use & Monitoring Validation->Routine Implement Method Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness

Caption: Logical workflow for analytical method validation.

Chromatographic Methods

Chromatographic techniques are the cornerstone of quantitative analysis for organic molecules due to their high resolving power and sensitivity.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for the analysis of non-volatile or thermally sensitive compounds like this compound.[8] A reversed-phase method is typically employed, leveraging the compound's moderate polarity.

Principle: The separation is based on the partitioning of the analyte between a non-polar stationary phase (e.g., C18 silica) and a polar mobile phase. The strong UV absorbance of the nitroethenyl chromophore allows for sensitive detection using a UV or Diode Array Detector (DAD).

The diagram below outlines a typical workflow for quantitative HPLC analysis.

HPLC_Workflow prep Sample Preparation Weigh standard/sample Dissolve in diluent (e.g., ACN/Water) Filter through 0.45 µm syringe filter hplc HPLC System Mobile Phase Degassing Pump & Injector C18 Column UV/DAD Detector prep:f3->hplc:f2 Inject data Data Acquisition & Analysis Chromatogram Integration Calibration Curve Generation Concentration Calculation hplc:f4->data:f0 Signal

Caption: Standard experimental workflow for HPLC analysis.

Detailed Protocol: Reversed-Phase HPLC

  • Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column oven, and DAD.

  • Chemicals and Reagents:

    • Acetonitrile (ACN), HPLC grade

    • Methanol (MeOH), HPLC grade

    • Ammonium Acetate, analytical grade

    • Water, HPLC grade or ultrapure

    • This compound reference standard (>98% purity).[9]

  • Chromatographic Conditions:

    Parameter Recommended Condition Causality and Rationale
    Column C18, 4.6 x 150 mm, 5 µm Provides excellent retention and resolution for moderately polar aromatic compounds.
    Mobile Phase A: 10 mM Ammonium Acetate in WaterB: Acetonitrile (ACN) Ammonium acetate acts as a buffer to ensure consistent peak shape and retention time. ACN is a common organic modifier.
    Gradient/Isocratic Isocratic: 50:50 (A:B) An isocratic method is simpler and more robust for quantifying a single known analyte. A gradient may be needed if separating from multiple impurities.
    Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
    Column Temperature 30 °C Maintains stable retention times and improves peak symmetry by reducing mobile phase viscosity.
    Detection (UV) 254 nm or λmax The conjugated system of the molecule provides strong UV absorbance. 254 nm is a common wavelength, but determining the λmax by scanning the reference standard is recommended for optimal sensitivity.[10]

    | Injection Volume | 10 µL | A typical volume that balances sensitivity with the risk of peak distortion from overloading. |

  • Procedure:

    • Standard Preparation: Prepare a stock solution of this compound (e.g., 100 µg/mL) in methanol. Create a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting the stock with the mobile phase.

    • Sample Preparation: Accurately weigh the sample and dissolve it in a suitable solvent (e.g., methanol) to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm filter before injection.

    • Analysis: Inject the blank (mobile phase), calibration standards, and samples.

    • Quantification: Plot a calibration curve of peak area versus concentration for the standards. Determine the concentration of the analyte in the samples using the linear regression equation derived from the curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC is a powerful technique for separating and analyzing volatile and thermally stable compounds.[11] For this compound, GC-MS is particularly useful for identification and quantification at trace levels, especially in complex matrices.

Principle: The sample is vaporized and separated in a capillary column based on its boiling point and interaction with the stationary phase. The separated components are then ionized and detected by a mass spectrometer, which provides both quantitative data (based on ion intensity) and qualitative information (based on the mass spectrum). The mass spectrum of pyridine and its derivatives shows characteristic fragmentation patterns.[12][13][14][15]

Detailed Protocol: GC-MS Analysis

  • Instrumentation: Gas chromatograph coupled with a Mass Spectrometer (e.g., single quadrupole).

  • Chemicals and Reagents:

    • Dichloromethane (DCM) or Ethyl Acetate, GC grade

    • This compound reference standard

  • Chromatographic and MS Conditions:

    Parameter Recommended Condition Causality and Rationale
    Column DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm) A non-polar 5% phenyl-methylpolysiloxane column is a robust, general-purpose column suitable for a wide range of semi-volatile organic compounds.
    Carrier Gas Helium, constant flow at 1.2 mL/min Inert carrier gas providing good chromatographic efficiency.
    Inlet Temperature 250 °C Ensures rapid and complete vaporization of the analyte without thermal degradation.
    Injection Mode Split (e.g., 20:1) or Splitless Split mode is used for higher concentrations to prevent column overloading. Splitless is used for trace analysis to maximize sensitivity.
    Oven Program 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min A temperature ramp is necessary to elute the semi-volatile analyte in a reasonable time with good peak shape.
    MS Transfer Line 280 °C Prevents condensation of the analyte before it enters the ion source.
    Ion Source Temp. 230 °C Standard temperature for electron ionization.
    Ionization Mode Electron Ionization (EI) at 70 eV Standard, robust ionization technique that produces reproducible fragmentation patterns for library matching.

    | Acquisition Mode | Full Scan (e.g., m/z 40-300) and/or SIM | Full scan is used for qualitative identification. Selected Ion Monitoring (SIM) of characteristic ions (e.g., the molecular ion at m/z 150) is used for highly sensitive quantification. |

  • Procedure:

    • Standard/Sample Preparation: Prepare standards and samples in a volatile solvent like DCM or ethyl acetate at concentrations suitable for GC analysis (typically in the low µg/mL to ng/mL range for SIM).

    • Analysis: Inject standards to establish retention time and generate a calibration curve. Analyze samples.

    • Quantification: Use the peak area of a characteristic ion from the SIM data or the total ion chromatogram (TIC) to quantify against the calibration curve.

UV-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry is a simple, cost-effective, and rapid method for the quantitative analysis of compounds that absorb light in the UV or visible regions.[10][16] Due to its conjugated π-system, this compound is an excellent candidate for this technique, provided the sample matrix is simple and does not contain interfering substances that absorb at the same wavelength.

Principle: The method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.[17][18]

Detailed Protocol: UV-Vis Analysis

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Chemicals and Reagents:

    • Methanol or Ethanol, UV grade

    • This compound reference standard

  • Instrumental Parameters:

    Parameter Recommended Setting Causality and Rationale
    Solvent Methanol or Ethanol These solvents are transparent in the UV region and readily dissolve the analyte. The choice of solvent can slightly shift the λmax.[18]
    Wavelength Scan 200-400 nm To determine the wavelength of maximum absorbance (λmax), which provides the highest sensitivity and minimizes deviations from the Beer-Lambert law.[10]
    Analytical Wavelength Use determined λmax Ensures maximum sensitivity and precision for the quantitative measurement.[17]

    | Cuvettes | 1 cm path length, quartz | Quartz is required for measurements below ~340 nm. A 1 cm path length is standard for quantitative analysis. |

  • Procedure:

    • Determine λmax: Prepare a dilute solution of the reference standard in the chosen solvent. Scan the solution from 400 nm down to 200 nm to identify the wavelength of maximum absorbance.

    • Prepare Calibration Curve: Prepare a stock solution and a series of at least five calibration standards in the same solvent. Measure the absorbance of each standard at the predetermined λmax, using the pure solvent as a blank.

    • Plot Data: Create a graph of absorbance versus concentration. The plot should be linear and pass through the origin. Perform a linear regression to obtain the equation of the line (y = mx + c).

    • Sample Analysis: Prepare the sample solution in the same solvent, ensuring the final concentration results in an absorbance reading within the linear range of the calibration curve (typically 0.1-1.0 AU). Measure its absorbance and calculate the concentration using the calibration equation.

Electrochemical Detection Methods

Electrochemical methods offer high sensitivity and are particularly useful for detecting electroactive species, such as compounds with reducible nitro groups. Techniques like differential pulse voltammetry (DPV) can be used for quantitative analysis at very low concentrations.[19][20]

Principle: The method involves applying a potential to an electrode and measuring the resulting current. For this compound, the nitro group (-NO₂) can be electrochemically reduced. The peak current generated during this reduction is proportional to the concentration of the analyte in the solution. This technique is highly sensitive but can be susceptible to interference from other electroactive species in the sample matrix.

General Protocol Outline:

  • Instrumentation: A potentiostat with a three-electrode system (working electrode, reference electrode, and counter electrode). A glassy carbon electrode (GCE) is a common choice for the working electrode.[20]

  • Procedure:

    • A supporting electrolyte (e.g., a phosphate buffer solution) is prepared.

    • The sample or standard is added to the electrochemical cell.

    • A potential waveform (specific to the technique, e.g., DPV) is applied.[20][21]

    • The resulting current is measured as a function of the applied potential, producing a voltammogram.

    • The peak height of the reduction signal is proportional to the analyte's concentration. A calibration curve is constructed by measuring the response of several standards.

Method Comparison

FeatureHPLC-UVGC-MSUV-Vis SpectrophotometryElectrochemical Methods
Selectivity HighVery HighLow to ModerateModerate to High
Sensitivity High (µg/mL - ng/mL)Very High (ng/mL - pg/mL)Moderate (µg/mL)Very High (nM - pM)
Sample Throughput ModerateModerateHighModerate
Instrumentation Cost HighVery HighLowModerate
Matrix Tolerance GoodExcellentPoorModerate
Primary Application Routine QC, purity testing, stability studiesTrace impurity identification, metabolomicsQuick concentration checks of pure samplesTrace analysis in environmental or biological samples

Conclusion

The quantitative analysis of this compound can be effectively achieved through several well-established analytical techniques. HPLC-UV stands out as the most versatile and robust method for routine quality control in pharmaceutical and chemical industries, offering an excellent balance of selectivity, sensitivity, and reliability. GC-MS provides superior sensitivity and structural confirmation, making it ideal for trace-level impurity analysis. For rapid, high-throughput quantification of relatively pure samples, UV-Vis spectrophotometry is an economical and straightforward choice. Finally, electrochemical methods represent a highly sensitive alternative for specific research applications where trace detection is paramount.

The successful implementation of any of these methods hinges on proper method validation, which ensures that the generated data is accurate, precise, and fit for its intended purpose, thereby upholding scientific integrity and regulatory compliance.

References

Application Note & Protocol: Considerations for the Scale-Up Synthesis of 3-(2-Nitroethenyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-(2-Nitroethenyl)pyridine is a critical intermediate in pharmaceutical and fine chemical synthesis due to the versatile reactivity of its nitroalkene functionality.[1][2] This document provides a comprehensive guide for the synthesis of this compound, with a detailed focus on the practical considerations and challenges associated with scaling the process from the laboratory to pilot or production scale. We will explore the underlying Henry (nitroaldol) reaction mechanism, present a validated laboratory-scale protocol, and delineate key scale-up parameters including thermal management, reagent addition strategies, and safety protocols.[3]

Introduction

Nitroalkenes are highly valuable synthetic intermediates due to the electron-withdrawing nature of the nitro group, which activates the double bond for a variety of chemical transformations.[2] this compound, in particular, serves as a key building block for a range of heterocyclic compounds and is of significant interest to researchers in medicinal chemistry and drug development. The efficient and safe production of this compound at scale is paramount for its application in multi-step syntheses.

This application note aims to provide researchers, scientists, and drug development professionals with a robust framework for both the initial synthesis and subsequent scale-up of this compound.

Chemical Principles: The Henry Reaction

The synthesis of this compound is most commonly achieved via a Henry reaction, also known as a nitroaldol reaction.[3][4] This reaction involves the base-catalyzed condensation of an aldehyde (3-pyridinecarboxaldehyde) with a nitroalkane (nitromethane).[3][4]

The reaction proceeds through two key mechanistic steps:

  • Nitroaldol Addition: A base abstracts an acidic α-proton from nitromethane to form a nucleophilic nitronate anion. This anion then attacks the electrophilic carbonyl carbon of 3-pyridinecarboxaldehyde, forming a β-nitro alcohol intermediate.[3]

  • Dehydration: The intermediate β-nitro alcohol readily undergoes dehydration, often facilitated by the reaction conditions (e.g., heat, acidic or basic catalysts), to yield the conjugated nitroalkene, this compound.[3][5]

The choice of catalyst is critical. While various bases can be employed, ammonium acetate is a common and effective choice as it can facilitate both the initial condensation and the subsequent dehydration step.

Experimental Protocols

Laboratory-Scale Synthesis (Illustrative)

This protocol describes a typical laboratory procedure for the synthesis of this compound.

Materials:

  • 3-Pyridinecarboxaldehyde

  • Nitromethane

  • Ammonium acetate

  • Glacial Acetic Acid

  • Methanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir plate with heating

  • Ice bath

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3-pyridinecarboxaldehyde and ammonium acetate in a mixture of nitromethane and acetic acid.[6]

  • Reaction Execution: Heat the reaction mixture to reflux with vigorous stirring.[6] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.[6] Collect the resulting yellow solid by vacuum filtration, wash with cold water and a minimal amount of cold methanol to remove residual impurities.

  • Drying: Dry the product under vacuum to obtain this compound.

Scale-Up Synthesis: Critical Considerations

Transitioning from a laboratory-scale synthesis to a larger-scale production introduces significant challenges that must be addressed to ensure safety, efficiency, and consistent product quality.

3.2.1 Thermal Management and Runaway Reaction Risk

The Henry reaction is exothermic. In a laboratory setting, the high surface-area-to-volume ratio of small flasks allows for efficient heat dissipation to the surroundings.[7] However, during scale-up, the volume increases by the cube of the vessel radius, while the heat transfer area only increases by the square of the radius.[8] This disparity can lead to a dangerous accumulation of heat, potentially causing a thermal runaway reaction.[7][9]

  • Mitigation Strategies:

    • Utilize a jacketed reactor with a reliable temperature control unit for precise heating and cooling.[10]

    • Implement a controlled, semi-batch addition of one of the reactants (e.g., 3-pyridinecarboxaldehyde) to the mixture of the other reagents. This dose-controlled approach helps to manage the rate of heat generation.[7]

    • Conduct a thorough process safety assessment, including reaction calorimetry, to understand the thermal profile of the reaction.[8]

3.2.2 Mixing and Mass Transfer

Efficient mixing is crucial for maintaining a homogeneous reaction mixture, ensuring consistent reaction rates, and preventing localized hot spots. What is easily achieved with a small magnetic stir bar becomes a significant engineering challenge in large reactors.

  • Mitigation Strategies:

    • Employ overhead mechanical stirrers with appropriate impeller designs (e.g., pitched-blade turbine, anchor) to ensure effective agitation.

    • The rate of reagent addition should be carefully controlled to allow for adequate mixing and heat dissipation.

3.2.3 Reagent and Solvent Handling

Handling larger quantities of chemicals requires adherence to stringent safety protocols. Nitromethane, in particular, is flammable and can form shock-sensitive salts with bases.

  • Mitigation Strategies:

    • Use appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves.

    • Ensure adequate ventilation and work in a well-maintained fume hood or ventilated enclosure.

    • For large-scale operations, consider using a solvent with a higher boiling point and flash point than methanol to reduce flammability risks.

3.2.4 Product Isolation and Purification

Crystallization and filtration on a larger scale require different techniques and equipment compared to laboratory procedures.

  • Mitigation Strategies:

    • Implement a controlled cooling profile during crystallization to obtain a consistent crystal size and purity. Seeding the solution may be beneficial.

    • Utilize appropriate large-scale filtration equipment, such as a Nutsche filter-dryer, to efficiently separate the product from the mother liquor.

    • The purity of the crude pyridine product can be further enhanced through recrystallization or distillation under reduced pressure.[11]

Table 1: Key Parameter Adjustments for Scale-Up

ParameterLaboratory-ScaleScale-Up Considerations
Reaction Vessel Round-bottom flaskJacketed glass or stainless-steel reactor
Heating/Cooling Heating mantle, ice bathCirculating temperature control unit
Agitation Magnetic stirrerOverhead mechanical stirrer
Reagent Addition Batch (all at once)Semi-batch (controlled addition)
Monitoring TLC, visual observationIn-situ probes (temperature, pH), process analytical technology (PAT)
Safety Standard lab proceduresProcess hazard analysis (PHA), dedicated safety interlocks

Visualization of the Synthetic Workflow

The following diagram provides a high-level overview of the key stages in the synthesis of this compound.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification Reagents 3-Pyridinecarboxaldehyde Nitromethane Ammonium Acetate Reactor Jacketed Reactor (Controlled Temp. & Agitation) Reagents->Reactor HenryRxn Henry Reaction & Dehydration Reactor->HenryRxn Workup Controlled Cooling & Crystallization HenryRxn->Workup Isolation Filtration & Washing Workup->Isolation Drying Vacuum Drying Isolation->Drying Product This compound Drying->Product

Caption: Key stages in the scale-up synthesis of this compound.

Conclusion

The successful scale-up of the synthesis of this compound is a multifactorial challenge that requires a deep understanding of the underlying chemistry and chemical engineering principles. By carefully considering thermal management, mixing efficiency, and safety protocols, it is possible to transition this valuable synthesis from the laboratory to a production environment safely and efficiently. A proactive approach to process safety and optimization is essential at every stage of the scale-up process.[10][12]

References

Application Note: The Strategic Role of 3-(2-Nitroethenyl)pyridine in Modern Medicinal Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

3-(2-Nitroethenyl)pyridine, a molecule combining the privileged pyridine scaffold with a reactive nitrovinyl moiety, represents a versatile and strategic tool in medicinal chemistry. The pyridine ring, a common feature in numerous FDA-approved drugs, imparts favorable physicochemical properties such as aqueous solubility and the ability to engage in hydrogen bonding.[1][2] The conjugated nitroalkene system functions as a potent Michael acceptor, enabling its use in the design of covalent inhibitors that can form stable bonds with biological targets, often leading to enhanced potency and prolonged duration of action. This application note provides an in-depth guide to the synthesis, chemical biology, and strategic applications of this compound. It details robust protocols for its synthesis and outlines its application as both a key synthetic intermediate for complex heterocycles and a pharmacophore for targeted covalent modification in drug discovery programs.

Introduction: A Molecule of Strategic Importance

The pyridine heterocycle is one of the most ubiquitous scaffolds in modern pharmaceuticals, prized for its unique electronic properties and its ability to modulate a drug candidate's metabolic stability and bioavailability.[3][4][5] When functionalized with a 2-nitroethenyl group at the 3-position, the resulting molecule, this compound (or 3-nitrovinylpyridine), becomes a bifunctional entity of significant interest.

  • The Pyridine Core: Structurally related to benzene, the nitrogen atom in the pyridine ring reduces electron density, influencing its interactions with biological targets and metabolic enzymes.[6] It can act as a hydrogen bond acceptor and, when protonated, a donor, enhancing interactions within a protein's active site.[7]

  • The Nitrovinyl Functional Group: This electron-withdrawing group makes the terminal vinyl carbon highly electrophilic. This feature is central to its utility as a Michael acceptor, capable of reacting with nucleophilic residues like cysteine or lysine on proteins. This reactivity is the basis for its application in designing targeted covalent inhibitors.

This guide explores the dual utility of this compound: as a foundational building block for more elaborate molecular architectures and as a reactive warhead in the rational design of novel therapeutics.

Synthesis and Characterization

The most common and efficient synthesis of this compound is the Henry reaction (or nitroaldol reaction), which involves the base-catalyzed condensation of 3-pyridinecarboxaldehyde with nitroethane. This method is reliable and provides good yields of the desired product.

Reaction Scheme

The synthesis proceeds via a straightforward condensation reaction.

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product reactant1 3-Pyridinecarboxaldehyde product This compound reactant1->product Condensation reactant2 Nitroethane reactant2->product reagent1 Base (e.g., Ammonium Acetate) reagent1->product Catalyst reagent2 Acetic Acid (Solvent) reagent2->product Solvent

Caption: Synthesis of this compound via Henry Condensation.

A detailed, step-by-step protocol for this synthesis is provided in Section 5.1 . Characterization is typically performed using standard analytical techniques to confirm structure and purity.

Property Value Source
CAS Number 3156-52-3[8]
Molecular Formula C₇H₆N₂O₂[8]
Molecular Weight 150.13 g/mol [8]
Appearance Yellow solid
Melting Point 142°C[8]

Core Principles in Medicinal Chemistry

The Pyridine Scaffold: A Privileged Element

The pyridine ring is considered a "privileged scaffold" in medicinal chemistry because it is a versatile structural motif that can bind to a wide range of biological targets.[2][9] Its inclusion in a drug candidate can be a strategic choice to:

  • Enhance Solubility: The nitrogen atom can participate in hydrogen bonding with water, often improving the aqueous solubility of a compound compared to its benzene analog.[1]

  • Modulate Basicity (pKa): The pKa of the pyridinium ion is approximately 5.2.[10] This allows chemists to fine-tune the ionization state of a molecule at physiological pH, which is critical for absorption, distribution, and target engagement.

  • Serve as a Bioisostere: Pyridine rings are often used as bioisosteres for phenyl rings, amides, or other heterocycles.[7][11][12] This substitution can alter electronic properties, improve metabolic stability, or avoid patent-protected chemical space while retaining biological activity.[13]

The Nitrovinyl Moiety: A Tool for Covalent Targeting

The nitrovinyl group is a powerful electrophile, making this compound an excellent candidate for designing covalent inhibitors. Covalent drugs form a chemical bond with their target protein, offering several potential advantages:

  • Increased Potency and Duration of Action: By irreversibly binding to the target, covalent inhibitors can achieve a therapeutic effect at lower concentrations and for a longer duration.

  • High Ligand Efficiency: Strong target engagement can be achieved even with smaller molecules.

  • Overcoming Drug Resistance: Covalent inhibition can be effective against targets that have developed resistance to non-covalent inhibitors through mutations in the binding pocket.

The primary mechanism is a Michael addition reaction, where a nucleophilic residue (typically a cysteine thiol) in the protein's active site attacks the β-carbon of the nitrovinyl group.

G Target Target Protein (with Cysteine residue, Cys-SH) Complex Non-covalent Binding Complex Target->Complex Reversible Binding Inhibitor This compound Inhibitor->Complex Covalent_Adduct Covalent Adduct (Target Inactivated) Complex->Covalent_Adduct Michael Addition (Irreversible)

Caption: Mechanism of Covalent Inhibition by a Michael Acceptor.

It is crucial, however, to balance this reactivity. Highly reactive compounds can lead to off-target effects and toxicity. The reactivity of the nitrovinyl group in this compound is moderated by the electron-withdrawing nature of the pyridine ring, making it a tunable warhead for achieving target selectivity.

Applications in Drug Discovery & Development

This compound serves two primary roles in a drug discovery pipeline: as a versatile starting material and as a functional pharmacophore.

Application as a Synthetic Intermediate

The nitrovinyl group is not just a reactive warhead; it is also a synthetic handle that can be transformed into other functional groups. This allows for the construction of more complex heterocyclic systems that are otherwise difficult to access. For example, it can serve as a precursor for imidazo[1,2-a]pyridines, a class of compounds with known antitubercular, anticancer, and anti-inflammatory properties.[14]

G start This compound step1 Reduction of Nitro Group (e.g., with Fe/HCl or H2/Pd-C) start->step1 intermediate1 3-(2-Aminoethyl)pyridine step1->intermediate1 step2 Cyclization Reaction (e.g., with a Glyoxal derivative) intermediate1->step2 final_scaffold Fused Heterocyclic System (e.g., Tetrahydropyrido-imidazole) step2->final_scaffold diversification Further Diversification (Library Synthesis) final_scaffold->diversification

Caption: Workflow for Using this compound as a Synthetic Intermediate.

This synthetic versatility allows for the rapid generation of compound libraries for high-throughput screening, accelerating the hit-to-lead optimization process.

Case Study: Design of a Covalent Kinase Inhibitor (Hypothetical)

Many protein kinases, which are key targets in oncology, possess a non-catalytic cysteine residue near the ATP-binding pocket.[15] This provides an opportunity for targeted covalent inhibition.

Objective: Design a selective inhibitor for "Kinase X," which has an accessible cysteine (Cys-481) in its active site.

  • Scaffold Selection: A pyridine-based scaffold is chosen for its known interactions with the hinge region of many kinases.

  • Warhead Incorporation: this compound is used as a fragment or incorporated into a larger molecule. The pyridine core orients the molecule, while the nitrovinyl group is positioned to react with Cys-481.

  • Optimization: Structure-activity relationship (SAR) studies are conducted by modifying the pyridine ring or adding substituents to improve potency and selectivity, while minimizing off-target reactivity.

  • Evaluation: The resulting compounds are tested in biochemical assays for inhibitory activity (IC₅₀) and in cell-based assays to confirm their effect on cellular signaling pathways.[16][17] In vivo studies in animal models would follow to assess efficacy and safety.[18][19][20]

This rational design approach leverages the specific chemical properties of this compound to create highly potent and selective drug candidates.

Experimental Protocols

Protocol 5.1: Synthesis of this compound

Materials:

  • 3-Pyridinecarboxaldehyde (1.0 eq)

  • Nitroethane (1.2 eq)

  • Ammonium acetate (0.8 eq)

  • Glacial acetic acid (solvent)

  • Ethanol (for recrystallization)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-pyridinecarboxaldehyde (e.g., 10.7 g, 0.1 mol) and glacial acetic acid (100 mL). Stir until dissolved.

  • Addition of Reagents: Add nitroethane (e.g., 9.0 g, 0.12 mol) and ammonium acetate (e.g., 6.16 g, 0.08 mol) to the flask.

  • Reaction: Heat the mixture to reflux (approximately 110-120°C) with vigorous stirring. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).

  • Workup: Allow the reaction mixture to cool to room temperature. A yellow precipitate should form. Pour the mixture into 500 mL of ice-cold water with stirring.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water (3 x 50 mL) and then with a small amount of cold ethanol.

  • Purification: Recrystallize the crude product from hot ethanol to yield pure this compound as bright yellow crystals.

  • Characterization: Dry the product under vacuum. Determine the melting point and characterize by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 5.2: In Vitro Evaluation of Covalent Inhibition (Thiol Reactivity Assay)

This protocol provides a general method to assess the potential of this compound to react with a biological nucleophile, using the model thiol-containing peptide, glutathione (GSH).

Materials:

  • This compound

  • Glutathione (GSH)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Ellman's reagent (DTNB)

  • UV-Vis spectrophotometer and 96-well plates

Procedure:

  • Stock Solutions: Prepare a 10 mM stock solution of this compound in DMSO. Prepare a 1 mM stock solution of GSH in PBS.

  • Reaction Setup: In a 96-well plate, add PBS to a final volume of 190 µL per well. Add 5 µL of the GSH stock solution to each well (final concentration ~25 µM).

  • Initiate Reaction: Add 5 µL of the this compound stock solution at various concentrations (to achieve final concentrations ranging from 1 µM to 100 µM) to the wells. Include a control well with DMSO only.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Quantification of Free Thiols: Add 10 µL of Ellman's reagent (5 mg/mL in PBS) to each well. This reagent reacts with unreacted GSH to produce a yellow-colored product.

  • Measurement: Immediately measure the absorbance at 412 nm using a plate reader.

  • Analysis: The decrease in absorbance at 412 nm compared to the control is proportional to the amount of GSH that has reacted with this compound. Calculate the percentage of GSH depletion for each concentration and determine the concentration required for 50% depletion (DC₅₀). This provides a quantitative measure of its thiol reactivity.

Conclusion and Future Perspectives

This compound is more than just a simple chemical; it is a strategic scaffold with significant potential in drug discovery. Its dual role as a stable, versatile synthetic intermediate and a precisely reactive pharmacophore makes it a valuable asset for medicinal chemists. The pyridine core provides a well-established foundation for achieving desirable drug-like properties, while the nitrovinyl group offers a validated mechanism for potent, targeted covalent inhibition.

Future research should focus on exploring the full synthetic utility of this compound to generate novel heterocyclic libraries. Furthermore, its application in the design of covalent inhibitors for a broader range of targets, including those in infectious diseases and neurodegeneration, warrants deeper investigation. By understanding and harnessing the unique chemical biology of this compound, researchers can continue to push the boundaries of rational drug design.

References

Application Notes and Protocols for the Synthesis of Imidazo[1,2-a]pyridines Utilizing 3-(2-Nitroethenyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Imidazo[1,2-a]pyridines

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif of considerable interest to researchers in medicinal chemistry and drug development. This bicyclic system, featuring a bridgehead nitrogen atom, is a core component of numerous biologically active compounds. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial properties. The versatile nature of this scaffold makes it a critical building block in the design and synthesis of novel therapeutic agents. This guide provides a detailed protocol for the synthesis of imidazo[1,2-a]pyridines, employing a modern and efficient approach that utilizes 3-(2-nitroethenyl)pyridine as a key starting material.

Synthetic Strategy: A Modern Approach to a Privileged Scaffold

The classical methods for constructing the imidazo[1,2-a]pyridine core often involve the condensation of 2-aminopyridines with α-haloketones.[1][2] While effective, these methods can sometimes require harsh conditions or involve the use of lachrymatory reagents. A more contemporary and convergent strategy involves the reaction of 2-aminopyridines with nitroalkenes. This approach offers several advantages, including operational simplicity and the ability to introduce diverse substituents onto the final product.

This protocol will focus on a copper-catalyzed, one-pot procedure that reacts 2-aminopyridine with this compound, using air as a green and readily available oxidant.[3][4] This method is notable for its efficiency and adherence to the principles of green chemistry.[3]

The Key Intermediate: Synthesis of this compound

The successful synthesis of the target imidazo[1,2-a]pyridine is contingent upon the availability of the key starting material, this compound. This intermediate is readily prepared via a Henry reaction (also known as a nitroaldol reaction) between pyridine-3-carboxaldehyde and nitromethane.[5][6][7] The reaction proceeds through a base-catalyzed condensation to form a β-nitro alcohol, which is subsequently dehydrated to yield the desired nitroalkene.

Protocol for the Synthesis of this compound

  • Reaction Setup: To a solution of pyridine-3-carboxaldehyde (1 equivalent) in a suitable solvent such as acetic acid, add nitromethane (1.5 to 2 equivalents).[2]

  • Catalyst Addition: Add a primary amine, such as benzylamine (0.2 to 1.5 equivalents), to catalyze the condensation.[2]

  • Reaction Conditions: Heat the reaction mixture to a temperature between 70-80 °C and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).[2]

  • Workup and Isolation: Upon completion, cool the reaction mixture and add water to precipitate the crude product. The solid can be collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent like ethanol to afford this compound as a solid.

Core Protocol: Copper-Catalyzed Synthesis of 2-(pyridin-3-yl)imidazo[1,2-a]pyridine

This one-pot procedure details the synthesis of the parent 2-(pyridin-3-yl)imidazo[1,2-a]pyridine from 2-aminopyridine and this compound.

Materials and Reagents
  • 2-Aminopyridine

  • This compound

  • Copper(I) bromide (CuBr)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Experimental Procedure
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminopyridine (1.2 equivalents) and this compound (1 equivalent) in dimethylformamide (DMF).

  • Catalyst Addition: Add copper(I) bromide (CuBr) (10 mol%) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to 80 °C and stir under an air atmosphere.[3] The reaction progress should be monitored by TLC. The reaction is typically complete within a few hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 2-(pyridin-3-yl)imidazo[1,2-a]pyridine.

Reaction Optimization and Scope

The choice of catalyst and solvent is crucial for the success of this reaction. Studies have shown that copper(I) bromide is a highly effective catalyst, and DMF is the optimal solvent for this transformation, leading to high yields.[3] The reaction is generally tolerant of a variety of functional groups on both the 2-aminopyridine and the nitrostyrene partner, allowing for the synthesis of a diverse library of imidazo[1,2-a]pyridine derivatives.

ParameterConditionYield (%)Reference
CatalystCuBrup to 90[3]
SolventDMFOptimal[3]
Temperature80 °COptimal[3]
OxidantAirEffective[3]

Reaction Mechanism

The formation of the imidazo[1,2-a]pyridine ring from 2-aminopyridine and a nitroalkene is a fascinating cascade process. The plausible mechanism for the copper-catalyzed reaction is as follows:[3]

  • Michael Addition: The reaction is initiated by a Michael addition of the exocyclic amino group of 2-aminopyridine to the electron-deficient double bond of this compound. This step forms a key intermediate.

  • Intramolecular Cyclization: The endocyclic nitrogen of the pyridine ring in the intermediate then acts as a nucleophile, attacking the carbon bearing the nitro group in an intramolecular fashion.

  • Elimination/Oxidation: This is followed by the elimination of the nitro group and subsequent aromatization to furnish the final imidazo[1,2-a]pyridine product. The copper catalyst and air as an oxidant facilitate this final oxidative aromatization step.

A similar mechanism involving an initial Michael addition is proposed for iodine-catalyzed variations of this reaction.[8]

Visualizing the Process

Synthesis of this compound via Henry Reaction

Henry_Reaction Py_CHO Pyridine-3- carboxaldehyde Nitro_alcohol β-Nitro alcohol intermediate Py_CHO->Nitro_alcohol Nitromethane Nitromethane Nitromethane->Nitro_alcohol Base Primary Amine (e.g., Benzylamine) Base->Nitro_alcohol catalyst Nitroethenylpyridine This compound Nitro_alcohol->Nitroethenylpyridine Dehydration - H2O

Caption: The Henry reaction for the synthesis of the key nitroalkene intermediate.

Overall Workflow for Imidazo[1,2-a]pyridine Synthesis

Workflow Start Starting Materials: 2-Aminopyridine & This compound Reaction One-Pot Reaction: CuBr (cat.), DMF, 80°C, Air Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure Imidazo[1,2-a]pyridine Purification->Product

Caption: A streamlined workflow for the copper-catalyzed synthesis.

Plausible Reaction Mechanism

Mechanism Reactants 2-Aminopyridine + this compound Michael_Adduct Michael Adduct Intermediate Reactants->Michael_Adduct Michael Addition Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Intramolecular Cyclization Product Imidazo[1,2-a]pyridine Cyclized_Intermediate->Product Oxidative Aromatization (-HNO2)

Caption: The proposed mechanistic pathway for the cyclization reaction.

Conclusion and Outlook

The protocol described herein offers a robust and efficient method for the synthesis of imidazo[1,2-a]pyridines using this compound as a versatile building block. The copper-catalyzed, one-pot nature of the reaction, coupled with the use of air as a green oxidant, makes this an attractive and sustainable approach for drug discovery and development professionals. The broad substrate scope and operational simplicity of this methodology are expected to facilitate the rapid generation of diverse libraries of imidazo[1,2-a]pyridine derivatives for biological screening and lead optimization efforts.

References

Troubleshooting & Optimization

Technical Support Center: Strategies for Improving the Yield of 3-(2-Nitroethenyl)pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Nitroethenyl)pyridine is a valuable synthetic intermediate in pharmaceutical and materials science research. Its synthesis, most commonly achieved via a Henry (nitroaldol) reaction between 3-pyridinecarboxaldehyde and nitromethane, is a foundational carbon-carbon bond-forming reaction.[1][2] While the reaction appears straightforward, achieving high yields consistently requires careful control over several experimental parameters. This guide provides a comprehensive troubleshooting framework, addressing common issues encountered during the synthesis to help researchers optimize their reaction outcomes.

Reaction Overview & Mechanism

The synthesis proceeds through a base-catalyzed condensation. The reaction is initiated by the deprotonation of nitromethane to form a nucleophilic nitronate anion, which then attacks the electrophilic carbonyl carbon of 3-pyridinecarboxaldehyde. The resulting β-nitro alkoxide is subsequently protonated. In many protocols, a dehydration step follows, often facilitated by heat and an acidic medium, to yield the final conjugated nitroalkene product, this compound.[2]

Henry_Reaction Figure 1. General Mechanism of the Henry Reaction cluster_0 Step 1: Nitronate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation & Dehydration Nitromethane CH₃NO₂ Nitronate ⁻CH₂NO₂ Nitromethane->Nitronate + Base - HB⁺ Base Base Nitronate_ref ⁻CH₂NO₂ Aldehyde 3-Pyridine- carboxaldehyde Alkoxide β-Nitro Alkoxide Intermediate Aldehyde->Alkoxide + ⁻CH₂NO₂ Alkoxide_ref β-Nitro Alkoxide Alcohol β-Nitro Alcohol Alkoxide_ref->Alcohol + HB⁺ Final_Product This compound Alcohol->Final_Product - H₂O (Heat/Acid)

Caption: Figure 1. General Mechanism of the Henry Reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for this synthesis?

The most frequently cited method is the Henry condensation reaction between 3-pyridinecarboxaldehyde (also known as nicotinaldehyde) and nitromethane.[1][3][4] This reaction is typically catalyzed by a weak base in a suitable solvent. One of the most reliable and high-yielding catalysts for this specific transformation is ammonium acetate in glacial acetic acid.[5]

Q2: My reaction yield is consistently low. What are the most likely causes?

Low yields can stem from several factors. The most common culprits are:

  • Suboptimal Catalyst: Using a base that is too strong can promote side reactions. Ammonium acetate is often ideal as it provides a mildly basic environment.[5]

  • Incorrect Stoichiometry: An excess of nitromethane is typically used to ensure the aldehyde is fully consumed and to serve as a solvent in some procedures.

  • Inappropriate Temperature: The reaction often requires heating (reflux) to drive the dehydration of the intermediate nitro alcohol to the final nitroalkene.[5] Insufficient heat can lead to incomplete reaction.

  • Poor Reagent Quality: 3-Pyridinecarboxaldehyde can oxidize over time. Ensure you are using a pure, preferably freshly opened or properly stored, starting material.

Q3: I've formed a dark, tarry substance instead of a crystalline product. What went wrong?

The formation of dark, polymeric tars is a common issue, usually caused by:

  • Excessive Heat or Reaction Time: Prolonged heating can lead to polymerization of the product or starting materials. The reaction should be monitored (e.g., by TLC) and stopped once the starting aldehyde is consumed.

  • Strong Base Catalysis: Strong bases can promote undesired side reactions and polymerization.

  • Incorrect Work-up: The product is sensitive to strongly basic conditions during work-up. Neutralization should be done carefully, often with a mild base like sodium carbonate.[5]

Q4: How do I effectively purify the final product?

Purification can be challenging due to the product's reactivity.

  • Recrystallization: This is the most common method. Solvents like ethanol, methanol, or isopropanol are often effective. The crude product is dissolved in a minimum amount of hot solvent and allowed to cool slowly to form crystals.

  • Column Chromatography: If recrystallization fails to remove impurities, silica gel column chromatography can be used.[6] A solvent system such as ethyl acetate/hexanes is a good starting point for elution.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common experimental problems.

Problem 1: Low or No Product Formation

If you observe minimal or no formation of the desired this compound, follow this diagnostic workflow.

Troubleshooting_Yield Figure 2. Troubleshooting Low Product Yield start Start: Low/No Product check_reagents Verify Reagent Purity Is 3-pyridinecarboxaldehyde clear and colorless? Is nitromethane fresh? start->check_reagents reagent_fail Action: Purify aldehyde (distillation) or use a fresh bottle. check_reagents:f1->reagent_fail No check_catalyst Verify Catalyst & Solvent Was ammonium acetate used? Was glacial acetic acid used as the solvent? check_reagents:f1->check_catalyst Yes reagent_fail->check_catalyst catalyst_fail Action: Repeat with correct catalyst/solvent system. Ammonium acetate in AcOH is highly recommended. check_catalyst:f1->catalyst_fail No check_conditions Verify Reaction Conditions Was the mixture refluxed? Was reaction time sufficient (e.g., 1-2 hours)? check_catalyst:f1->check_conditions Yes catalyst_fail->check_conditions conditions_fail Action: Ensure proper heating (reflux) and monitor reaction progress using TLC. check_conditions:f1->conditions_fail No success Problem Resolved check_conditions:f1->success Yes

Caption: Figure 2. Troubleshooting Low Product Yield.

Problem 2: Product is an Oil or Tar

If the isolated product is a viscous oil or a dark tar instead of a yellow solid, the issue likely lies in polymerization or impurities from side reactions.

Possible Causes & Solutions:

Cause Scientific Rationale Recommended Solution
Excessive Temperature The conjugated nitroalkene product can polymerize at high temperatures, especially during prolonged heating.Reduce reflux time. Monitor the reaction by TLC and stop heating as soon as the starting aldehyde is consumed. A typical reflux time is 1-2 hours.[5]
Incorrect Work-up pH The product can be unstable under strongly basic or acidic conditions during the work-up phase, leading to decomposition or polymerization.During work-up, neutralize the acidic reaction mixture carefully. A suspension of sodium carbonate in water is a mild and effective choice for neutralization before extraction.[5]
Residual Solvent Incomplete removal of high-boiling solvents like acetic acid can prevent the product from solidifying.After extraction and drying, ensure the solvent is thoroughly removed under reduced pressure. If acetic acid is suspected, co-evaporation with a non-polar solvent like toluene can be effective.

Optimized Experimental Protocol

This protocol is based on a commonly cited, high-yield procedure using ammonium acetate.[5]

Materials:

  • 3-Pyridinecarboxaldehyde (25 mmol)

  • Nitromethane (126 mmol, ~7.7 g)

  • Ammonium acetate (25 mmol, ~1.93 g)

  • Glacial Acetic Acid (15 mL)

  • Sodium Carbonate (Na₂CO₃)

  • Ethyl Acetate

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Deionized Water

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-pyridinecarboxaldehyde (25 mmol) and ammonium acetate (25 mmol).

  • Reagent Addition: Add nitromethane (126 mmol) and glacial acetic acid (15 mL).

  • Heating: Heat the mixture to reflux with vigorous stirring. The solution will typically turn a deep yellow or orange color. Maintain reflux for 1-2 hours. Monitor the reaction's progress by TLC (thin-layer chromatography), observing the disappearance of the 3-pyridinecarboxaldehyde spot.

  • Cooling & Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Prepare a suspension of sodium carbonate (~14 g) in water (75 mL) in a separate beaker. Slowly and carefully pour the cooled reaction mixture into the sodium carbonate suspension with stirring to neutralize the acetic acid. (Caution: CO₂ evolution).

  • Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (2 x 30 mL).

  • Drying & Evaporation: Combine the organic extracts and dry them over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The resulting yellow solid can be purified by recrystallization from hot ethanol or methanol to yield bright yellow needles of this compound.

Safety Precautions

  • Nitromethane: Is a flammable and potentially explosive compound. Handle in a well-ventilated fume hood away from ignition sources.

  • 3-Pyridinecarboxaldehyde: Can be a skin and respiratory irritant.[3] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Acetic Acid: Is corrosive. Handle with care to avoid skin and eye contact.

References

Technical Support Center: Navigating the Challenges of Pyridine Nitration

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the nitration of pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this fundamental yet challenging reaction. Here, we address common issues, provide in-depth troubleshooting strategies, and answer frequently asked questions to help you minimize side reactions and optimize your synthetic outcomes.

Introduction: The Intricacies of Pyridine Nitration

Pyridine, an electron-deficient heteroaromatic compound, presents a significant challenge for electrophilic aromatic substitution reactions like nitration.[1][2] The nitrogen atom's electron-withdrawing nature deactivates the ring, necessitating harsh reaction conditions that can lead to low yields, and a host of side products.[1][3] This guide provides practical, field-proven insights to overcome these hurdles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, offering causative explanations and actionable solutions.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A low yield in pyridine nitration is a frequent issue stemming from the deactivated nature of the pyridine ring.[1][4]

Causality:

  • Insufficiently Harsh Conditions: Standard nitrating conditions used for benzene are often ineffective for pyridine.

  • Protonation of Pyridine: In strong acidic media, the pyridine nitrogen is protonated, forming the highly deactivated pyridinium cation, which further hinders electrophilic attack.[4]

  • Suboptimal Nitrating Agent: The choice of nitrating agent is critical and can significantly impact the reaction's efficiency.

Solutions:

  • Intensify Reaction Conditions: The nitration of unsubstituted pyridine often requires high temperatures (e.g., 330°C) with reagents like KNO₃ in fuming H₂SO₄, though this can still result in low yields.[3] For substituted pyridines, conditions can sometimes be milder.[5]

  • Employ More Potent Nitrating Agents:

    • Oleum: Using fuming sulfuric acid (oleum) in place of concentrated sulfuric acid creates a more anhydrous and reactive medium, which can significantly increase yields, in some cases from 50% to over 90%.[6][7]

    • Dinitrogen Pentoxide (N₂O₅): This reagent, often generated in situ, can provide good yields of 3-nitropyridine.[3][4][8] A notable method involves reacting pyridine with N₂O₅ in an organic solvent, followed by treatment with an aqueous solution of sodium bisulfite.[9]

    • Nitric Acid in Trifluoroacetic Anhydride: This mixture generates a powerful nitrating species and has been shown to produce 3-nitropyridines in yields ranging from 10-83%.[10][11]

  • Consider Pyridine-N-Oxide: If the goal is to synthesize 4-nitropyridine, a more effective strategy is the nitration of pyridine-N-oxide. The N-oxide group activates the 4-position towards electrophilic attack.[1][12]

Q2: I'm observing significant amounts of dinitrated byproducts. How can I favor mono-nitration?

Over-nitration is a common problem, especially with activated pyridine derivatives.[1]

Causality:

  • Excess Nitrating Agent: A large stoichiometric excess of the nitrating agent dramatically increases the probability of multiple nitrations.[1]

  • High Reaction Temperature: Elevated temperatures can accelerate the second nitration step.[1]

  • Insufficient Reaction Monitoring: Allowing the reaction to proceed for too long can lead to the accumulation of dinitrated products.[1]

Solutions:

StrategyActionRationale
Temperature Control Maintain a consistent and lower reaction temperature.Reduces the rate of the second nitration, allowing for a larger window to isolate the mono-nitrated product.[1]
Stoichiometry Use a minimal excess of the nitrating agent.Limits the availability of the nitrating species, thus favoring mono-substitution.[1]
Slow Addition Add the nitrating agent dropwise to the reaction mixture.Maintains a low concentration of the active nitrating species, disfavoring multiple nitrations.[1]
Reaction Monitoring Track the reaction's progress using TLC or GC-MS.Allows for quenching the reaction when the concentration of the mono-nitrated product is at its maximum.[1]
Q3: My desired nitropyridine isomer is difficult to isolate from other regioisomers. How can I improve regioselectivity?

The inherent electronic properties of the pyridine ring typically direct nitration to the 3-position (meta-position).[1][13] However, mixtures of isomers can still form, complicating purification.

Causality:

  • Substituent Effects: Existing substituents on the pyridine ring can influence the position of nitration.

  • Reaction Mechanism: Different nitrating agents can proceed through different mechanisms, leading to varied isomer distributions.

Solutions:

  • Leverage the Directing Effect of Nitrogen: For unsubstituted pyridine, direct nitration overwhelmingly favors the 3-position.[1]

  • Utilize Pyridine-N-Oxide for 4-Nitro Substitution: As mentioned, the nitration of pyridine-N-oxide is the preferred method for obtaining 4-nitropyridine derivatives.[1][12]

  • Alternative Synthetic Strategies: For specific isomers that are difficult to obtain through direct nitration, consider alternative synthetic routes. A dearomatization-rearomatization strategy has been developed for the highly regioselective meta-nitration of pyridines.[3]

Q4: I'm observing the formation of colored impurities and charring. What is causing this and how can it be prevented?

The formation of colored impurities and charring is indicative of oxidative degradation of the starting material or product.

Causality:

  • Harsh Oxidizing Conditions: Strong nitrating agents are also powerful oxidants and can cause the oxidative degradation of sensitive functional groups or the pyridine ring itself.[5]

  • Localized Heating: Poor temperature control can lead to "hot spots" in the reaction mixture, promoting decomposition.

Solutions:

  • Careful Temperature Management: Ensure uniform and controlled cooling of the reaction mixture, especially during the addition of the nitrating agent.[1]

  • Choice of Milder Reagents (if applicable): For activated pyridines, less aggressive nitrating agents might be sufficient and reduce the risk of oxidation.

  • Protective Groups: If the pyridine ring has sensitive substituents, consider using protecting groups to prevent their oxidation during nitration.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of pyridine nitration?

Direct nitration of pyridine is an electrophilic aromatic substitution. The reaction begins with the generation of the electrophile, the nitronium ion (NO₂⁺), from the mixture of nitric acid and a strong acid like sulfuric acid.[13][14] The electron-deficient pyridine ring then attacks the nitronium ion. Due to the deactivating effect of the nitrogen atom, this attack is most favorable at the 3-position.[1][15]

However, alternative mechanisms exist. For instance, the nitration of pyridine with dinitrogen pentoxide is proposed to proceed through the formation of an N-nitropyridinium intermediate, followed by a[1][10] sigmatropic shift of the nitro group to the 3-position.[4][9]

Q2: Why is 3-nitropyridine the major product of direct nitration?

The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ortho (2- and 6-) and para (4-) positions more significantly than the meta (3- and 5-) positions.[1] Therefore, the 3-position is the most electron-rich and thus the most susceptible to electrophilic attack.[15]

Q3: Are there safer alternatives to fuming sulfuric acid (oleum)?

While oleum is effective, it is also highly corrosive and hazardous. Some alternatives that can provide good yields under less harsh conditions include:

  • Nitric acid in trifluoroacetic anhydride. [10]

  • Dinitrogen pentoxide in an organic solvent followed by a bisulfite workup. [9]

  • Using potassium nitrate (KNO₃) in concentrated sulfuric acid can also be an effective and more easily handled alternative to oleum. [16]

Q4: What is the role of sulfur trioxide (SO₃) in some nitration procedures?

Sulfur trioxide is the key component of oleum (fuming sulfuric acid).[14] Its presence ensures an anhydrous medium, which enhances the formation of the nitronium ion.[6] Sulfur trioxide can also be used in the form of a stable, solid pyridine-sulfur trioxide complex, which is a versatile reagent in organic synthesis, though it's primarily used for sulfonation and oxidation reactions.[17][18][19]

Experimental Protocols

Protocol 1: Nitration of Pyridine-N-Oxide to 4-Nitropyridine-N-Oxide

This protocol is adapted from established procedures and is a reliable method for synthesizing 4-nitropyridine derivatives.[1][12]

Materials:

  • Pyridine-N-oxide

  • Fuming nitric acid

  • Concentrated sulfuric acid

  • Crushed ice

  • Saturated sodium carbonate solution

  • Acetone

Procedure:

  • Preparation of the Nitrating Acid: In a flask cooled in an ice bath, slowly add fuming nitric acid to concentrated sulfuric acid with constant stirring.[1][12] Allow the mixture to warm to 20°C before use.[12]

  • Reaction Setup: In a three-neck flask equipped with a stirrer, reflux condenser, thermometer, and addition funnel, heat pyridine-N-oxide to 60°C.[1][12]

  • Addition of Nitrating Acid: Add the prepared nitrating acid dropwise to the heated pyridine-N-oxide over 30 minutes.[1][12]

  • Heating: After the addition is complete, heat the reaction mixture to an internal temperature of 125-130°C for 3 hours.[1][12]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture onto crushed ice.[1][12]

    • Neutralize the solution by adding a saturated sodium carbonate solution until a pH of 7-8 is reached. A yellow solid should precipitate.[1][12]

  • Purification:

    • Collect the solid by filtration.

    • Extract the product from the solid using acetone.

    • Evaporate the acetone to obtain the crude product.[1][12]

    • The product can be further purified by recrystallization from acetone.[1][12]

Visualizations

Reaction Mechanism: Direct Nitration of Pyridine

G Pyridine Pyridine Intermediate Sigma Complex (Wheland Intermediate) Pyridine->Intermediate Electrophilic Attack Nitronium NO₂⁺ Product 3-Nitropyridine Intermediate->Product Deprotonation H_plus H⁺

References

Technical Support Center: Optimization of the Henry Reaction for 3-Pyridinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical guide for researchers and drug development professionals navigating the nuances of the Henry (nitroaldol) reaction with 3-pyridinecarboxaldehyde. This document moves beyond standard protocols to provide in-depth, field-tested insights into optimizing this crucial C-C bond-forming reaction, focusing on the unique challenges presented by a heteroaromatic aldehyde. Our goal is to equip you with the causal understanding needed to troubleshoot common issues and rationally design your experimental conditions for maximum yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the Henry reaction and why is it useful?

The Henry reaction, also known as the nitroaldol reaction, is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone.[1][2][3] The primary product is a β-nitro alcohol, a highly versatile synthetic intermediate. These products can be readily converted into other valuable functional groups, such as β-amino alcohols (via reduction of the nitro group) or α-nitro ketones (via oxidation), making the Henry reaction a cornerstone in the synthesis of pharmaceuticals and complex organic molecules.[1]

Q2: What specific challenges does 3-pyridinecarboxaldehyde introduce to the Henry reaction?

The primary challenge arises from the pyridine ring itself. The basic nitrogen atom can interfere in several ways:

  • Catalyst Inhibition: If you are using a Lewis acid catalyst, the pyridine nitrogen can coordinate to the metal center, potentially deactivating the catalyst.

  • Side Reactions: The inherent basicity of the pyridine moiety can influence the reaction medium's overall basicity, potentially promoting unwanted side reactions.

  • Solubility and Purification: The resulting product, 1-(pyridin-3-yl)-2-nitroethanol, is polar, which can complicate extraction and purification compared to non-heterocyclic analogues.

Q3: What are the most common side reactions to be aware of?

The Henry reaction is reversible, and several side reactions can compete with the desired product formation.[1][4]

  • Retro-Henry Reaction: The β-nitro alcohol product can revert to the starting materials under basic conditions.[1]

  • Dehydration: Elimination of water from the β-nitro alcohol product yields a nitroalkene. This is often promoted by strong bases and higher temperatures.[2]

  • Cannizzaro Reaction: While less common for 3-pyridinecarboxaldehyde, sterically hindered aldehydes that cannot form an enolate can undergo a base-induced disproportionation.[1]

  • Self-Condensation: Aldehydes can undergo base-catalyzed self-condensation (aldol reactions).[4]

Troubleshooting and Optimization Guide

This section addresses specific experimental issues in a practical, problem-solution format.

Problem 1: Consistently low or no yield of the desired β-nitro alcohol.

  • Question: My reaction with 3-pyridinecarboxaldehyde and nitromethane is not proceeding, or my yield is below 20%. I've tried a standard base like sodium hydroxide. What is the root cause?

  • Expert Analysis & Solution: A low yield is the most common issue and typically points to suboptimal reaction conditions that fail to account for the substrate's properties. The Henry reaction's success hinges on the delicate balance of generating the nucleophilic nitronate anion without promoting side reactions.[1][5]

    Possible Causes & Corrective Actions:

    • Inappropriate Base Selection: A strong, hard base like NaOH can promote the retro-Henry reaction and dehydration.[6] The basicity of the pyridine substrate can also lead to a complex reaction environment.

      • Solution: Screen a panel of bases. Start with milder, non-ionic organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), triethylamine (Et3N), or a phase-transfer catalyst like tetrabutylammonium fluoride (TBAF).[1][7] These often provide better control and minimize side reactions. A heterogeneous catalyst like Amberlyst®-A21 can also be effective and simplifies workup.[7]

    • Unfavorable Reaction Equilibrium: The Henry reaction is reversible.[8] If the equilibrium lies towards the starting materials, the yield will be inherently low.

      • Solution: Use the nitroalkane as both the reactant and the solvent, or use a significant excess (5-10 equivalents).[8][9] This application of Le Châtelier's principle drives the reaction forward.

    • Suboptimal Temperature: High temperatures can favor the irreversible dehydration to the nitroalkene and accelerate the retro-Henry reaction.

      • Solution: Begin your optimization at room temperature. If the reaction is slow, gently warm it to 30-40°C. For many systems, lower temperatures (0°C to RT) are ideal for isolating the alcohol product.[6][10]

Problem 2: The major product isolated is the nitroalkene, not the β-nitro alcohol.

  • Question: My reaction works, but I'm primarily forming 3-(2-nitrovinyl)pyridine instead of the desired alcohol. How do I prevent this elimination?

  • Expert Analysis & Solution: The formation of the nitroalkene is a classic consequence of the β-nitro alcohol product undergoing a base-catalyzed E1cB-type elimination. This pathway is highly dependent on the base, solvent, and temperature.

    Possible Causes & Corrective Actions:

    • Base is Too Strong/Concentrated: Strong bases readily deprotonate the alcohol of the product, initiating the elimination cascade.

      • Solution: Use only a catalytic amount of a milder base (e.g., 10 mol% DBU or Et3N).[2][9] This generates enough nitronate to proceed without creating an overly basic environment that favors elimination.

    • High Reaction Temperature: Heat provides the activation energy needed for the elimination step.

      • Solution: Maintain the reaction at a lower temperature (0°C or room temperature). Monitor the reaction closely by TLC and stop it as soon as the starting aldehyde is consumed, before significant elimination occurs.

    • Protic Solvents: Solvents like ethanol or methanol can participate in proton transfer steps that may facilitate elimination under certain conditions.

      • Solution: Switch to an aprotic solvent such as Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile (MeCN).[9][10]

Visual Workflow: Troubleshooting Low Yield

The following diagram outlines a logical workflow for addressing low product yield in the Henry reaction of 3-pyridinecarboxaldehyde.

G Start Start: Low Yield (<20%) Check_Base Is the base strong (e.g., NaOH, KOH)? Start->Check_Base Switch_Base Action: Switch to milder base (DBU, Et3N, TBAF). Use catalytic amount (10 mol%). Check_Base->Switch_Base Yes Check_Temp Is temperature > RT? Check_Base->Check_Temp No Switch_Base->Check_Temp Lower_Temp Action: Reduce temperature to 0°C or RT. Check_Temp->Lower_Temp Yes Check_Stoich Is nitromethane < 5 equivalents? Check_Temp->Check_Stoich No Lower_Temp->Check_Stoich Increase_Stoich Action: Increase nitromethane to 5-10 equivalents or use as solvent. Check_Stoich->Increase_Stoich Yes Re_evaluate Re-evaluate Yield Check_Stoich->Re_evaluate No Increase_Stoich->Re_evaluate

Caption: Troubleshooting workflow for low yield.

Reaction Parameter Optimization

Systematic optimization is key. The following table provides a starting point for screening conditions, based on common variables known to influence the Henry reaction.

Parameter Condition A (Baseline) Condition B (Mild, Aprotic) Condition C (Solvent-Free) Expected Outcome/Rationale
Base (mol%) Et3N (100 mol%)DBU (10 mol%)PS-BEMP (20 mol%)Reducing base concentration and using milder bases minimizes dehydration and side reactions.[2][11]
Solvent EthanolTHF / DCM (1:1)NoneAprotic solvents can prevent unwanted proton-transfer side reactions. Solvent-free conditions can accelerate the reaction.[9][11]
Temperature Room Temp (25°C)Room Temp (25°C)45°CTemperature influences rate vs. side reactions. Solvent-free often requires slight heating.[10][11]
Nitromethane (equiv.) 3102.2High excess of the nitroalkane pushes the reversible reaction towards the product.[8][9]
Time 24 h24 h15 hReaction time must be optimized to ensure full conversion without product degradation.[10][11]

General Mechanism of the Henry Reaction

Understanding the mechanism is fundamental to troubleshooting. The reaction proceeds via three reversible steps.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation R-CH2NO2 R-CH2NO2 Nitronate [R-CHNO2]- R-CH2NO2->Nitronate  Base Nitronate_2 [R-CHNO2]- Alkoxide β-nitro alkoxide intermediate Nitronate_2->Alkoxide attacks Aldehyde Pyr-CHO Aldehyde->Alkoxide Alkoxide_2 β-nitro alkoxide Product β-nitro alcohol Alkoxide_2->Product  H+ Source

Caption: The three core steps of the Henry reaction mechanism.

Recommended Starting Protocol

This protocol provides a robust starting point for the reaction between 3-pyridinecarboxaldehyde and nitromethane. It is designed to favor the formation of the desired β-nitro alcohol product.

Materials:

  • 3-Pyridinecarboxaldehyde

  • Nitromethane (CH3NO2)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes (for chromatography)

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-pyridinecarboxaldehyde (1.0 equiv.).

  • Dissolve the aldehyde in a 1:1 mixture of anhydrous THF and DCM (e.g., 0.25 mL of each per 0.3 mmol of aldehyde).[9]

  • Add nitromethane (10.0 equiv.) to the solution.[9]

  • Cool the mixture to 0°C in an ice bath.

  • Add DBU (0.1 equiv., 10 mol%) dropwise to the stirring solution.[9]

  • Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 12-24 hours).

  • Workup: Upon completion, quench the reaction by adding saturated aqueous NH4Cl solution.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to isolate the polar β-nitro alcohol product.

References

overcoming challenges in the purification of 3-(2-Nitroethenyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 3-(2-Nitroethenyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this valuable synthetic intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles.

Introduction: The Challenge of Purity

This compound is a versatile building block in medicinal chemistry and materials science. Its synthesis, typically through a Henry condensation of 3-pyridinecarboxaldehyde and nitroethane, can often lead to a crude product contaminated with starting materials, side-products, and polymeric tars.[1] Achieving high purity is critical for downstream applications, demanding a robust and well-understood purification strategy. This guide will equip you with the knowledge to overcome these hurdles effectively.

Frequently Asked Questions (FAQs)

Q1: My crude this compound is a dark, sticky oil or tar-like substance. What is causing this and how can I prevent it?

A1: The formation of tar is a common issue in nitrostyrene synthesis and is primarily due to the anionic polymerization of the electron-deficient β-nitrostyrene product.[1] The basic conditions of the Henry reaction can initiate this polymerization. To minimize tar formation, consider the following:

  • Temperature Control: The condensation reaction can be highly exothermic.[2] Maintaining a low reaction temperature (e.g., 0-10 °C) is crucial to control the reaction rate and suppress polymerization.

  • Reaction Time: Prolonged reaction times can increase the likelihood of polymerization. Monitor the reaction progress by Thin Layer Chromatography (TLC) and quench the reaction as soon as the starting materials are consumed.

  • Stoichiometry: A slight excess of the nitroalkane can sometimes help to ensure the complete consumption of the aldehyde, but a large excess should be avoided as it can complicate purification.

Q2: What are the most common impurities I should expect in my crude this compound?

A2: The primary impurities are typically:

  • Unreacted 3-pyridinecarboxaldehyde: This is a common impurity if the reaction does not go to completion.[3]

  • Unreacted Nitroethane: Due to its volatility, this is often removed during solvent evaporation but can persist in the crude product.

  • Polymeric byproducts: As mentioned, these form a significant portion of the tar-like residue.[1]

  • Side-reaction products: Depending on the reaction conditions, other condensation or oxidation products of the starting materials may be present.

Q3: My purified this compound is a yellow solid, but it darkens over time. Is this normal and how should I store it?

A3: Yes, it is common for nitrostyrenes to be yellow crystalline solids.[4] However, they can be sensitive to prolonged exposure to air, light, and heat, which can lead to gradual decomposition and darkening.[4][5] For optimal stability, store purified this compound under the following conditions:

  • Temperature: Refrigerate at 2-8°C.[6]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Light: Keep in an amber-colored vial or a container protected from light.

  • Container: Use a tightly sealed container to prevent moisture absorption.

Troubleshooting Guide

Problem Possible Cause(s) Troubleshooting Steps & Solutions
Low Yield of Purified Product - Incomplete reaction. - Significant tar formation. - Loss of product during purification (e.g., co-elution with impurities, high solubility in recrystallization mother liquor).- Optimize Reaction: Ensure complete consumption of starting materials by monitoring with TLC. Adjust reaction time and temperature as needed. - Minimize Tar: Follow the recommendations in FAQ Q1. - Refine Purification: For recrystallization, carefully select a solvent system that provides good differential solubility. For column chromatography, optimize the eluent system for better separation.
Product Fails to Crystallize from Recrystallization Solvent - The chosen solvent is too good a solvent for the compound, even at low temperatures. - Presence of oily impurities preventing lattice formation. - Supersaturation has not been achieved.- Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common choices include ethanol, methanol, or a mixed solvent system like ethanol/water or ethyl acetate/hexanes.[7][8] - Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product. - Pre-purification: If significant oily impurities are present, consider a preliminary purification step like a quick filtration through a silica plug before recrystallization.
Co-elution of Product and Impurities during Column Chromatography - The eluent system is not providing adequate separation. - The column is overloaded with the crude product. - The silica gel is too acidic or basic for the compound.- Optimize Eluent: Use TLC to find an eluent system that gives a good separation between your product and the major impurities (a ΔRf of at least 0.2 is ideal). A common starting point is a mixture of hexanes and ethyl acetate.[9] - Reduce Loading: Do not overload the column. A general rule of thumb is to use a 30:1 to 50:1 ratio of silica gel to crude product by weight. - Modify Stationary Phase: For basic compounds like pyridines, it can be beneficial to add a small amount of triethylamine (e.g., 0.1-1%) to the eluent to prevent tailing.[10]
Product Decomposes on the Silica Gel Column - this compound is sensitive to the acidic nature of standard silica gel. - Prolonged contact time with the stationary phase.- Deactivate Silica Gel: Treat the silica gel with a solution of triethylamine in your eluent before packing the column.[9] - Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral alumina. - Flash Chromatography: Use flash chromatography with a higher flow rate to minimize the residence time of the compound on the column.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is suitable for crude products that are mostly solid and contain crystalline impurities.

Materials:

  • Crude this compound

  • Ethanol (or another suitable recrystallization solvent)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of ethanol to the flask, just enough to create a slurry.

  • Heat the mixture to a gentle boil while stirring.

  • Gradually add more hot ethanol until all the solid dissolves. Avoid adding an excess of solvent.[8]

  • Once a clear solution is obtained, remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once the solution has reached room temperature and crystals have started to form, place the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.

  • Dry the crystals under vacuum to obtain the purified this compound.

Protocol 2: Purification by Column Chromatography

This protocol is effective for separating the product from soluble impurities and tar.[11]

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexanes

  • Ethyl acetate

  • Triethylamine (optional)

  • Chromatography column

  • Collection tubes

Procedure:

  • Select the Eluent System: Using TLC, determine an appropriate eluent system. A good starting point is a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v). The desired product should have an Rf value of approximately 0.3. If tailing is observed, add a small amount of triethylamine (0.1-1%) to the eluent.[10]

  • Pack the Column: Prepare a slurry of silica gel in the chosen eluent and pour it into the chromatography column. Allow the silica to settle, ensuring a flat and even bed.

  • Load the Sample: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane. Carefully load the solution onto the top of the silica gel bed.

  • Elute the Column: Add the eluent to the column and apply gentle pressure (e.g., with a pump or inert gas) to begin the elution.

  • Collect Fractions: Collect the eluent in a series of fractions.

  • Monitor Fractions: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Visualizing the Purification Workflow

Purification_Workflow Crude Crude this compound (Solid/Tar mixture) Dissolve Dissolve in minimal suitable solvent Crude->Dissolve Filter Filter through a silica plug Dissolve->Filter If significant tar Recrystallize Recrystallization Dissolve->Recrystallize If mostly solid Column Column Chromatography Dissolve->Column If oily or complex mixture Filter->Recrystallize Filter->Column Pure_Solid Pure this compound (Crystalline Solid) Recrystallize->Pure_Solid Mother_Liquor Mother Liquor (Contains impurities) Recrystallize->Mother_Liquor Column->Pure_Solid Impure_Fractions Impure Fractions Column->Impure_Fractions

Caption: A decision-making workflow for the purification of this compound.

Logical Relationships in Troubleshooting

Troubleshooting_Logic Start Purification Issue Low_Yield Low Yield Incomplete Reaction Tar Formation Purification Loss Start->Low_Yield No_Crystals Failure to Crystallize Wrong Solvent Oily Impurities Not Supersaturated Start->No_Crystals Co_elution Co-elution in Column Poor Eluent Overloading Wrong Stationary Phase Start->Co_elution Decomposition Decomposition on Column Acidic Silica Long Residence Time Start->Decomposition Optimize_Reaction Optimize Reaction Conditions Low_Yield->Optimize_Reaction Change_Solvent Change Recrystallization Solvent No_Crystals->Change_Solvent Optimize_Eluent Optimize Eluent System Co_elution->Optimize_Eluent Deactivate_Silica Deactivate Silica/Change Stationary Phase Decomposition->Deactivate_Silica

Caption: Logical relationships between common purification problems and their primary solutions.

References

methods to prevent the polymerization of 3-(2-Nitroethenyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: 3-(2-Nitroethenyl)pyridine

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing the unwanted polymerization of this highly reactive monomer. The following information is structured to address specific issues you may encounter, explaining the causality behind experimental choices to ensure the integrity and success of your work.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the stability and handling of this compound.

Q1: Why is this compound so prone to polymerization?

A1: The high reactivity of this compound stems from its unique molecular structure. It contains two key features that make it susceptible to polymerization:

  • An Activated Alkene: The electron-withdrawing nitro group (–NO₂) strongly pulls electron density away from the ethenyl (vinyl) double bond. This makes the terminal carbon of the double bond highly electrophilic and susceptible to attack by nucleophiles, initiating anionic polymerization.[1]

  • A Vinylpyridine System: Like other vinyl monomers such as styrene or vinyl acetate, the double bond can undergo free-radical polymerization.[2][3][4] This process can be initiated by external energy sources like heat and light, or by the presence of radical-generating impurities (e.g., peroxides).[5][6]

The combination of these two functionalities makes the molecule susceptible to multiple polymerization pathways, requiring careful handling and storage.

Q2: What are the primary polymerization mechanisms I should be concerned about?

A2: There are two dominant pathways for the unwanted polymerization of this compound: anionic and free-radical polymerization.

  • Anionic Polymerization: This is often initiated by nucleophiles (including the pyridine nitrogen of another monomer molecule, trace water, or basic impurities). The electron-deficient nature of the nitro-activated double bond makes it a prime target for this type of chain reaction.[7][8] This can sometimes occur very rapidly, even at room temperature.

  • Free-Radical Polymerization: This is a common pathway for many vinyl compounds.[9] It is typically initiated by heat, UV light, or radical-forming impurities like peroxides, which can form upon exposure to air.[5][10] Once initiated, the reaction proceeds via a chain mechanism that can lead to high molecular weight polymers.

Below is a diagram illustrating these two competing pathways.

PolymerizationPathways Monomer This compound Monomer Anionic Anionic Polymerization Monomer->Anionic Radical Free-Radical Polymerization Monomer->Radical Polymer_A Anionic Polymer Anionic->Polymer_A Forms Polymer_R Radical Polymer Radical->Polymer_R Forms Inhibitor Inhibitors Act Here (Radical Scavengers) Radical->Inhibitor Terminates Chain Initiator_A Initiators: Nucleophiles, Bases, Moisture Initiator_A->Anionic Initiates Initiator_R Initiators: Heat, Light, Peroxides Initiator_R->Radical Initiates

Caption: Competing pathways for polymerization of this compound.

Q3: What are polymerization inhibitors and how do they work?

A3: Polymerization inhibitors are chemical compounds added in small quantities to reactive monomers to prevent premature polymerization during storage and transport.[11][12] Most commonly used inhibitors for vinyl monomers are free-radical scavengers . They function by intercepting the radical species that initiate and propagate the polymerization chain reaction.[5]

For example, phenolic inhibitors like hydroquinone (HQ) or butylated hydroxytoluene (BHT) donate a hydrogen atom to a highly reactive growing polymer radical. This terminates the chain and forms a stable, non-reactive inhibitor radical that is incapable of initiating further polymerization.[5]

Q4: Should I always remove the inhibitor before my experiment?

A4: Generally, yes. The inhibitor is designed to prevent polymerization, and its presence can interfere with or completely halt your desired reaction, especially if it involves radical mechanisms or is sensitive to phenolic compounds.[13] However, the necessity depends on your specific reaction conditions. For reactions run at low temperatures and that do not involve radical intermediates, trace amounts of inhibitor may be tolerated. For most applications, especially polymerization reactions or sensitive catalytic cycles, removing the inhibitor immediately before use is a critical step.[13]

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the handling and use of this compound.

TroubleshootingWorkflow Start Problem: Unwanted Polymerization Observed When When did it occur? Start->When Storage During Storage When->Storage Storage Reaction During Reaction When->Reaction Reaction Workup During Workup/ Purification When->Workup Workup Sol_Storage Causes: - High Temp - Light Exposure - Oxygen Ingress - Inhibitor Depletion Solutions: - Store at 2-8°C - Use amber vials - Store under N₂/Ar - Ensure inhibitor is present Storage->Sol_Storage Sol_Reaction Causes: - High Temp - Radical Initiators - Basic/Nucleophilic Reagents - Air Leak Solutions: - Run at lower temp - Use purified solvents - Ensure inert atmosphere - Add reaction-compatible inhibitor Reaction->Sol_Reaction Sol_Workup Causes: - Heat (Distillation) - Acidic Media (Chromatography) - Inhibitor washed out - Local heating (Rotovap) Solutions: - Use vacuum distillation - Add inhibitor to pot - Neutralize silica gel - Add inhibitor before extraction Workup->Sol_Workup

Caption: Troubleshooting workflow for unwanted polymerization events.

Q: My bottle of this compound solidified upon storage. What happened?

A: This indicates that the compound has polymerized. The most likely causes are:

  • Improper Storage Temperature: The material should be stored under refrigeration (2-8°C) as recommended by suppliers.[14] Elevated temperatures, even room temperature for extended periods, provide the activation energy needed to initiate polymerization.

  • Exposure to Light or Air: UV light can generate free radicals, while oxygen can form peroxides in organic compounds, which are potent polymerization initiators.[5] Storage should always be in an amber or opaque vial under an inert atmosphere (argon or nitrogen).[5]

  • Inhibitor Depletion: The storage inhibitor is consumed over time, especially if the material is stored improperly. Once the inhibitor is depleted, polymerization can begin.

Solution: Unfortunately, depolymerization is often not feasible or safe in a standard lab setting. The polymerized material should be disposed of as chemical waste. To prevent this, strictly adhere to the recommended storage conditions.

Q: My reaction mixture became viscous and solidified unexpectedly. What went wrong?

A: This is a classic sign of runaway polymerization during a reaction. The probable causes include:

  • High Reaction Temperature: Exothermic reactions or excessive heating can trigger thermal polymerization.[5] Always maintain strict temperature control with a cooling bath if necessary.[10]

  • Presence of Initiators: Impurities in your reagents or solvents (e.g., peroxides in THF or ether) can initiate radical polymerization.[5] Ensure you are using purified, peroxide-free solvents.

  • Incompatible Reagents: Strong bases or nucleophiles can initiate rapid anionic polymerization. The pyridine moiety itself can act as a base, potentially catalyzing the reaction under certain conditions.[15]

  • Removal of Storage Inhibitor: If you purified the monomer to remove the inhibitor but did not use it immediately, it is left in a highly reactive, unstabilized state.[13]

Solution: If compatible with your desired chemistry, consider adding a small amount of a suitable inhibitor (e.g., BHT) to the reaction mixture. Always run reactions under an inert atmosphere to exclude oxygen.

Q: The product polymerized during purification by distillation. How can I avoid this?

A: Distillation is a high-risk procedure due to the use of heat.

  • Cause: High temperatures in the distillation flask can easily overcome the activation energy for thermal polymerization.[5][16]

  • Solution:

    • Use Vacuum Distillation: This lowers the boiling point of the compound, allowing distillation to occur at a much lower and safer temperature.[5]

    • Add a Non-Volatile Inhibitor: Add a small amount of a high-boiling inhibitor, such as hydroquinone, to the distillation flask. This will remain in the pot and prevent polymerization without contaminating your distillate.

    • Inhibit the Receiving Flask: Add a small crystal of an inhibitor like BHT to the receiving flask to ensure the purified, inhibitor-free distillate remains stable upon collection.

Q: I am losing my product to polymerization during column chromatography. Why?

A: The stationary phase itself can be the culprit.

  • Cause: Standard silica gel is acidic and can act as an initiator for cationic or other polymerization pathways.[5] Alumina can be basic. Both can catalyze polymerization.

  • Solution:

    • Deactivate the Stationary Phase: "Cap" the acidic sites by preparing a slurry of your silica gel in the eluent containing a small amount (e.g., 1%) of a non-polar tertiary amine like triethylamine before packing the column.

    • Work Quickly: Do not let the compound sit on the column for extended periods.

    • Keep it Cold: If possible, run the column in a cold room or with a jacketed column to keep temperatures low.

Part 3: Data and Protocols

Table 1: Common Polymerization Inhibitors

This table summarizes common inhibitors, their mechanism, and typical use cases for reactive monomers.

InhibitorAbbreviationTypical ConcentrationMechanismPrimary Use Case
Butylated Hydroxytoluene BHT100 - 500 ppmRadical ScavengerStorage, Organic Solvents[5]
4-Methoxyphenol MEHQ100 - 500 ppmRadical ScavengerStorage, Distillation[5]
Hydroquinone HQ200 - 1000 ppmRadical ScavengerDistillation (in pot)[5][12]
4-tert-Butylcatechol TBC50 - 200 ppmRadical ScavengerStorage of Vinylpyridines[3]
Phenothiazine PTZ500 - 1000 ppmRadical ScavengerHigh-Temperature Processes
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl TEMPO50 - 200 ppmRadical ScavengerControlled Polymerizations[4]
Experimental Protocols

Protocol 1: Recommended Long-Term Storage

This protocol ensures the maximum shelf-life and stability of this compound.

  • Verify Inhibitor: Ensure the product contains an appropriate storage inhibitor (e.g., 100-500 ppm of BHT or MEHQ). If synthesizing in-house, add the inhibitor before storage.[5]

  • Select Proper Container: Transfer the compound to a clean, dry, amber glass vial to protect it from light.

  • Create Inert Atmosphere: Gently flush the vial with a stream of dry argon or nitrogen for 1-2 minutes to displace all oxygen.

  • Seal Tightly: Securely seal the vial with a PTFE-lined cap. For extra protection, wrap the cap seal with Parafilm®.

  • Refrigerate: Place the sealed vial in a refrigerator designated for chemical storage, maintaining a temperature between 2-8°C.[14]

Protocol 2: Removal of Phenolic Inhibitors Prior to Use

This protocol describes the standard method for removing inhibitors like MEHQ or HQ. The purified monomer is highly reactive and must be used immediately.[13]

  • Prepare Alumina Column: Take a Pasteur pipette or a small chromatography column and plug it with a small piece of glass wool or cotton.

  • Pack the Column: Add a 2-3 cm layer of basic alumina.[13] The amount will depend on the quantity of monomer to be purified.

  • Pre-rinse (Optional): Pass a small amount of your reaction solvent through the column.

  • Purify Monomer: Carefully add the inhibited this compound solution to the top of the alumina column.

  • Elute: Allow the monomer to pass through the alumina via gravity. If the solution is viscous, apply gentle positive pressure with an inert gas line.

  • Collect and Use: Collect the purified, inhibitor-free monomer in a clean, dry flask. Use it immediately in your reaction. Do not attempt to store the inhibitor-free monomer.

References

Technical Support Center: Best Practices for the Stabilization and Storage of 3-(2-Nitroethenyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-(2-Nitroethenyl)pyridine (CAS 3156-52-3). This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable synthetic intermediate. Due to its chemical structure, this compound is susceptible to degradation, primarily through polymerization, which can compromise experimental outcomes. This guide provides in-depth, field-proven insights and protocols to mitigate these risks.

Section 1: The Core Principles of Stability for this compound

Understanding the inherent reactivity of this compound is fundamental to its successful handling and storage. The molecule's instability arises from two key structural features:

  • The Activated Alkene: The potent electron-withdrawing effect of the nitro group (–NO₂) makes the carbon-carbon double bond (ethenyl group) highly electron-deficient. This "activates" the alkene, making it an excellent Michael acceptor and highly susceptible to nucleophilic attack and, most critically, anionic or radical polymerization.[1][2] Uncontrolled polymerization is the most common cause of sample degradation, leading to viscous liquids, gums, or solid insoluble materials.

  • The Pyridine Ring: While the pyridine ring itself is a stable aromatic system, the overall electronic nature of the molecule and potential impurities can influence its stability.[3] The presence of acidic or basic contaminants can catalyze degradation pathways.[1]

Proper stabilization and storage protocols are not merely suggestions but a self-validating system to prevent these degradation pathways, ensuring the compound's purity and reactivity are preserved for consistent and reproducible results.

Section 2: Frequently Asked Questions (FAQs)

This section provides quick answers to common user questions. For more detailed procedures, please refer to the protocols in Section 3.

Q1: What are the ideal short-term (under 1 month) storage conditions for this compound? A1: For short-term storage, the compound should be kept in a tightly sealed container, protected from light (e.g., in an amber vial), and stored in a refrigerator at 2-8°C.[4] The container headspace should be flushed with an inert gas like argon or nitrogen before sealing.

Q2: I need to store the compound for several months. What is the best practice for long-term storage? A2: For optimal long-term stability, an appropriate polymerization inhibitor, such as Butylated hydroxytoluene (BHT) or the monomethyl ether of hydroquinone (MEHQ), should be added at a concentration of 100-1000 ppm.[1] The stabilized compound should then be stored in a tightly sealed amber vial under an inert atmosphere (argon or nitrogen) in a freezer at -20°C.[1]

Q3: My sample of this compound has turned yellow/brown. What does this mean? A3: Discoloration is a common indicator of chemical degradation or the presence of impurities. It can be caused by minor polymerization, oxidation, or exposure to light and air.[5] While the material may still be usable for some applications, its purity is compromised. For sensitive experiments, purification by recrystallization or chromatography may be necessary. To prevent this, always store the compound under an inert atmosphere and protected from light.[1][6]

Q4: The material in my vial has become a viscous gum or a solid chunk. Can I still use it? A4: This is a clear sign of advanced polymerization.[1] The material is no longer this compound and is unsuitable for use. This typically occurs when the compound is stored without an inhibitor, at elevated temperatures, or is exposed to catalysts like acidic/basic impurities. The best course of action is to dispose of the material according to your institution's hazardous waste guidelines.[7]

Q5: The product datasheet doesn't mention an inhibitor. Do I still need to add one for long-term storage? A5: Yes. It is best practice to add an inhibitor for long-term storage, even if the as-received material does not contain one. Nitroalkenes as a class are known for their susceptibility to polymerization, and adding an inhibitor is a critical preventative measure to ensure the compound's integrity over time.[1]

Section 3: Detailed Protocols & Troubleshooting

Experimental Protocol 1: Standard Storage Procedure

This protocol should be followed immediately upon receiving a new container of this compound.

Materials:

  • Container of this compound

  • Inert gas source (Argon or Nitrogen) with a regulator and tubing

  • Parafilm or a high-quality sealing tape

  • Amber glass vial (if repackaging)

  • Refrigerator (2-8°C) or Freezer (-20°C)

Procedure:

  • Work in a Ventilated Area: Perform all manipulations in a certified chemical fume hood.[8]

  • Minimize Air Exposure: Open the container only when you are ready to use or store it.

  • Inert Gas Purge: Gently flush the headspace of the container with a stream of argon or nitrogen for 15-30 seconds to displace air and moisture.

  • Seal Tightly: Immediately and securely seal the container cap.

  • Reinforce Seal: Wrap the cap and neck of the container with Parafilm to provide an additional barrier against air and moisture ingress.

  • Select Appropriate Temperature:

    • For short-term storage (< 1 month) , place the sealed container in a refrigerator at 2-8°C.[4]

    • For long-term storage (> 1 month) , place the sealed container (with inhibitor, see Protocol 2) in a freezer at -20°C.[1]

  • Protect from Light: Ensure the storage location is dark. If the original container is not amber, place it inside a secondary light-blocking container.

Experimental Protocol 2: Addition of a Polymerization Inhibitor (BHT)

This protocol describes how to add Butylated hydroxytoluene (BHT) for long-term stabilization.

Materials:

  • This compound

  • Butylated hydroxytoluene (BHT), high purity

  • Volumetric flask and appropriate glassware

  • Suitable solvent (e.g., Dichloromethane or Ethyl Acetate, ensure it is dry and peroxide-free)

  • Micro-syringe

Procedure:

  • Prepare Inhibitor Stock Solution: Prepare a stock solution of BHT in a suitable dry solvent. For example, dissolve 100 mg of BHT in 10 mL of dichloromethane to create a 10 mg/mL solution.

  • Calculate Required Volume: Determine the amount of inhibitor needed. The target concentration is 100-1000 ppm (0.01% to 0.1% by weight). For example, to add 500 ppm of BHT to 5 grams of this compound:

    • Mass of BHT needed = 5 g * (500 / 1,000,000) = 0.0025 g = 2.5 mg

    • Volume of stock solution = 2.5 mg / (10 mg/mL) = 0.25 mL = 250 µL

  • Add Inhibitor: In a fume hood, briefly open the container of this compound. Using a micro-syringe, add the calculated volume of the BHT stock solution.

  • Mix Gently: Gently swirl the container to ensure the inhibitor is evenly distributed.

  • Remove Solvent (if necessary): If the solvent is not desired in the final product, it can be carefully removed under a gentle stream of inert gas or by brief exposure to a high-vacuum line, ensuring the temperature remains low.

  • Inert and Seal: Immediately purge the container with inert gas and seal it tightly as described in Protocol 1.

  • Store: Label the container clearly to indicate the presence and concentration of the inhibitor, and place it in a freezer at -20°C for long-term storage.[1]

Troubleshooting Guide
ProblemProbable Cause(s)Recommended Solution(s)
Sample Discoloration (Yellowing) Minor oxidation or degradation from exposure to air/light.[5]Ensure storage under a robust inert atmosphere and complete protection from light. For critical applications, consider re-purifying a small amount via recrystallization before use.
Material becomes viscous, gummy, or solidifies Polymerization initiated by heat, light, or impurities (acidic/basic).[1]The material is degraded and should be discarded. Prevent recurrence by strictly following storage protocols, ensuring the presence of an inhibitor for long-term storage, and using high-purity starting materials.
Inconsistent or poor yields in reactions Degradation of the starting material due to improper storage.Always use material from a freshly opened or properly stored container. Perform a quick purity check (e.g., melting point, TLC) before use if the material has been stored for an extended period. The melting point of pure this compound is 142°C.[9]
Difficulty dissolving the compound The compound may have partially polymerized, creating less soluble oligomers.Try sonicating the sample in a suitable solvent. If it does not fully dissolve, this indicates significant degradation, and the material should not be used.

Section 4: Visualization and Data Summary

Decision Workflow for Handling and Storage

The following diagram outlines the critical decision points from receiving the compound to its long-term storage and use.

G cluster_0 Initial Handling cluster_1 Storage Protocols cluster_2 Usage Receive Receive Compound This compound Check Assess Storage Duration Receive->Check ShortTerm Short-Term (< 1 Month) Store at 2-8°C - Inert Gas (Ar/N2) - Protect from Light Check->ShortTerm Short-Term LongTerm Long-Term (> 1 Month) Proceed to Stabilization Check->LongTerm Long-Term Use Use in Experiment ShortTerm->Use AddInhibitor Add Inhibitor (100-1000 ppm BHT/MEHQ) See Protocol 2 LongTerm->AddInhibitor StoreFreeze Store at -20°C - Inert Gas (Ar/N2) - Protect from Light AddInhibitor->StoreFreeze StoreFreeze->Use

Caption: Decision workflow for proper handling and storage of this compound.

Summary of Recommended Storage Conditions
ParameterShort-Term Storage (< 1 Month)Long-Term Storage (> 1 Month)Rationale & References
Temperature 2–8 °C-20 °CLow temperatures slow down the rate of potential degradation and polymerization reactions.[1][4]
Atmosphere Inert Gas (Argon or Nitrogen)Inert Gas (Argon or Nitrogen)Prevents oxidation and degradation from atmospheric moisture.[1]
Light Protect from light (Amber Vial)Protect from light (Amber Vial)Prevents photodegradation, a common pathway for substituted pyridines and nitro compounds.[1][10]
Inhibitor Not essential, but recommendedRequired (e.g., BHT, MEHQ)Scavenges free radicals to prevent the initiation of polymerization.[1]
Container Tightly sealed, high-integrity capTightly sealed, high-integrity capPrevents contamination and exposure to air/moisture.[6]

Section 5: Safety and Handling Precautions

This compound is a flammable solid and should be handled with care.[9]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including nitrile gloves, safety goggles, and a lab coat when handling this compound.[8]

  • Ventilation: Handle exclusively in a well-ventilated area or a certified chemical fume hood to avoid inhalation of dust or vapors.[7][11]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and ensure equipment is properly grounded to prevent static discharge.[12][13]

  • Disposal: Dispose of unused material and contaminated waste in accordance with local, state, and federal regulations for hazardous chemical waste.[7]

References

reducing byproduct formation in Bohlmann-Rahtz pyridine synthesis pathways

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Bohlmann-Rahtz pyridine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful reaction to construct substituted pyridines. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you navigate common challenges and minimize byproduct formation.

Introduction to the Bohlmann-Rahtz Synthesis

The Bohlmann-Rahtz pyridine synthesis is a robust two-step method for creating 2,3,6-trisubstituted pyridines. The process begins with the condensation of an enamine and an ethynylketone, which results in an aminodiene intermediate.[1][2][3] This intermediate then undergoes a thermally induced E/Z isomerization, followed by cyclodehydration, to yield the final pyridine product.[2] While versatile, the high temperatures often required for the cyclodehydration step can be a significant drawback, leading to reduced yields and the formation of unwanted byproducts.[1] Recent advancements, however, have introduced catalytic systems that can significantly lower the activation energy for the cyclization, making this a more accessible and efficient reaction.[4]

Core Reaction Pathway

The fundamental pathway of the Bohlmann-Rahtz synthesis is illustrated below. Understanding this core mechanism is the first step in diagnosing and resolving issues in your experiments.

Bohlmann_Rahtz_Pathway Enamine Enamine Michael_Addition Michael Addition Enamine->Michael_Addition Ethynylketone Ethynylketone Ethynylketone->Michael_Addition Aminodiene Aminodiene Intermediate (2Z-4E-heptadien-6-one) Michael_Addition->Aminodiene Proton Transfer Isomerization Heat-Induced E/Z Isomerization Aminodiene->Isomerization High Temp (Δ) Cyclodehydration Cyclodehydration Isomerization->Cyclodehydration Pyridine 2,3,6-Trisubstituted Pyridine Cyclodehydration->Pyridine

Caption: Core mechanism of the Bohlmann-Rahtz pyridine synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, providing insights into their causes and offering actionable solutions.

Issue 1: Low Yield or No Reaction

  • Probable Cause A: Insufficient Temperature for Cyclodehydration. The final cyclodehydration step often requires high temperatures to overcome the energy barrier for E/Z isomerization.[1] If the temperature is too low, the aminodiene intermediate will not convert to the pyridine product.

  • Solution A: Employ Acid Catalysis. Both Brønsted and Lewis acids can significantly lower the required reaction temperature.[4] Acetic acid is a common and effective Brønsted acid catalyst.[1][5] For Lewis acid catalysis, consider using ytterbium triflate (Yb(OTf)₃) or zinc bromide (ZnBr₂).[1]

  • Probable Cause B: Decomposition of Starting Materials. Some enamines, particularly those with acid-sensitive groups like tert-butyl esters, can decompose under harsh acidic conditions.[1]

  • Solution B: Utilize Milder Catalysts. For acid-sensitive substrates, a solid acid catalyst like Amberlyst-15 ion exchange resin is an excellent alternative.[1][6] This allows for a much simpler workup, as the catalyst can be filtered off.

Issue 2: Significant Byproduct Formation

  • Probable Cause A: Thermal Decomposition. The high temperatures required in the traditional Bohlmann-Rahtz synthesis can lead to the decomposition of both starting materials and the desired product, resulting in a complex mixture of byproducts.

  • Solution A: Optimize Reaction Temperature with Catalysis. As with low yield issues, the introduction of an acid catalyst can allow for lower reaction temperatures, thereby minimizing thermal decomposition.[7]

Catalyst TypeRecommended CatalystsTypical Conditions
Brønsted Acid Acetic AcidToluene/Acetic Acid (5:1), Reflux
Lewis Acid Ytterbium Triflate (20 mol%) or Zinc Bromide (15 mol%)Toluene, Reflux
Solid Acid Amberlyst-15 Ion Exchange ResinToluene or Chloroform, 50°C
  • Probable Cause B: Unwanted Side Reactions of the Enamine. Enamines can be highly reactive and may participate in side reactions other than the desired Michael addition.

  • Solution B: In Situ Generation of Enamine. If you suspect your enamine is degrading or reacting in an undesired manner, consider generating it in situ. This can be achieved by using ammonium acetate as the amino group source in a three-component reaction.[1][2]

Issue 3: Difficulty in Isolating the Aminodiene Intermediate

  • Probable Cause: Spontaneous Cyclization. In some cases, particularly with highly reactive substrates or under certain catalytic conditions, the aminodiene intermediate can spontaneously cyclize to the pyridine product, making its isolation difficult.[8]

  • Solution: One-Pot Synthesis. Instead of a two-step process, consider a one-pot synthesis where the intermediate is not isolated. This can be achieved using acid catalysis, which promotes both the initial Michael addition and the subsequent cyclodehydration.[4][9] This approach simplifies the experimental procedure and can improve overall efficiency.

Experimental Protocols

Protocol 1: One-Pot Bohlmann-Rahtz Synthesis using Acetic Acid

  • To a solution of the enamine (1.0 eq) in a 5:1 mixture of toluene and acetic acid, add the ethynyl ketone (1.1 eq).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Bohlmann-Rahtz Synthesis with Amberlyst-15

  • To a solution of the enamine (1.0 eq) and the ethynyl ketone (1.1 eq) in toluene, add Amberlyst-15 ion exchange resin.

  • Stir the mixture at 50°C and monitor the reaction by TLC.[10]

  • Upon completion, filter the reaction mixture to remove the Amberlyst-15 resin.

  • Wash the resin with a small amount of toluene.

  • Combine the filtrate and washings and evaporate the solvent under reduced pressure to yield the crude pyridine product.[10]

  • Purify the product by column chromatography on silica gel.[10]

Frequently Asked Questions (FAQs)

Q1: Can I use a solvent other than toluene?

A1: Yes, other solvents have been successfully used. Ethanol (EtOH) and dimethyl sulfoxide (DMSO) are suitable options.[1] Ethanol, being a protic and polar solvent, is often favored.[1]

Q2: My enamine is difficult to synthesize and handle. Are there any alternatives?

A2: Absolutely. As mentioned in the troubleshooting guide, you can perform a three-component reaction using ammonium acetate as the source of the amino group.[1][2] This generates the enamine in situ, which then reacts with the alkynone present in the reaction mixture.[1]

Q3: I am observing poor regioselectivity in my reaction. How can I improve this?

A3: The Bohlmann-Rahtz synthesis is generally known for its high regioselectivity.[4] If you are experiencing issues, carefully re-examine your starting materials for impurities. The steric and electronic properties of the substituents on both the enamine and the ethynylketone play a crucial role in directing the regiochemical outcome.

Q4: Is it possible to run this reaction under microwave irradiation?

A4: Yes, microwave-assisted Bohlmann-Rahtz synthesis has been shown to be effective, often leading to shorter reaction times and improved yields.[11][12] This can be particularly useful for high-throughput synthesis and library generation.[12]

Logical Relationships in Troubleshooting

Troubleshooting_Logic Problem Problem Encountered Low_Yield Low Yield / No Reaction Problem->Low_Yield Byproducts Byproduct Formation Problem->Byproducts Isolation_Issue Intermediate Isolation Difficulty Problem->Isolation_Issue Cause_Temp Insufficient Temperature Low_Yield->Cause_Temp Cause_Decomp Starting Material Decomposition Low_Yield->Cause_Decomp Byproducts->Cause_Decomp Cause_Spontaneous Spontaneous Cyclization Isolation_Issue->Cause_Spontaneous Solution_Acid Use Acid Catalyst (Brønsted or Lewis) Cause_Temp->Solution_Acid Cause_Decomp->Solution_Acid Solution_Mild_Acid Use Milder Catalyst (e.g., Amberlyst-15) Cause_Decomp->Solution_Mild_Acid Solution_One_Pot Perform One-Pot Synthesis Cause_Spontaneous->Solution_One_Pot

Caption: Troubleshooting logic for the Bohlmann-Rahtz synthesis.

References

Technical Support Center: Optimizing Catalyst Selection for Meta-Selective Pyridine Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for meta-selective pyridine functionalization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization. The pyridine motif is a cornerstone in medicinal chemistry and materials science, yet achieving selective functionalization at the C3 (meta) position remains a significant synthetic challenge due to the inherent electronic properties of the heterocycle.[1][2] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered in the laboratory.

Troubleshooting Guides

This section addresses specific problems you might encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: Low or No Yield in Iridium-Catalyzed meta-C–H Borylation

Q: My iridium-catalyzed meta-C–H borylation of a pyridine substrate is resulting in low yields or complete recovery of starting material. What are the likely causes and how can I improve the outcome?

A: Low reactivity in iridium-catalyzed borylation of pyridines is a common hurdle, often stemming from catalyst inhibition or suboptimal reaction conditions.[3]

Potential Causes & Solutions:

  • Catalyst Inhibition by Pyridine Nitrogen: The lone pair on the pyridine nitrogen can coordinate to the iridium center, leading to catalyst deactivation.[3][4]

    • Solution 1: Steric Shielding. Introduce a sterically hindering group at the C2 position of the pyridine. This can prevent or weaken the coordination of the nitrogen to the iridium catalyst, thus allowing the C-H activation to proceed.[3]

    • Solution 2: Use of Lewis Acids. The addition of a Lewis acid can interact with the pyridine nitrogen, reducing its ability to coordinate with the iridium catalyst.[5]

  • Suboptimal Ligand Choice: The ligand plays a crucial role in stabilizing the iridium catalyst and influencing its reactivity and selectivity.

    • Solution: For many pyridine borylations, sterically hindered bipyridine or phenanthroline ligands, such as 3,4,7,8-tetramethyl-1,10-phenanthroline, have shown to be effective.[6] A systematic screening of ligands is often necessary to find the optimal one for a specific substrate.

  • Solvent and Temperature Effects: The reaction is highly sensitive to the solvent and temperature.

    • Solution: Many successful iridium-catalyzed borylations are carried out in non-polar, high-boiling solvents like octane or under neat conditions at elevated temperatures (e.g., 100-135 °C).[4][7] Ensure your solvent is anhydrous, as water can lead to protodeborylation of the product.

  • Quality of Reagents: The purity of the boron source (e.g., B₂pin₂ or HBPin) and the iridium precursor is critical.

    • Solution: Use freshly purchased or purified reagents. The quality of bis(pinacolato)diboron (B₂pin₂) can be checked by ¹H and ¹¹B NMR.[8]

Workflow for Troubleshooting Low Yield in Ir-Catalyzed Borylation

Catalyst_Selection Start Start: Select Catalyst for meta-Pyridine Functionalization Substrate_Type What is the substrate type? Start->Substrate_Type Simple_Substrate Simple/3-Substituted Pyridine Substrate_Type->Simple_Substrate Simple Complex_Substrate Complex Molecule/ Late-Stage Functionalization Substrate_Type->Complex_Substrate Complex Desired_Functionality Desired Functional Group? Simple_Substrate->Desired_Functionality Complex_Substrate->Desired_Functionality Borylation Borylation Desired_Functionality->Borylation Boryl Alkenylation Alkenylation/Alkylation Desired_Functionality->Alkenylation Alkenyl/Alkyl Other_FG Halogenation, etc. Desired_Functionality->Other_FG Other Ir_Catalyst Iridium-Catalyzed Borylation Borylation->Ir_Catalyst Ni_LA_Catalyst Ni/Lewis Acid Catalysis Alkenylation->Ni_LA_Catalyst Dearomatization Dearomatization-Rearomatization Other_FG->Dearomatization

References

developing an effective workup procedure to isolate pure 3-(2-Nitroethenyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For the synthesis of 3-(2-nitroethenyl)pyridine, a common method involves the Henry reaction, which is a base-catalyzed condensation between a nitroalkane and an aldehyde or ketone. In this specific case, 3-pyridinecarboxaldehyde (also known as nicotinaldehyde) is reacted with nitromethane. The reaction is typically carried out in the presence of a base, and various catalysts and solvents can be employed to optimize the yield and purity of the final product.

The workup and purification of the crude product are critical steps to obtain pure this compound. Common procedures include quenching the reaction, separating the product from the reaction mixture, and purifying it through techniques like recrystallization or column chromatography. The choice of solvents and specific conditions for these steps is crucial for achieving high purity.

Here's a general overview of the process:

Reaction: 3-Pyridinecarboxaldehyde + Nitromethane --(Base Catalyst, Solvent)--> this compound

Workup:

  • Quenching: The reaction is often stopped by adding an acid to neutralize the base catalyst.

  • Extraction: The product is typically extracted from the aqueous layer using an organic solvent.

  • Washing: The organic layer is washed to remove impurities.

  • Drying and Solvent Removal: The organic layer is dried, and the solvent is removed to yield the crude product.

Purification:

  • Recrystallization: The crude product is dissolved in a suitable hot solvent and allowed to cool, causing the pure compound to crystallize.

  • Column Chromatography: The crude product is passed through a column of silica gel or another stationary phase to separate it from impurities.

The final product is typically a yellow solid. Its identity and purity are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and melting point analysis. The literature reports various specific conditions and modifications to this general procedure to improve the outcome.

Validation & Comparative

comparative analysis of synthesis routes for substituted nitroethenylpyridines

Author: BenchChem Technical Support Team. Date: January 2026

Substituted nitroethenylpyridines are valuable precursors in medicinal chemistry and materials science, serving as key building blocks for a variety of more complex molecules. Their synthesis is therefore a critical step in numerous research and development pipelines. This guide provides a comparative analysis of the two primary synthetic routes to these compounds: the Henry (nitroaldol) reaction and the Knoevenagel condensation. We will delve into the mechanistic underpinnings of each reaction, provide detailed experimental protocols, and offer a comparative analysis to aid researchers in selecting the optimal route for their specific needs.

Introduction to Substituted Nitroethenylpyridines

The pyridine ring is a fundamental scaffold in a vast array of pharmaceuticals and biologically active compounds. When substituted with a nitroethenyl group, the resulting molecule gains a highly versatile functional handle. The electron-withdrawing nature of the nitro group activates the double bond for various nucleophilic addition reactions, making these compounds valuable Michael acceptors. Furthermore, the nitro group can be readily reduced to an amine, opening up another avenue for diverse functionalization. This dual reactivity makes substituted nitroethenylpyridines attractive starting materials for the synthesis of novel therapeutic agents and functional materials.

The Henry (Nitroaldol) Reaction: A Classic C-C Bond Formation

The Henry reaction, also known as the nitroaldol reaction, is a classical method for forming carbon-carbon bonds.[1][2] It involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone.[1] In the context of synthesizing nitroethenylpyridines, a pyridinecarboxaldehyde is reacted with a nitroalkane, typically nitromethane. The initial product is a β-nitro alcohol, which can then be dehydrated to yield the desired nitroethenylpyridine.[1][2]

Mechanistic Insights

The reaction proceeds through a series of reversible steps, initiated by the deprotonation of the nitroalkane by a base to form a nucleophilic nitronate anion. This anion then attacks the electrophilic carbonyl carbon of the pyridinecarboxaldehyde. Subsequent protonation of the resulting alkoxide yields the β-nitro alcohol. The final dehydration step to the nitroalkene is often promoted by the reaction conditions, particularly with heating or in the presence of a dehydrating agent.[1]

Henry_Reaction PyCHO Pyridinecarboxaldehyde Alkoxide β-Nitro Alkoxide Nitroalkane Nitroalkane Nitronate Nitronate Anion Nitroalkane->Nitronate + Base Base Base Nitronate->Alkoxide + Pyridinecarboxaldehyde Nitroalcohol β-Nitro Alcohol Alkoxide->Nitroalcohol + H+ Product Nitroethenylpyridine Nitroalcohol->Product - H2O

Caption: Mechanism of the Henry Reaction for Nitroethenylpyridine Synthesis.

Experimental Protocol: Synthesis of 4-(2-nitroethenyl)pyridine via the Henry Reaction

This protocol is adapted from a general procedure for the Henry reaction of aromatic aldehydes.[3]

Materials:

  • 4-Pyridinecarboxaldehyde

  • Nitromethane

  • Ammonium acetate

  • Glacial acetic acid

  • Water

  • Ethyl acetate

  • Magnesium sulfate (anhydrous)

  • Molecular sieves (3 Å)

Procedure:

  • To a round-bottom flask, add 4-pyridinecarboxaldehyde (25 mmol) and ammonium acetate (25 mmol, 1.93 g).

  • Add nitromethane (126 mmol, 6.8 mL) and glacial acetic acid (15 mL) to the flask.

  • Add a few 3 Å molecular sieves to the mixture.

  • Reflux the reaction mixture with stirring for 1 hour.

  • After cooling to room temperature, remove the molecular sieves by filtration.

  • Pour the reaction mixture into a suspension of sodium carbonate (13.8 g) in water (75 mL).

  • Extract the aqueous mixture with ethyl acetate (2 x 20 mL).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and evaporate the solvent under reduced pressure to yield the crude product.

  • The product can be further purified by recrystallization.

The Knoevenagel Condensation: An Efficient Alternative

The Knoevenagel condensation is another powerful tool for C-C bond formation, involving the reaction of an aldehyde or ketone with an active methylene compound in the presence of a weak base.[4] For the synthesis of nitroethenylpyridines, a pyridinecarboxaldehyde is reacted with a compound containing a methylene group activated by a nitro group, such as nitromethane. A notable advantage of this method is the potential for catalyst-free conditions, enhancing its "green" credentials.[5]

Mechanistic Insights

The reaction is initiated by the deprotonation of the active methylene compound by a base (or in some cases, the pyridine reactant itself can act as a base) to form a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the pyridinecarboxaldehyde. The resulting intermediate undergoes dehydration to yield the final α,β-unsaturated product. The reaction is often highly stereoselective, favoring the formation of the E-isomer.[5]

Knoevenagel_Condensation PyCHO Pyridinecarboxaldehyde Intermediate Adduct Intermediate ActiveMethylene Active Methylene Compound (e.g., Nitromethane) Carbanion Carbanion ActiveMethylene->Carbanion + Catalyst (or Base) Catalyst Catalyst (optional) Carbanion->Intermediate + Pyridinecarboxaldehyde Product Nitroethenylpyridine Intermediate->Product - H2O

Caption: Mechanism of the Knoevenagel Condensation.

Experimental Protocol: Catalyst-Free Synthesis of 2-(Pyridin-4-ylmethylene)malononitrile

This protocol is based on a reported catalyst-free Knoevenagel condensation.[5] While this example uses malononitrile, a similar approach can be applied with nitromethane.

Materials:

  • 4-Pyridinecarboxaldehyde

  • Malononitrile (or Nitromethane)

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve 4-pyridinecarboxaldehyde (1 mmol) and malononitrile (1 mmol) in a mixture of 5 mL of water and 5 mL of ethanol.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 30 minutes.

  • Upon completion, the product often precipitates from the reaction mixture.

  • Collect the solid product by filtration, wash with a small amount of cold water, and dry to obtain the pure product.

Comparative Analysis

FeatureHenry (Nitroaldol) ReactionKnoevenagel Condensation
Catalyst Typically requires a base (e.g., alkali hydroxides, amines, ammonium acetate).[1][3]Often utilizes weak bases (e.g., piperidine, pyridine), but can also be performed catalyst-free.[4][5]
Reaction Conditions Can range from mild to harsh, sometimes requiring reflux temperatures.[3]Generally milder conditions, often proceeding at room temperature.[5]
Solvents Often requires organic solvents like methanol or acetic acid.[3]Can be performed in environmentally friendly solvent mixtures like water and ethanol.[5]
Yields Generally good to excellent yields are reported.[2]High to excellent yields are achievable, especially under catalyst-free conditions.[5]
Byproducts The primary byproduct is water. Side reactions can occur under harsh conditions.The primary byproduct is water, leading to high atom economy.
Substrate Scope Broad scope for various aldehydes and nitroalkanes.Broad scope for aldehydes and active methylene compounds.
Green Chemistry Aspect Can be less "green" due to the use of organic solvents and catalysts.The catalyst-free approach in aqueous media is highly aligned with green chemistry principles.[5]

Conclusion

Both the Henry reaction and the Knoevenagel condensation are effective methods for the synthesis of substituted nitroethenylpyridines. The choice between the two routes will depend on the specific requirements of the synthesis, including the desired scale, available reagents, and environmental considerations.

The Henry reaction is a robust and well-established method with a broad substrate scope. However, it often requires the use of basic catalysts and organic solvents, and in some cases, elevated temperatures.

The Knoevenagel condensation , particularly the catalyst-free variant, presents a more environmentally benign and operationally simpler alternative. The ability to perform the reaction at room temperature in an aqueous solvent system with high yields makes it an attractive option for sustainable chemical synthesis.

For researchers prioritizing green chemistry principles and operational simplicity, the catalyst-free Knoevenagel condensation is a highly recommended starting point. However, for specific substrates that may be challenging under these conditions, the classic Henry reaction remains a reliable and powerful tool in the synthetic chemist's arsenal.

Experimental Workflow Visualization

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Combine Pyridinecarboxaldehyde and Nitroalkane/Active Methylene Compound Solvent Add Solvent (and Catalyst if applicable) Reactants->Solvent Stir Stir at appropriate temperature Solvent->Stir Monitor Monitor progress by TLC Stir->Monitor Isolate Isolate crude product (Filtration/Extraction) Monitor->Isolate Purify Purify product (Recrystallization/Chromatography) Isolate->Purify Characterize Characterize final product (NMR, IR, MS) Purify->Characterize

Caption: General Experimental Workflow for the Synthesis of Nitroethenylpyridines.

References

A Comparative Guide to the Chemical Reactivity of 3-(2-Nitroethenyl)pyridine vs 4-(2-Nitroethenyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the chemical reactivity of two constitutional isomers: 3-(2-nitroethenyl)pyridine and 4-(2-nitroethenyl)pyridine. Designed for researchers, scientists, and professionals in drug development, this document elucidates the fundamental electronic differences between these isomers and demonstrates how these differences translate into distinct reactivity profiles, particularly in the context of their function as Michael acceptors.

Introduction: The Significance of Positional Isomerism

This compound and 4-(2-nitroethenyl)pyridine are heterocyclic compounds that feature a pyridine ring substituted with a nitroethenyl group. This functional group arrangement renders them potent Michael acceptors, making them valuable building blocks in organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds.[1][2] The pyridine ring itself is a common scaffold in medicinal chemistry, and its derivatives are known for a wide range of biological activities.[3]

While structurally similar, the position of the nitrogen atom relative to the nitroethenyl substituent—at the 3- (meta) versus the 4- (para) position—profoundly influences the electronic distribution within the molecule. This guide will explore the underlying principles governing this difference and provide experimental context for harnessing their distinct chemical behaviors.

Electronic Structure: The Decisive Factor in Reactivity

The chemical reactivity of the pyridine ring is fundamentally shaped by the electronegativity of the nitrogen atom, which makes the ring electron-deficient compared to benzene.[4] This property dictates its behavior in various chemical transformations. The key to understanding the reactivity difference between the 3- and 4-isomers lies in the ability of the pyridine nitrogen to participate in resonance stabilization.

4-(2-Nitroethenyl)pyridine: In this isomer, the nitrogen atom is in a para position relative to the nitroethenyl substituent. This alignment allows for direct electronic communication through conjugation. When a nucleophile attacks the β-carbon of the nitroethenyl group (a Michael addition), the resulting negative charge can be delocalized not only onto the nitro group but also onto the electronegative pyridine nitrogen atom. This extended conjugation provides significant stabilization to the anionic intermediate, thereby lowering the activation energy of the reaction.

This compound: For the 3-isomer, the nitrogen atom is in a meta position. Due to this arrangement, the nitrogen atom cannot directly participate in the resonance stabilization of the negative charge formed during a Michael addition. While the nitrogen still exerts a strong electron-withdrawing inductive effect, the lack of resonance stabilization for the reaction intermediate makes the β-carbon less electrophilic compared to the 4-isomer. Consequently, this compound is expected to be a less reactive Michael acceptor.

The diagram below illustrates the resonance stabilization of the Meisenheimer-like intermediate formed during a Michael addition for both isomers.

Caption: Resonance forms of Michael addition intermediates.

Comparative Reactivity in Michael Additions

The primary mode of reactivity for these compounds is the Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl or nitro compound.[1][2] Based on the electronic principles discussed, a clear hierarchy of reactivity can be predicted.

Expected Reactivity Order: 4-(2-Nitroethenyl)pyridine > this compound

This disparity in reactivity is not merely theoretical; it has significant practical implications for reaction design. Reactions with the 4-isomer can often proceed under milder conditions (e.g., weaker bases, lower temperatures) and may accommodate a broader range of weaker nucleophiles compared to the 3-isomer.

FeatureThis compound4-(2-Nitroethenyl)pyridineRationale
β-Carbon Electrophilicity ModerateHighInductive withdrawal only
Intermediate Stability Less StableMore StableNo resonance stabilization by pyridine N
Predicted Reaction Rate SlowerFasterHigher activation energy
Required Reaction Conditions Typically stronger base/higher tempMilder conditions often sufficeTo overcome higher activation barrier

Synthetic Methodologies

Both isomers are typically synthesized via a Henry reaction (also known as a nitroaldol reaction), which involves the base-catalyzed condensation of the corresponding pyridinecarboxaldehyde with nitromethane.

Henry_Reaction_Workflow Start Pyridinecarboxaldehyde (3- or 4-isomer) Reaction Henry Condensation Start->Reaction Nitromethane Nitromethane (CH₃NO₂) Nitromethane->Reaction Base Base (e.g., NaOH, NH₄OAc) Base->Reaction Solvent Solvent (e.g., Methanol, Acetic Acid) Solvent->Reaction Dehydration Dehydration Reaction->Dehydration Nitroaldol Intermediate Product (2-Nitroethenyl)pyridine (3- or 4-isomer) Dehydration->Product

Caption: General workflow for synthesizing (2-nitroethenyl)pyridines.

Experimental Protocol 4.1: Synthesis of 4-(2-Nitroethenyl)pyridine

Causality: This protocol utilizes ammonium acetate as a mild base and catalyst. In refluxing acetic acid, it facilitates both the initial condensation and the subsequent dehydration in a one-pot procedure, providing an efficient route to the desired product.

  • Setup : To a 250 mL round-bottom flask equipped with a reflux condenser, add 4-pyridinecarboxaldehyde (10.7 g, 0.1 mol) and nitromethane (9.15 g, 0.15 mol).

  • Catalyst Addition : Add ammonium acetate (7.7 g, 0.1 mol) and glacial acetic acid (50 mL).

  • Reaction : Heat the mixture to reflux with stirring for 4-6 hours. Monitor the reaction progress by TLC (thin-layer chromatography).

  • Workup : After completion, cool the reaction mixture to room temperature. Pour the mixture slowly into 200 mL of ice-cold water with stirring.

  • Isolation : A yellow precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Purification : Recrystallize the crude product from ethanol to yield pure 4-(2-nitroethenyl)pyridine as bright yellow crystals.

(Note: The same general procedure can be adapted for the synthesis of the 3-isomer using 3-pyridinecarboxaldehyde as the starting material.)

Experimental Protocol 4.2: Comparative Michael Addition with Thiophenol

Causality: This experiment is designed to directly compare the reactivity of the two isomers under identical, mild conditions. Thiophenol is used as a soft nucleophile, and triethylamine (TEA) is a mild organic base that is strong enough to deprotonate the thiol but not so strong as to cause significant side reactions. The expected outcome is a much higher conversion rate for the 4-isomer in a given timeframe.

  • Preparation : Prepare two separate reaction flasks.

    • Flask A : Add this compound (150 mg, 1.0 mmol) to 10 mL of ethanol.

    • Flask B : Add 4-(2-nitroethenyl)pyridine (150 mg, 1.0 mmol) to 10 mL of ethanol.

  • Reagent Addition : To each flask, add thiophenol (110 mg, 1.0 mmol) followed by triethylamine (10 mg, 0.1 mmol).

  • Reaction : Stir both mixtures at room temperature.

  • Monitoring : Monitor the disappearance of the starting material in both flasks at regular intervals (e.g., every 15 minutes) using TLC. The bright yellow color of the starting material will fade as the reaction proceeds.

  • Analysis : After a set time (e.g., 2 hours), quench both reactions by adding 10 mL of water. Extract the products with ethyl acetate (3 x 15 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Analyze the crude product mixture by ¹H NMR to determine the conversion percentage for each isomer.

Conclusion and Synthetic Implications

The positional isomerism in (2-nitroethenyl)pyridines is a powerful determinant of their chemical reactivity. The 4-(2-nitroethenyl)pyridine isomer is a significantly more potent Michael acceptor due to the ability of the para-positioned nitrogen to stabilize the reaction intermediate through resonance. In contrast, the This compound isomer, while still reactive, lacks this additional stabilization and generally requires more forcing conditions to undergo similar transformations.

For synthetic chemists and drug development professionals, this understanding is crucial for:

  • Reaction Design : Selecting the appropriate isomer and reaction conditions to achieve desired outcomes with high efficiency and selectivity.

  • Scaffold Elaboration : Utilizing the more reactive 4-isomer for introducing a wide array of nucleophilic fragments under mild conditions.

  • Tuning Reactivity : Recognizing that the 3-isomer can be used when a less reactive electrophile is desired to avoid side reactions with other sensitive functional groups in a complex molecule.

By appreciating the subtle yet profound electronic effects governed by the nitrogen's position, researchers can better exploit these versatile building blocks in the synthesis of complex molecular architectures and novel therapeutic agents.

References

A Senior Application Scientist's Guide to the Structural Validation of 3-(2-Nitroethenyl)pyridine using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Imperative of Unambiguous Structural Validation

In the realms of chemical synthesis and pharmaceutical development, the unequivocal confirmation of a molecule's structure is the cornerstone of reliable and reproducible science. 3-(2-Nitroethenyl)pyridine, a heterocyclic compound featuring a conjugated nitroalkene substituent, serves as a valuable synthon in medicinal chemistry. Its precise structure dictates its reactivity and potential biological activity. While various analytical techniques contribute to characterization, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive method for structural elucidation in solution.

This guide provides an in-depth, experience-driven walkthrough for the structural validation of this compound. We will move beyond a simple recitation of data, focusing instead on the logic of spectral interpretation, the causality behind experimental choices, and the creation of a self-validating workflow that ensures the highest degree of scientific integrity.

The Rationale: Why NMR is the Gold Standard for Structure

NMR spectroscopy is uniquely powerful because it provides a detailed map of the atomic framework of a molecule.[1] It leverages the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), to generate a spectrum where each signal corresponds to a unique chemical environment. Four key pieces of information from a routine NMR analysis allow for complete structural determination:

  • Chemical Shift (δ): The position of a signal on the x-axis (in ppm) indicates the electronic environment of the nucleus. Electron-withdrawing groups (like the nitro group and the pyridine nitrogen) "deshield" nearby nuclei, shifting their signals downfield (to higher ppm values).

  • Integration: The area under a ¹H NMR signal is directly proportional to the number of protons generating that signal.

  • Multiplicity (Splitting): Caused by spin-spin coupling, this phenomenon splits a signal into multiple lines (e.g., a doublet, triplet), revealing the number of neighboring protons.

  • Coupling Constant (J): The distance between the split lines, measured in Hertz (Hz), provides crucial information about the connectivity and stereochemistry of the molecule.

By assembling these pieces of the puzzle, we can confidently construct and validate the molecular structure.

The Experimental Protocol: A System for Trustworthy Data

Garbage in, garbage out. The quality of an NMR spectrum is profoundly dependent on meticulous sample preparation and proper instrument setup. This protocol is designed to produce high-resolution, artifact-free data.

Step-by-Step Sample Preparation

Causality: The choice of solvent is critical. Deuterated solvents are used to avoid large, interfering signals from the solvent's own protons.[2] For this compound, Deuterated Dimethyl Sulfoxide (DMSO-d₆) is an excellent choice due to the compound's good solubility and the solvent's ability to minimize signal overlap compared to Chloroform-d (CDCl₃).

  • Weighing: Accurately weigh 5-10 mg of the synthesized this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Mixing: Gently swirl or vortex the vial until the sample is completely dissolved. A clear, transparent solution is required.

  • Filtration: Draw the solution into a clean Pasteur pipette plugged with a small piece of cotton or glass wool. Filter the solution directly into a high-quality, clean 5 mm NMR tube.

    • Expert Insight: This filtration step is non-negotiable. Undissolved particulate matter will severely degrade the magnetic field homogeneity (shimming), leading to broad, poorly resolved peaks.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly. Wipe the outside of the tube with a lint-free tissue dampened with isopropanol to remove any contaminants before inserting it into the spectrometer.

Data Acquisition Parameters

Causality: The parameters chosen dictate the quality and type of information obtained. For ¹³C NMR, a greater number of scans is essential to overcome the low natural abundance (1.1%) and lower sensitivity of the ¹³C nucleus.

  • Instrument Insertion: Insert the sample into the NMR magnet.

  • Locking and Shimming: Lock onto the deuterium signal of the DMSO-d₆ solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.

  • ¹H NMR Acquisition:

    • Experiment: Standard 1D proton experiment.

    • Number of Scans (NS): 8 to 16 scans.

    • Relaxation Delay (D1): 1-2 seconds.

    • Acquisition Time (AQ): 2-4 seconds.

  • ¹³C NMR Acquisition:

    • Experiment: Standard 1D proton-decoupled carbon experiment (e.g., zgpg30).

    • Number of Scans (NS): 1024 to 4096 scans.

    • Relaxation Delay (D1): 2 seconds.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh Compound (5-10 mg ¹H, 20-50 mg ¹³C) dissolve Dissolve in DMSO-d₆ with TMS weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample into Magnet filter->insert lock_shim Lock & Shim insert->lock_shim acquire_H Acquire ¹H Spectrum lock_shim->acquire_H acquire_C Acquire ¹³C Spectrum acquire_H->acquire_C process Fourier Transform Phase & Baseline Correction acquire_C->process integrate Integrate ¹H Signals process->integrate assign Assign Peaks & Measure J-Couplings integrate->assign validate Validate Structure assign->validate

Caption: Overall workflow for NMR-based structural validation.

Spectral Interpretation and Structural Assignment

The core of the validation process lies in matching the acquired spectral data to the proposed structure of this compound. We will compare our experimental data with predicted values, which can be obtained from various online databases and prediction software.[3][4][5]

Structure of this compound with atom numbering
Structure of this compound with proton (H) and carbon (C) numbering for spectral assignment.
¹H NMR Analysis: A Proton-by-Proton Confirmation

The ¹H NMR spectrum provides the most definitive initial evidence. Each signal's chemical shift, integration, and multiplicity must align perfectly with the structure.

Table 1: Expected ¹H NMR Data for this compound in DMSO-d₆

Proton LabelPredicted δ (ppm)MultiplicityIntegrationCoupling Constant (J) in HzAssignment Rationale
H2 ~8.90d (doublet)1H⁴J ≈ 2.0Most downfield pyridine proton, adjacent to N. Coupled to H6.
H6 ~8.70dd (doublet of doublets)1H³J ≈ 4.8, ⁴J ≈ 2.0Downfield due to proximity to N. Coupled to H5 and H2.
H4 ~8.25dt (doublet of triplets)1H³J ≈ 8.0, ⁴J ≈ 1.8Downfield due to conjugation with the nitroethenyl group. Coupled to H5 and H2/H6.
~8.20d (doublet)1H³J ≈ 13.5Vinylic proton deshielded by the adjacent nitro group. Coupled to Hβ.
H5 ~7.60dd (doublet of doublets)1H³J ≈ 8.0, ³J ≈ 4.8Most upfield pyridine proton. Coupled to H4 and H6.
~7.90d (doublet)1H³J ≈ 13.5Vinylic proton coupled to Hα.

Key Validation Points from ¹H NMR:

  • Four Aromatic Signals: The presence of four distinct signals in the aromatic region (7.5-9.0 ppm) confirms a mono-substituted pyridine ring.

  • Two Vinylic Signals: The two doublets around 7.9-8.2 ppm are characteristic of the -CH=CH- group.

  • The trans Coupling Constant: The most critical piece of stereochemical evidence is the large coupling constant between Hα and Hβ (~13.5 Hz). Coupling constants for trans-vinylic protons are typically in the range of 11-18 Hz, while cis-protons show smaller couplings (6-15 Hz).[6][7][8] This large J-value unequivocally confirms the (E)-configuration of the double bond.

¹³C NMR Analysis: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum reveals one signal for each unique carbon atom, confirming the carbon framework of the molecule.

Table 2: Expected ¹³C NMR Data for this compound in DMSO-d₆

Carbon LabelPredicted δ (ppm)Assignment Rationale
C2 ~152.0Most deshielded pyridine carbon, adjacent to N.
C6 ~149.5Deshielded pyridine carbon, adjacent to N.
~141.0Vinylic carbon deshielded by the nitro group.
~137.5Vinylic carbon.
C4 ~135.0Pyridine carbon para to the nitrogen.
C3 ~128.0Pyridine carbon bearing the substituent.
C5 ~124.5Most shielded pyridine carbon, meta to the nitrogen.[9]

Expert Insight: To further confirm these assignments, advanced 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be employed. An HSQC spectrum would show correlations between each proton and the carbon it is directly attached to (e.g., H5 correlates with C5), while an HMBC would reveal longer-range (2-3 bond) correlations, solidifying the connectivity map of the entire molecule.[1][10]

Logic of Spectral Interpretation

G cluster_H ¹H NMR Interpretation cluster_C ¹³C NMR Interpretation cluster_conclusion Structural Confirmation start Acquired NMR Spectra (¹H & ¹³C) H_aromatic 4 signals δ 7.5-9.0 ppm start->H_aromatic H_vinylic 2 doublets δ 7.9-8.2 ppm start->H_vinylic C_signals 7 distinct signals start->C_signals conclusion1 Confirms Mono-substituted Pyridine Ring H_aromatic->conclusion1 H_J_coupling Large J-value (~13.5 Hz) H_vinylic->H_J_coupling conclusion2 Confirms -CH=CH- Group H_vinylic->conclusion2 conclusion3 Confirms (E)-Stereochemistry H_J_coupling->conclusion3 C_shifts Chemical shifts match predicted values C_signals->C_shifts conclusion4 Confirms Carbon Skeleton C_shifts->conclusion4 final_validation Structure Validated: This compound conclusion1->final_validation conclusion2->final_validation conclusion3->final_validation conclusion4->final_validation

Caption: Logical flow for validating the structure from NMR data.

Comparative Analysis: Ruling Out Alternatives

A robust validation not only confirms what the molecule is, but also what it is not.

  • Comparison with Isomers: The substitution pattern on the pyridine ring is definitive. If the product were 4-(2-Nitroethenyl)pyridine , the symmetry would result in only two signals in the aromatic region of the ¹H NMR spectrum (an AA'XX' system). The spectrum of 2-(2-Nitroethenyl)pyridine would show a different set of chemical shifts and coupling constants for the four aromatic protons due to the different electronic environment.[11][12]

  • Comparison with Starting Material: A crucial comparison is with the precursor, 3-pyridinecarboxaldehyde . The ¹H NMR spectrum of the aldehyde shows a characteristic singlet for the aldehyde proton (H-C=O) far downfield at ~10.1 ppm.[13][14] The complete disappearance of this signal and the concurrent appearance of the two vinylic proton doublets (Hα and Hβ) is conclusive proof that the condensation reaction has successfully occurred.

Conclusion

The structural validation of this compound by NMR spectroscopy is a clear and systematic process. By combining a meticulous experimental protocol with a logical interpretation of ¹H and ¹³C NMR data, we can achieve unambiguous confirmation. The key diagnostic features—the four distinct aromatic proton signals, the two vinylic proton signals, and particularly the large trans coupling constant (~13.5 Hz)—provide an undeniable spectral fingerprint. This rigorous, multi-faceted approach ensures the integrity of the chemical entity, a non-negotiable standard for any research or drug development endeavor.

References

A Comparative Study of Nitroalkenes as Dienophiles in Diels-Alder Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The Diels-Alder reaction, a Nobel Prize-winning cornerstone of organic synthesis, stands as a powerful and versatile tool for the construction of six-membered rings. The strategic choice of the dienophile is paramount, dictating the reactivity, selectivity, and overall efficiency of this [4+2] cycloaddition. This guide provides an in-depth comparative analysis of nitroalkenes as dienophiles, juxtaposing their performance against other commonly employed dienophiles such as maleic anhydride and acrylates. By integrating experimental data, mechanistic insights, and detailed protocols, we aim to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their synthetic endeavors.

The Superior Reactivity of Nitroalkenes: An Electronic Perspective

The efficacy of a dienophile in a normal-electron-demand Diels-Alder reaction is intrinsically linked to its electronic properties. The presence of electron-withdrawing groups on the alkene moiety lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO), facilitating the orbital overlap with the Highest Occupied Molecular Orbital (HOMO) of the diene.[1] This interaction is the electronic driving force of the reaction.

Nitroalkenes are exceptionally potent dienophiles due to the powerful electron-withdrawing nature of the nitro group (-NO₂).[2] This strong inductive and resonance effect significantly lowers the LUMO energy of the alkene, rendering it highly electrophilic and, consequently, extremely reactive towards electron-rich dienes. This heightened reactivity often translates to milder reaction conditions, shorter reaction times, and higher yields compared to other classes of dienophiles.

Performance Comparison of Dienophiles: A Data-Driven Analysis

To objectively assess the performance of nitroalkenes in comparison to other dienophiles, we have compiled experimental and computational data for the Diels-Alder reaction with cyclopentadiene, a commonly used diene.

Table 1: Comparative Performance of Dienophiles in the Diels-Alder Reaction with Cyclopentadiene

DienophileReaction ConditionsYield (%)Endo:Exo SelectivityActivation Energy (endo, kcal/mol)
Nitroethene Toluene, 70°CHighPredominantly endo15.3
(E)-1-Nitropropene Toluene, 70°CHighPredominantly endo16.2
2-Nitropropene Toluene, 70°CHighPredominantly endo17.1
Maleic Anhydride Ethyl acetate/Hexane, RT, 5 minQuantitativePredominantly endoNot directly comparable
Methyl Acrylate Methanol, 20°CModerate~2.5 : 1Not directly comparable

Activation energy data is derived from computational studies using Density Functional Theory (DFT).[3] It is important to note that the experimental conditions for the yield and selectivity data are not identical across all entries, which can influence the outcome. However, the data consistently highlights the high reactivity of nitroalkenes.

The computational data clearly illustrates the low activation energies associated with the Diels-Alder reactions of nitroalkenes, corroborating their high reactivity. For instance, nitroethene exhibits an endo activation energy of 15.3 kcal/mol, which is indicative of a facile reaction.[3] While direct experimental kinetic comparisons under identical conditions are scarce in the literature, the general trend of reactivity is widely accepted to be: Nitroalkenes > Maleic Anhydride > Acrylates .

Mechanistic Insights and Stereoselectivity

The Diels-Alder reaction is a concerted, pericyclic reaction that proceeds through a cyclic transition state.[4] A key stereochemical feature of this reaction is the preference for the endo product, a phenomenon explained by the "Alder Endo Rule."[5] This rule posits that the transition state leading to the endo product is stabilized by secondary orbital interactions between the electron-withdrawing groups of the dienophile and the developing π-system of the newly forming ring.

Caption: General mechanism of the Diels-Alder reaction.

In the case of nitroalkenes, the strong polarization of the C=C bond and the geometry of the nitro group contribute to a well-defined transition state that often leads to high diastereoselectivity. Computational studies have shown that the transition states for the Diels-Alder reactions of nitroalkenes are highly asynchronous, with one C-C bond forming more rapidly than the other.[6]

G cluster_endo Endo Transition State cluster_exo Exo Transition State endo_ts Stabilizing Secondary Orbital Interactions endo_product Endo Product (Kinetic) endo_ts->endo_product exo_ts Steric Hindrance exo_product Exo Product (Thermodynamic) exo_ts->exo_product Reactants Diene + Dienophile Reactants->endo_ts Lower Activation Energy Reactants->exo_ts Higher Activation Energy

Caption: Endo vs. Exo transition states in the Diels-Alder reaction.

The preference for the endo product is a kinetic phenomenon, as the exo product is often the thermodynamically more stable isomer due to reduced steric hindrance.[7] At higher temperatures, where the retro-Diels-Alder reaction becomes significant, the proportion of the exo product may increase.[4]

Experimental Protocols

To provide a practical context for this comparative analysis, we present detailed, step-by-step methodologies for the Diels-Alder reaction of cyclopentadiene with three different dienophiles: a nitroalkene, maleic anhydride, and methyl acrylate.

Experimental Workflow

G start Reactant Preparation reaction Diels-Alder Reaction start->reaction Mixing workup Reaction Workup reaction->workup Quenching/Extraction purification Purification workup->purification Chromatography/Recrystallization analysis Product Analysis purification->analysis Spectroscopy/Melting Point

Caption: General experimental workflow for Diels-Alder reactions.

Protocol 1: Diels-Alder Reaction of Cyclopentadiene with Nitroethene

Rationale: This protocol outlines the reaction of a highly reactive nitroalkene with cyclopentadiene. The reaction is typically conducted at a moderate temperature to ensure good conversion and selectivity.

Materials:

  • Nitroethene

  • Cyclopentadiene (freshly cracked from dicyclopentadiene)

  • Toluene (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Condenser

  • Heating mantle

  • Standard glassware for workup and purification

Procedure:

  • Reactant Preparation: Freshly crack dicyclopentadiene by heating it to ~180 °C and collecting the cyclopentadiene monomer by distillation (b.p. 41 °C). Keep the cyclopentadiene on ice.

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser under an inert atmosphere (e.g., argon or nitrogen), dissolve nitroethene (1.0 eq) in anhydrous toluene.

  • Addition of Diene: To the stirred solution of nitroethene, add freshly cracked cyclopentadiene (1.2 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired cycloadduct.

  • Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Diels-Alder Reaction of Cyclopentadiene with Maleic Anhydride

Rationale: This reaction is known to be very fast and often proceeds at room temperature, yielding a crystalline product that can be easily isolated.[8]

Materials:

  • Maleic anhydride

  • Cyclopentadiene (freshly cracked)

  • Ethyl acetate

  • Hexane

  • Erlenmeyer flask

  • Ice bath

  • Buchner funnel and filter flask

Procedure:

  • Reactant Preparation: Freshly crack dicyclopentadiene as described in Protocol 1.

  • Dissolution of Dienophile: In a 50-mL Erlenmeyer flask, dissolve maleic anhydride (2.0 g) in ethyl acetate (8 mL) by gentle warming on a hot plate.

  • Crystallization Setup: Add hexane (8 mL) to the solution and cool the flask in an ice bath.

  • Reaction: Add freshly cracked cyclopentadiene (2 mL) to the cooled maleic anhydride solution and swirl to mix. The product will begin to crystallize.

  • Recrystallization: Gently heat the mixture on a hot plate to redissolve the product, then allow it to cool slowly to room temperature and finally in an ice bath to complete recrystallization.

  • Isolation: Collect the crystalline product by suction filtration using a Buchner funnel. Wash the crystals with a small amount of cold hexane.

  • Analysis: Air dry the crystals, determine the yield and melting point, and characterize by IR and NMR spectroscopy.

Protocol 3: Diels-Alder Reaction of Cyclopentadiene with Methyl Acrylate

Rationale: This reaction is typically slower than with maleic anhydride and may require longer reaction times or gentle heating to achieve good conversion. The use of a polar solvent like methanol can accelerate the reaction.[9]

Materials:

  • Methyl acrylate

  • Cyclopentadiene (freshly cracked)

  • Methanol

  • Round-bottom flask

  • Magnetic stirrer

  • Condenser

Procedure:

  • Reactant Preparation: Freshly crack dicyclopentadiene as described in Protocol 1.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve methyl acrylate (1.0 eq) in methanol.

  • Addition of Diene: To the stirred solution, add freshly cracked cyclopentadiene (1.2 eq) at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. If the reaction is slow, it can be gently heated to 40-50 °C. Monitor the reaction by TLC or GC.

  • Workup: After the reaction is complete, remove the methanol under reduced pressure.

  • Purification: The resulting oil, a mixture of endo and exo isomers, can be purified by flash column chromatography on silica gel.

  • Analysis: Characterize the isomers by NMR spectroscopy and determine the endo:exo ratio.

Conclusion

Nitroalkenes stand out as highly reactive and effective dienophiles in Diels-Alder reactions. Their potent electron-withdrawing nitro group significantly accelerates the cycloaddition, often allowing for milder reaction conditions and leading to high yields and excellent stereoselectivity. While other dienophiles like maleic anhydride and acrylates are also valuable synthetic tools, nitroalkenes offer a distinct advantage in terms of reactivity. The choice of dienophile will ultimately depend on the specific synthetic target, desired stereochemistry, and available starting materials. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the power of nitroalkenes in their synthetic strategies.

References

A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 3-(2-Nitroethenyl)pyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the 3-(2-Nitroethenyl)pyridine Scaffold

The pyridine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of FDA-approved drugs.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a versatile core for drug design. When combined with a 2-nitroethenyl substituent at the 3-position, the resulting this compound scaffold presents a compelling pharmacophore with potential applications in diverse therapeutic areas, including oncology and infectious diseases.[3][4] The electron-withdrawing nature of the nitro group, conjugated with the pyridine ring through a vinyl linker, suggests a mechanism of action that may involve interactions with biological nucleophiles, making these compounds intriguing candidates for further investigation.

This guide provides a comparative analysis of the structure-activity relationships (SAR) for hypothetical analogs of this compound. While comprehensive experimental data on a wide array of these specific analogs is still emerging, we can extrapolate key SAR principles from related classes of compounds, such as substituted pyridines and β-nitrostyrenes, to guide future drug discovery efforts. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this promising chemical space.

Core Scaffold and Rationale for Analog Design

The fundamental structure of this compound serves as our template. The rationale for its potential bioactivity lies in the Michael acceptor character of the nitrovinyl group, which can react with nucleophilic residues (e.g., cysteine) in target proteins. The pyridine ring itself can participate in hydrogen bonding and π-π stacking interactions within a binding site. Our comparative analysis will focus on the impact of substitutions at two key positions: the pyridine ring and the vinyl linker.

Comparative Structure-Activity Relationship (SAR) Analysis

Based on established principles from related chemical series, we can predict how modifications to the this compound scaffold will influence biological activity. A preliminary SAR analysis suggests that electron-withdrawing substituents on the phenyl ring (e.g., nitro) can enhance cytotoxicity, while electron-donating groups may reduce it.[3][5]

Substitutions on the Pyridine Ring

The electronic and steric properties of substituents on the pyridine ring are expected to significantly modulate the activity of the entire molecule.

Position of Substitution Type of Substituent Predicted Impact on Activity Rationale
2- or 6-positionSmall, electron-donating (e.g., -CH₃)Potential for increased activityMay enhance binding through favorable steric interactions and subtle electronic effects.
2- or 6-positionBulky (e.g., -tBu)Likely decrease in activitySteric hindrance could prevent optimal binding to the target protein.[2]
4-positionElectron-withdrawing (e.g., -Cl, -CF₃)Potential for increased activityMay enhance the electrophilicity of the nitrovinyl group, promoting reaction with the target.
5-positionHydrogen bond donor/acceptor (e.g., -OH, -NH₂)Potential for increased activityCan form additional interactions with the target protein, improving binding affinity.[2]
Modifications of the Nitroethenyl Side Chain

Alterations to the 2-nitroethenyl moiety will directly impact the reactivity and steric profile of the pharmacophore.

Modification Predicted Impact on Activity Rationale
α-Methylation of the vinyl groupPotential for increased activityMay alter the conformation and electronic properties of the Michael acceptor, potentially improving selectivity and potency.
Replacement of the nitro group with cyano (-CN)Activity may be retained or alteredThe cyano group is also electron-withdrawing but has a different steric and electronic profile, which could lead to a different activity spectrum.
Isosteric replacement of the vinyl linkerDependent on the isostereReplacing the double bond with, for example, a cyclopropane ring could lock the conformation and provide insights into the required geometry for activity.

Experimental Methodologies for SAR Elucidation

To validate these predicted SAR trends, a systematic approach to synthesis and biological evaluation is necessary.

General Synthetic Protocol for this compound Analogs

A common and effective method for the synthesis of this compound and its analogs is the Henry reaction (nitroaldol reaction), followed by dehydration.

  • Step 1: Nitroaldol Condensation. A substituted 3-pyridinecarboxaldehyde is reacted with a nitroalkane (e.g., nitromethane) in the presence of a base (e.g., ammonium acetate, sodium hydroxide) to form a nitroaldol intermediate.

  • Step 2: Dehydration. The nitroaldol intermediate is then dehydrated, often under acidic conditions or by heating, to yield the desired this compound analog.

Synthesis PyridineCHO Substituted 3-Pyridinecarboxaldehyde Nitroaldol Nitroaldol Intermediate PyridineCHO->Nitroaldol Nitroalkane Nitroalkane Nitroalkane->Nitroaldol Base Base (e.g., NH4OAc) Base->Nitroaldol Catalyst FinalProduct This compound Analog Nitroaldol->FinalProduct Elimination of H2O Dehydration Dehydration (Heat or Acid) Dehydration->FinalProduct MTT_Assay start Seed Cancer Cells in 96-well Plate treat Add Serial Dilutions of Analogs start->treat incubate1 Incubate for 48 hours treat->incubate1 add_mtt Add MTT Reagent incubate1->add_mtt incubate2 Incubate for 4 hours add_mtt->incubate2 solubilize Add Solubilizing Agent (e.g., DMSO) incubate2->solubilize read Measure Absorbance at 570 nm solubilize->read analyze Calculate IC50 Values read->analyze Mechanism cluster_0 Binding and Inhibition Analog This compound Analog Pyridine Ring Nitrovinyl Group Binding Non-covalent Binding (H-bonding, π-stacking) Analog->Binding Target Target Protein Active Site Cysteine Residue Target->Binding Reaction Michael Addition (Covalent Bond Formation) Binding->Reaction Inhibition Irreversible Enzyme Inhibition Reaction->Inhibition

References

A Comparative Guide to Confirming the Purity of Synthesized 3-(2-Nitroethenyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous confirmation of a synthesized compound's purity is a non-negotiable cornerstone of scientific rigor. The presence of even minute impurities, such as unreacted starting materials or byproducts, can drastically alter the compound's physicochemical properties, biological activity, and toxicological profile. This guide offers an in-depth comparison of the principal analytical methods for assessing the purity of 3-(2-Nitroethenyl)pyridine, a valuable heterocyclic building block. We will delve into the causality behind experimental choices, providing not just protocols, but a strategic framework for achieving and validating purity.

The Synthetic Landscape: Understanding Potential Impurities

This compound is most commonly synthesized via a Henry-Knoevenagel condensation between 3-pyridinecarboxaldehyde and nitromethane.[1][2] This reaction provides a direct and efficient route to the target molecule. However, an understanding of the reaction mechanism is crucial for anticipating potential impurities.

dot graph { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes SM1 [label="3-Pyridinecarboxaldehyde"]; SM2 [label="Nitromethane"]; Product [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Byproduct [label="Side Products / Oligomers", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges SM1 -> Product [label="Henry-Knoevenagel Condensation"]; SM2 -> Product; Product -> Byproduct [label="Potential"]; } dot Figure 1: Simplified reaction scheme for the synthesis of this compound, highlighting the starting materials that may persist as impurities.

The primary impurities to consider are:

  • Unreacted Starting Materials: 3-Pyridinecarboxaldehyde and nitromethane.

  • Side-Reaction Products: Potential for oligomerization or other condensation byproducts.

The choice of analytical methodology must be capable of resolving the final product from these specific, and often structurally related, compounds.

Orthogonal Approaches to Purity Confirmation

A robust purity assessment relies on the principle of orthogonality—using multiple, distinct analytical techniques that measure different physicochemical properties. This multi-faceted approach provides a high degree of confidence in the final purity value. We will compare four key methods: Melting Point Analysis, High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

dot graph { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes Purity [label="Purity Confirmation"]; MP [label="Melting Point\n(Bulk Property)"]; Chromo [label="Chromatographic\n(Separation)"]; Spectro [label="Spectroscopic\n(Structural)"]; HPLC [label="HPLC"]; NMR [label="NMR"]; MS [label="Mass Spec"];

// Edges Purity -> MP; Purity -> Chromo; Purity -> Spectro; Chromo -> HPLC; Spectro -> NMR; Spectro -> MS; } dot Figure 2: Logical relationship of the primary methods for purity assessment, categorized by the property they measure.

Melting Point Analysis: The Classical Indicator

Principle: The melting point of a pure crystalline solid is a characteristic physical property. It occurs over a narrow temperature range (typically <1°C).[3] Impurities disrupt the crystal lattice, requiring less energy to break the intermolecular forces. This results in two observable effects: a depression of the melting point and a broadening of the melting range.[1][4]

Causality of Choice: Melting point determination is a rapid, inexpensive, and highly sensitive preliminary test for purity. A sharp, defined melting point that corresponds to the literature value is a strong, albeit not absolute, indicator of high purity. For this compound, a reported melting point is 142°C.[5]

Experimental Protocol: Melting Point Determination

  • Sample Preparation: Ensure the synthesized this compound has been thoroughly dried, preferably under vacuum, to remove any residual solvent. Grind a small amount of the solid into a fine powder.

  • Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm in height) of the sample into the closed end.

  • Measurement:

    • Place the capillary tube into a calibrated melting point apparatus.

    • Heat the sample rapidly to about 15-20°C below the expected melting point (e.g., to ~120°C).

    • Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.

    • Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).

  • Purity Assessment: The melting point range is reported as T1-T2. A pure sample should exhibit a narrow range (e.g., 141.5-142.5°C). An impure sample will show a wider and depressed range (e.g., 135-140°C).

Data Summary Table 1: Melting Point as a Purity Criterion

Purity LevelExpected Melting Point Range for this compoundCharacteristics
High Purity (>99%) 141-142°C (or similar narrow range)Sharp, within 1°C of the literature value.
Impure (<95%) e.g., 136-140°CBroad and depressed range.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

Principle: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[6] For a compound like this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice. In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. More polar compounds elute earlier, while less polar compounds are retained longer. Purity is typically determined by area percent, where the area of the main peak is compared to the total area of all peaks in the chromatogram.

Causality of Choice: HPLC is the gold standard for quantitative purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and precision. It can effectively separate the moderately polar this compound from both more polar (e.g., residual reactants) and less polar impurities. UV detection is highly suitable as the conjugated nitrovinylpyridine system possesses a strong chromophore.

Experimental Protocol: RP-HPLC Method for this compound

  • Instrumentation:

    • HPLC system with a UV detector, autosampler, and column oven.

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: Acetonitrile.

    • Filter and degas both solvents prior to use.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm (or a more specific wavelength determined by UV-Vis analysis).

    • Injection Volume: 10 µL.

    • Gradient Elution:

      • Start at 20% B.

      • Ramp to 90% B over 15 minutes.

      • Hold at 90% B for 3 minutes.

      • Return to 20% B over 2 minutes.

      • Equilibrate for 5 minutes before the next injection.

  • Sample Preparation:

    • Accurately weigh and dissolve the synthesized compound in a suitable solvent (e.g., a 50:50 mixture of Acetonitrile and Water) to a concentration of approximately 0.5 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Purity Calculation:

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

Data Summary Table 2: HPLC Purity Assessment

ParameterSpecificationRationale
Purity (Area %) ≥ 98% (typical for research grade)Provides a quantitative measure of the main component relative to detectable impurities.
Retention Time (RT) Consistent for the main peakConfirms peak identity against a reference standard.
Peak Shape Symmetrical (Tailing factor < 1.5)Poor peak shape can indicate column interactions or co-eluting impurities.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Fingerprint

Principle: NMR spectroscopy provides detailed information about the molecular structure of a compound by observing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.[7] For purity assessment, ¹H NMR is particularly powerful. The integral of each signal is directly proportional to the number of protons it represents. By comparing the integrals of signals from the main compound to those of signals from an impurity, a quantitative or semi-quantitative assessment of purity can be made.

Causality of Choice: ¹H NMR is an excellent method for both structural confirmation and purity assessment. It can detect and identify impurities that contain protons, including residual starting materials and solvents. Unlike chromatography, which might not detect impurities that don't have a UV chromophore, NMR will detect any proton-containing species. Quantitative NMR (qNMR), using a certified internal standard, can provide an absolute purity value without needing a reference standard of the compound itself.

Experimental Protocol: ¹H NMR for Purity Confirmation

  • Sample Preparation:

    • Dissolve 5-10 mg of the dried sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Add a small amount of an internal standard if desired (e.g., tetramethylsilane, TMS, for chemical shift referencing).

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of any proton in the sample for accurate integration (a D1 of 10-30 seconds is often sufficient for quantitative work).

  • Data Analysis:

    • Structural Confirmation: Verify that the chemical shifts, splitting patterns (coupling constants), and integrations of the signals match the expected structure of this compound.

    • Purity Assessment: Carefully examine the baseline for any small peaks that do not belong to the product, solvent, or TMS. Integrate these impurity peaks and compare their area to the area of a known product peak to estimate the molar ratio of impurity to product.

Expected ¹H NMR Data for (E)-3-(2-Nitroethenyl)pyridine: (Note: Specific chemical shifts can vary based on solvent and concentration. This is a predicted spectrum based on related structures.)

  • Vinyl Protons: Two doublets in the range of 7.5-8.5 ppm, with a large coupling constant (J ≈ 13-16 Hz) characteristic of a trans-alkene.

  • Pyridine Protons: Four signals in the aromatic region (7.4-9.0 ppm) corresponding to the four protons on the pyridine ring.

  • Expected ¹³C NMR Data: Signals corresponding to the 7 carbons in the molecule, with the nitro-bearing vinyl carbon appearing downfield.

Mass Spectrometry (MS): The Molecular Weight Verifier

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules.[8] It provides the molecular weight of the compound and, through fragmentation patterns, can offer structural information. For purity analysis, MS is typically coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

Causality of Choice: MS is a highly sensitive technique that confirms the molecular weight of the synthesized product, providing strong evidence of its identity. When used as a detector for HPLC (LC-MS), it can help identify unknown impurity peaks by providing their molecular weights, which is invaluable for troubleshooting a synthesis.

Experimental Protocol: LC-MS Analysis

  • Instrumentation: Couple the HPLC system described above to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) with an electrospray ionization (ESI) source.

  • Ionization Mode: Use positive ion mode (ESI+) to protonate the pyridine nitrogen, forming the [M+H]⁺ ion.

  • Data Acquisition:

    • Acquire data over a mass range that includes the expected molecular ion (e.g., m/z 50-300).

    • The molecular weight of this compound is 150.13 g/mol .[9] Expect to see a prominent ion at m/z 151.14 for [M+H]⁺.

  • Data Analysis:

    • Extract the mass spectrum for the main chromatographic peak and confirm the presence of the [M+H]⁺ ion at m/z 151.14.

    • Examine the mass spectra of any impurity peaks to determine their molecular weights, which can help in their identification (e.g., a peak with m/z 108.1 could correspond to protonated 3-pyridinecarboxaldehyde).

Data Summary Table 3: Comparison of Purity Confirmation Methods

MethodPrincipleInformation ProvidedStrengthsLimitations
Melting Point Thermal property of bulk solidPurity indication via range/depressionFast, inexpensive, sensitive to impurities that disrupt crystal lattice.[1]Not quantitative; not suitable for amorphous solids or oils; requires calibration.
HPLC-UV Chromatographic SeparationQuantitative purity (area %), impurity profileHigh resolution, sensitive, highly quantitative, robust, industry standard.[10]Requires a chromophore; can be blind to some impurities; requires reference standards for identification.
¹H NMR Nuclear spin propertiesStructural confirmation, semi-quantitative purityProvides structural information on impurities, universal detection for proton-containing compounds, qNMR is absolute.Lower sensitivity than HPLC for trace impurities; complex mixtures can have overlapping signals.
LC-MS Separation + Mass-to-Charge RatioMolecular weight confirmation, impurity identificationExtremely sensitive, provides molecular weight of unknown impurities, high specificity.[11]Response factors can vary significantly, making quantification challenging without standards; not all compounds ionize well.

Conclusion: An Integrated Strategy for Purity Validation

Confirming the purity of synthesized this compound requires a multi-pronged, orthogonal approach. No single method is sufficient. A logical workflow begins with a melting point analysis for a quick assessment of bulk purity. This should be followed by RP-HPLC for a robust, quantitative determination of purity and to establish an impurity profile. Finally, ¹H NMR and Mass Spectrometry should be used to unequivocally confirm the structure of the main component and to provide structural and molecular weight information on any significant impurities detected by HPLC. By integrating these methods, researchers can confidently establish the purity and identity of their synthesized compound, ensuring the reliability and reproducibility of their subsequent research and development activities.

References

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of E/Z Isomers of 3-(2-Nitroethenyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Stereochemical Challenge of Vinylpyridines

In the realm of medicinal chemistry and materials science, the precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is paramount. Geometric isomers, such as the E (entgegen) and Z (zusammen) isomers of 3-(2-Nitroethenyl)pyridine, can exhibit profoundly different pharmacological, toxicological, and material properties. The restricted rotation around the carbon-carbon double bond gives rise to these distinct, non-interconvertible structures. For researchers in drug development and quality control, the ability to unambiguously identify and differentiate these isomers is not merely an academic exercise; it is a critical requirement for ensuring product safety, efficacy, and batch-to-batch consistency.

This guide provides an in-depth comparison of the primary spectroscopic techniques used to distinguish between the E and Z isomers of this compound. We will delve into the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, supported by experimental data and validated protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Arbiter

NMR spectroscopy stands as the most powerful and conclusive method for assigning the stereochemistry of alkenes.[1][2] By analyzing chemical shifts, and more importantly, through-bond and through-space correlations, a definitive structural assignment can be made.

¹H NMR: Unraveling Geometry Through Coupling Constants and Spatial Proximity

The Causality Behind the Method: The key to differentiating E and Z isomers via ¹H NMR lies in two fundamental principles: the Karplus relationship, which correlates the dihedral angle between protons to their scalar coupling constant (J-value), and the Nuclear Overhauser Effect (NOE), which detects protons that are close in space.

  • Vicinal Coupling Constants (³JHH): The magnitude of the coupling constant between the two vinylic protons (Hα and Hβ) is directly indicative of their geometry.

    • For the E-isomer (trans) , the vinylic protons are in an anti-periplanar arrangement (180° dihedral angle), resulting in a large coupling constant, typically in the range of 11-18 Hz .[1][3]

    • For the Z-isomer (cis) , the vinylic protons are in a syn-clinal arrangement (~0° dihedral angle), leading to a significantly smaller coupling constant, generally between 6-12 Hz .[1]

  • Nuclear Overhauser Effect (NOE): This 2D NMR technique (NOESY) or its 1D variant (NOE difference spectroscopy) provides unambiguous proof of spatial proximity.[4][5][6] Irradiating a proton on the pyridine ring (specifically the proton at the C2 position) will cause a signal enhancement for the vinylic proton that is on the same side of the double bond.

    • In the Z-isomer , the C2-proton of the pyridine ring is spatially close to Hβ. An NOE correlation will be observed between these two protons.

    • In the E-isomer , the C2-proton is distant from Hβ but closer to Hα. Therefore, an NOE would be expected between the C2-proton and Hα.

Predicted ¹H NMR Data for this compound Isomers

ParameterE-isomer (trans)Z-isomer (cis)Rationale
δ Hα (ppm) ~7.6~7.1In the E isomer, Hα is deshielded by the nitro group. In the Z isomer, it is in the shielding cone of the pyridine ring.
δ Hβ (ppm) ~8.1~8.3In the Z isomer, Hβ is strongly deshielded by the anisotropic effect of the nearby pyridine nitrogen and the nitro group.
³JHα-Hβ (Hz) ~16 Hz ~10 Hz Definitive Indicator: Reflects the trans- and cis- relationship of the vinylic protons, respectively.[3]
NOE C2-H ↔ HαC2-H ↔ HβDefinitive Indicator: Confirms through-space proximity.[4][6]

Experimental Protocol: ¹H NMR and 2D NOESY Analysis

  • Sample Preparation: Dissolve ~5-10 mg of the isomer sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum on a 400 MHz or higher spectrometer.

    • Ensure adequate spectral width to cover all aromatic and vinylic protons.

    • Process the spectrum (Fourier transform, phase correction, and baseline correction) and accurately measure the coupling constant (³JHα-Hβ) from the splitting pattern of the vinylic signals.

  • 2D NOESY Acquisition:

    • Use a standard noesygpph pulse sequence.

    • Set a mixing time (d8) appropriate for a small molecule, typically between 500 ms and 1.0 s.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis: Process the 2D spectrum and look for the key cross-peak that correlates the pyridine C2-H with either Hα or Hβ to confirm the isomeric assignment made from the coupling constants.

G cluster_E E-Isomer Analysis cluster_Z Z-Isomer Analysis E_H Vinylic Protons (trans, ~180°) E_J Large ³J Coupling (11-18 Hz) E_H->E_J Leads to E_NOE NOE Observed (Pyridine C2-H ↔ Hα) E_H->E_NOE Results in Z_H Vinylic Protons (cis, ~0°) Z_J Small ³J Coupling (6-12 Hz) Z_H->Z_J Leads to Z_NOE NOE Observed (Pyridine C2-H ↔ Hβ) Z_H->Z_NOE Results in Start ¹H NMR Spectrum Start->E_H Start->Z_H

Caption: Key ¹H NMR differentiators for E/Z isomers.

¹³C NMR Spectroscopy

While less definitive than ¹H NMR coupling constants, ¹³C NMR provides valuable confirmatory data. The chemical shifts of the vinylic carbons (Cα, Cβ) and the pyridine ring carbons are influenced by the molecule's geometry due to steric interactions (e.g., the gamma-gauche effect). In the sterically hindered Z-isomer, carbons that are in close proximity can experience shielding, causing them to appear at a higher field (lower ppm) compared to their counterparts in the less-strained E-isomer.

Predicted ¹³C NMR Data for this compound Isomers

CarbonE-isomer (ppm)Z-isomer (ppm)Rationale
~135~132May be slightly shielded in the Z isomer due to steric compression.
~139~138Less affected, but electronic differences can cause minor shifts.
C3 (Pyridine) ~130~128The ipso-carbon of the pyridine ring is likely shielded in the Z isomer.

Infrared (IR) Spectroscopy: The Vibrational Fingerprint

IR spectroscopy offers a rapid and non-destructive method for distinguishing between E and Z isomers by probing their characteristic molecular vibrations.[7][8]

The Causality Behind the Method: The most reliable distinction comes from the out-of-plane C-H bending vibration (wagging) of the vinylic hydrogens. The symmetry of the molecule dictates which vibrational modes are IR-active and at what frequency they appear.

  • E (trans) Isomers: Disubstituted trans-alkenes exhibit a strong, characteristic absorption band for the C-H wagging vibration in the 960-980 cm⁻¹ region.[9] This band is often sharp and easily identifiable.

  • Z (cis) Isomers: The corresponding C-H wagging vibration for cis-alkenes appears at a much lower frequency, typically in the 665-730 cm⁻¹ region.[9]

Additionally, the C=C stretching vibration (~1640 cm⁻¹) can be informative. In the more symmetric E-isomer, the change in dipole moment during the stretch is minimal, which can lead to a very weak or sometimes absent C=C absorption. The less symmetric Z-isomer typically shows a more prominent C=C stretching band.[10]

Predicted IR Data for this compound Isomers

Vibrational ModeE-isomer (cm⁻¹)Z-isomer (cm⁻¹)Rationale
Vinylic C-H Wag ~970 (Strong) ~710 (Medium) Definitive Indicator: The position of this out-of-plane bend is highly diagnostic for alkene stereochemistry.[9]
C=C Stretch ~1645 (Weak)~1640 (Medium)The change in dipole moment is greater for the less symmetric Z isomer.
NO₂ Asym. Stretch ~1520~1525Minor shifts may occur due to differences in conjugation and steric hindrance.
NO₂ Sym. Stretch ~1350~1345Minor shifts may occur.

Experimental Protocol: FT-IR Analysis

  • Sample Preparation:

    • For Solids (KBr Pellet): Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press.

    • For Oils/Low-Melting Solids (Thin Film): Place a small amount of the sample between two salt plates (e.g., NaCl or KBr) and gently press them together to form a thin film.

  • Background Collection: Place the empty sample holder (or clean salt plates) in the spectrometer and run a background scan.

  • Sample Acquisition: Place the prepared sample in the spectrometer and acquire the IR spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.

  • Data Analysis: Identify the key absorption bands, paying close attention to the 1000-650 cm⁻¹ region to locate the diagnostic C-H wagging band.

G cluster_E E-Isomer Vibration cluster_Z Z-Isomer Vibration E_Vib Symmetric C-H Wag E_Freq Strong Absorption ~970 cm⁻¹ E_Vib->E_Freq Z_Vib Asymmetric C-H Wag Z_Freq Medium Absorption ~710 cm⁻¹ Z_Vib->Z_Freq Start IR Spectrum Start->E_Vib Start->Z_Vib

Caption: Diagnostic IR C-H wagging vibrations.

UV-Visible Spectroscopy: A Question of Planarity

UV-Vis spectroscopy probes the electronic transitions within a molecule, primarily the π → π* transitions in conjugated systems like this compound.

The Causality Behind the Method: The efficiency of π-electron conjugation is highly dependent on the planarity of the molecule.

  • The E (trans) isomer is sterically less hindered, allowing the pyridine ring and the nitroethenyl group to adopt a more coplanar conformation. This maximizes π-orbital overlap, creating a more extensive conjugated system. An extended conjugated system requires less energy to excite the electrons, resulting in an absorption of light at a longer wavelength (λmax) . This enhanced transition probability also leads to a higher molar absorptivity (εmax) .[11]

  • The Z (cis) isomer suffers from significant steric repulsion between the pyridine ring and the nitro group.[2][12] This forces the molecule to twist out of planarity, disrupting the conjugation. This disruption increases the energy required for the π → π* transition, causing the molecule to absorb light at a shorter wavelength (λmax) with a lower molar absorptivity (εmax) .[11]

Predicted UV-Vis Data for this compound Isomers

ParameterE-isomerZ-isomerRationale
λmax (nm) Higher ValueLower ValueMore effective conjugation in the planar E isomer shifts the absorption to a longer wavelength (bathochromic shift).[11]
εmax (L mol⁻¹ cm⁻¹) Higher ValueLower ValueThe higher transition probability in the planar E isomer results in a more intense absorption (hyperchromic effect).

Experimental Protocol: UV-Vis Analysis

  • Solvent Selection: Choose a UV-transparent solvent in which the sample is soluble (e.g., ethanol, methanol, or acetonitrile).

  • Stock Solution Preparation: Accurately prepare a stock solution of the compound with a known concentration (e.g., 1 mg/mL).

  • Serial Dilution: Prepare a series of dilutions from the stock solution to find a concentration that gives a maximum absorbance reading between 0.5 and 1.5.

  • Spectrum Acquisition:

    • Use a matched pair of quartz cuvettes. Fill one with the pure solvent (blank) and the other with the sample solution.

    • Calibrate the spectrophotometer with the blank.

    • Scan the sample across the appropriate wavelength range (e.g., 200-500 nm) to determine the λmax and the absorbance at that wavelength.

  • Calculation: Use the Beer-Lambert Law (A = εcl) to calculate the molar absorptivity (ε).

Summary and Conclusion

The differentiation of E and Z isomers of this compound is reliably achieved by a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, with NMR spectroscopy offering the most definitive evidence.

Comparative Summary of Key Spectroscopic Differentiators

TechniqueKey ParameterE-isomer (trans)Z-isomer (cis)Confidence Level
¹H NMR ³JHH Coupling ~16 Hz ~10 Hz Very High
¹H NMR NOE Py C2-H ↔ Hα Py C2-H ↔ Hβ Very High
IR C-H Wag ~970 cm⁻¹ ~710 cm⁻¹ High
UV-Vis λmax Longer λ Shorter λ Medium

For absolute and unambiguous assignment, ¹H NMR spectroscopy , through the measurement of vicinal coupling constants and the observation of key NOE correlations, is the gold standard. IR spectroscopy serves as an excellent, rapid confirmatory technique, particularly by identifying the characteristic C-H out-of-plane wagging frequency. While UV-Vis spectroscopy provides supporting evidence based on molecular planarity, it is best used in conjunction with NMR or IR data for a conclusive assignment.

References

A Senior Application Scientist's Guide to Catalyst Performance in 3-(2-Nitroethenyl)pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The synthesis of 3-(2-Nitroethenyl)pyridine is a critical step in the production of various pharmaceutical intermediates and specialty chemicals. Its structure, featuring a conjugated nitroalkene attached to a pyridine ring, makes it a versatile building block. The primary synthetic route to this compound is the Henry (or nitroaldol) reaction between 3-pyridinecarboxaldehyde and nitromethane, followed by dehydration. The efficiency of this transformation is profoundly dependent on the choice of catalyst. This guide provides an in-depth comparison of different catalytic systems, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific needs, balancing factors such as yield, reaction time, cost, and environmental impact.

The Henry Reaction: A Mechanistic Overview

The synthesis is a two-step process initiated by a base-catalyzed carbon-carbon bond formation.[1] A catalyst, typically a base, abstracts an acidic α-proton from nitromethane to form a nitronate anion. This nucleophilic anion then attacks the electrophilic carbonyl carbon of 3-pyridinecarboxaldehyde. The resulting β-nitro alkoxide is subsequently protonated to yield 2-nitro-1-(pyridin-3-yl)ethan-1-ol. In the presence of a suitable catalyst and often with heating, this intermediate readily undergoes dehydration to form the final, conjugated product, this compound. The catalyst's role is pivotal in facilitating the initial C-C bond formation and, in some cases, promoting the subsequent dehydration.

G cluster_0 Step 1: Nitroaldol Addition cluster_1 Step 2: Dehydration 3-Pyridinecarboxaldehyde 3-Pyridinecarboxaldehyde Nitro_Alkoxide β-Nitro Alkoxide Intermediate 3-Pyridinecarboxaldehyde->Nitro_Alkoxide + Nitronate Anion Nitromethane Nitromethane Nitronate_Anion Nitronate Anion (Nucleophile) Nitromethane->Nitronate_Anion + Base (Catalyst) - H⁺ Nitro_Alcohol 2-Nitro-1-(pyridin-3-yl)ethan-1-ol Nitro_Alkoxide->Nitro_Alcohol + H⁺ Final_Product This compound Nitro_Alcohol->Final_Product - H₂O (Dehydration)

Caption: General mechanism for the synthesis of this compound.

A Comparative Evaluation of Catalytic Systems

The choice of catalyst spans from simple, traditional bases to complex, modern coordination polymers and green alternatives like ionic liquids. Each class presents a unique profile of advantages and disadvantages.

Classical Homogeneous Base Catalysts

Traditional methods for the Henry reaction often employ homogeneous bases like ammonium acetate or organic amines (e.g., triethylamine, piperidine).[2][3] Ammonium acetate, for instance, can act as both a catalyst and a source of ammonia, which can be useful in related pyridine syntheses.[4][5]

  • Expert Insight: While readily available and inexpensive, these catalysts often require high temperatures and long reaction times. Their primary drawback is the formation of side products and the difficulty in separating the catalyst from the reaction mixture, leading to cumbersome aqueous workups and potential product contamination. For industrial applications, these factors can significantly impact process efficiency and waste generation.

Heterogeneous Solid-Supported Catalysts: KF/Al₂O₃

Potassium fluoride on an alumina support (KF/Al₂O₃) is a powerful and inexpensive solid base catalyst.[6] Its heterogeneous nature is a significant advantage, allowing for easy removal from the reaction mixture by simple filtration.[7][8] This simplifies the workup process, reduces waste, and allows for the potential recycling and reuse of the catalyst.[9]

  • Expert Insight: KF/Al₂O₃ is particularly effective for condensation reactions. The alumina support provides a high surface area, while the potassium fluoride imparts strong basicity. This combination can lead to high yields under mild conditions, often at room temperature, making it an attractive option for improving the sustainability of the synthesis.[6]

Advanced Catalytic Systems: Coordination Polymers (CPs)

Modern catalysis has seen the rise of coordination polymers (CPs) and metal-organic frameworks (MOFs) as highly efficient and tunable catalysts.[10] Recent studies have demonstrated the exceptional performance of a Cu(II)-based coordination polymer in catalyzing the Henry reaction between 3-pyridinecarboxaldehyde and nitromethane.[10]

  • Expert Insight: These catalysts offer well-defined active sites, combining the activity of homogeneous catalysts with the stability and recyclability of heterogeneous ones. The Lewis acidic metal centers (e.g., Cu(II)) can coordinate with the carbonyl oxygen, increasing its electrophilicity, while the organic linkers can be designed to provide basic sites, creating a synergistic effect that dramatically accelerates the reaction. This leads to outstanding yields under optimized conditions.

Green Catalytic Alternatives: Ionic Liquids (ILs)

Ionic liquids (ILs) are salts with low melting points that are gaining attention as "green" solvents and catalysts. Basic ionic liquids, such as 1-butyl-3-methylimidazolium hydroxide ([bmIm]OH) or guanidine-based ILs, can effectively catalyze the Henry reaction.[11][12]

  • Expert Insight: The key advantage of ILs is their negligible vapor pressure, high thermal stability, and ability to be recycled. They can act as both the solvent and the catalyst, simplifying the reaction setup. By tuning the cation and anion, their properties can be tailored to optimize catalytic activity. This approach avoids the use of volatile organic solvents and offers a pathway to more environmentally benign chemical processes.

Performance Data Summary

The following table summarizes the performance of different catalyst types for the synthesis of this compound and related Henry reactions.

Catalyst TypeSpecific Catalyst ExampleReaction ConditionsTimeYield (%)Key Advantages
Coordination Polymer Cu(II)-CP with H₃cpia ligandMethanol, 70 °C, 4.0 mol%12 h98% Extremely high yield, heterogeneous, recyclable.[10]
Solid-Supported Base KF/Al₂O₃Ethanol, Room Temp., 10 mol%0.5 - 1 hHigh (84-95%) *Mild conditions, easy workup, inexpensive, recyclable.[6]
Ionic Liquid Guanidine-based ILsNeat, Room Temp.1 - 20 hGood to Excellent Green solvent/catalyst, recyclable, low volatility.[12]
Homogeneous Base Ammonium AcetateVaries (often reflux)2 - 24 hModerate Inexpensive, readily available.[2][3]
Uncatalyzed NoneMethanol, 70 °C12 h3% Demonstrates the essential role of the catalyst.[10]

*Yields reported for a similar multicomponent pyridine synthesis; high efficiency is expected for the target reaction.

Detailed Experimental Protocols

A self-validating protocol is essential for reproducible results. Below are representative methodologies for two highly effective catalytic systems.

Protocol 1: Synthesis using a Cu(II) Coordination Polymer Catalyst

This protocol is adapted from the highly efficient synthesis described by Mei et al.[10]

  • Catalyst Preparation: Synthesize the Cu(II) coordination polymer, [Cu₃(μ₄-cpia)₂(bipy)₂(H₂O)₂]n·4nH₂O, under hydrothermal conditions as per the literature.

  • Reaction Setup: To a reaction vessel, add 3-pyridinecarboxaldehyde (1 mmol), nitromethane (1.5 mmol), and methanol (5 mL).

  • Catalyst Addition: Add the Cu(II)-CP catalyst (4.0 mol%).

  • Reaction: Stir the mixture at 70 °C for 12 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the catalyst by filtration.

  • Isolation: Evaporate the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield pure 2-nitro-1-(pyridin-3-yl)ethan-1-ol, which can then be dehydrated if the nitroalkene is the desired final product.

Protocol 2: A General Protocol using a Heterogeneous Solid Base (KF/Al₂O₃)

This protocol is a generalized procedure based on the high efficiency of KF/Al₂O₃ in related condensations.[6][7]

  • Catalyst Preparation: Prepare or purchase KF/Al₂O₃ (typically 40% KF by weight).

  • Reaction Setup: In a round-bottom flask, dissolve 3-pyridinecarboxaldehyde (1 mmol) and nitromethane (1.2 mmol) in ethanol (10 mL).

  • Catalyst Addition: Add KF/Al₂O₃ (10 mol%) to the solution.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is often complete within 1-2 hours.

  • Monitoring: Monitor the disappearance of the aldehyde by TLC.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of Celite® to remove the solid catalyst, washing with additional ethanol.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure to obtain the crude product, which can then be purified. The catalyst can be washed, dried, and reused for subsequent runs.

G cluster_workup Product Isolation start Start prep Prepare Reactants (Aldehyde, Nitromethane) and Solvent start->prep end End add_catalyst Add Catalyst (e.g., Cu(II)-CP or KF/Al₂O₃) prep->add_catalyst reaction Stir at Defined Temperature and Time add_catalyst->reaction monitor Monitor Progress (TLC) reaction->monitor filter Filter to Remove Heterogeneous Catalyst monitor->filter Reaction Complete concentrate Concentrate Filtrate (Rotary Evaporation) filter->concentrate purify Purify Crude Product (Recrystallization/Chromatography) concentrate->purify characterize Characterize Final Product (NMR, IR, MS) purify->characterize characterize->end

Caption: A generalized experimental workflow for catalytic synthesis.

Conclusion: Selecting the Optimal Catalyst

The evaluation of catalysts for this compound synthesis reveals a clear progression from traditional methods to advanced, highly efficient systems.

  • For maximum yield and catalytic efficiency , the Cu(II) coordination polymer is the standout choice, achieving a near-quantitative yield of 98%.[10] This makes it ideal for applications where product purity and maximizing output from valuable starting materials are paramount.

  • For operational simplicity, cost-effectiveness, and green chemistry principles , KF/Al₂O₃ presents a compelling alternative.[6] Its ability to function under mild, room-temperature conditions and its simple, filtration-based removal and recyclability make it highly suitable for both lab-scale and larger-scale sustainable production.

  • Ionic liquids offer a promising frontier, particularly when the elimination of volatile organic compounds is a primary goal.[11]

Ultimately, the "best" catalyst is context-dependent. For cutting-edge research and high-value synthesis, advanced coordination polymers are superior. For robust, economical, and environmentally conscious processes, heterogeneous solid bases like KF/Al₂O₃ provide an excellent balance of performance and practicality.

References

Safety Operating Guide

A Researcher's Guide to the Safe Handling of 3-(2-Nitroethenyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: A Synthesis of Essential Safety Protocols and Operational Directives

In the pursuit of scientific advancement, the safety and integrity of our laboratory practices are paramount. This guide provides a detailed operational framework for the safe handling of 3-(2-Nitroethenyl)pyridine, a reactive organic compound with applications in chemical synthesis. As your Senior Application Scientist, my objective is to provide a narrative that not only outlines procedures but also explains the rationale behind them, ensuring a culture of safety and excellence in your laboratory. This document is structured to provide immediate, essential safety information, operational plans, and disposal protocols, grounded in established scientific principles.

Hazard Profile and Inherent Risks of this compound

A thorough understanding of a chemical's hazard profile is the foundation of safe handling. For this compound (CAS No. 3156-52-3), the key structural features—a pyridine ring, a nitro group, and an alkene—inform its potential reactivity and toxicity.

  • Flammability: The compound is classified as a flammable solid.[1] This necessitates stringent control of ignition sources.

  • Health Hazards: It is associated with the following risk statements:

    • R20/21/22: Harmful by inhalation, in contact with skin, and if swallowed.[1]

    • R36/37/38: Irritating to eyes, respiratory system, and skin.[1]

Given these hazards, it is imperative to handle this compound with the assumption that it is a toxic and irritant substance.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable for mitigating exposure risks. The following table outlines the minimum PPE requirements for handling this compound.

PPE ComponentSpecificationRationale for Use
Eye and Face Protection Chemical splash goggles and a face shield.Protects against splashes of the solid or solutions, which can cause serious eye irritation. A face shield provides an additional layer of protection.
Hand Protection Nitrile or butyl rubber gloves.Provides a barrier against skin contact. Given that the compound is harmful upon skin contact, glove integrity is critical. Always inspect gloves for tears or punctures before use and change them frequently.
Body Protection Flame-retardant lab coat.Protects the body from accidental spills and splashes. The flame-retardant property is crucial due to the compound's flammability.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge.Required when handling the powder outside of a certified chemical fume hood or when there is a risk of aerosolization. All handling of the solid should ideally be within a fume hood to minimize inhalation risk.

Operational Workflow: From Procurement to Disposal

A structured approach to handling this compound minimizes the risk of exposure and contamination. The following workflow diagram illustrates the key stages.

G cluster_receipt Receiving & Storage cluster_handling Handling & Experimentation cluster_disposal Waste Management & Disposal Receipt Receive & Verify Inspect Inspect for Damage Receipt->Inspect Store Store in a Cool, Dry, Well-Ventilated Area Away from Ignition Sources Inspect->Store Don_PPE Don Appropriate PPE Store->Don_PPE Retrieve for Use Fume_Hood Work in a Certified Chemical Fume Hood Don_PPE->Fume_Hood Weigh Weigh and Dispense Fume_Hood->Weigh Experiment Conduct Experiment Weigh->Experiment Collect_Waste Collect Contaminated Materials Experiment->Collect_Waste Generate Waste Label_Waste Label Hazardous Waste Container Collect_Waste->Label_Waste Dispose Dispose via Institutional EHS Label_Waste->Dispose

Caption: A systematic workflow for the safe handling of this compound.

Step-by-Step Experimental Protocol
  • Preparation:

    • Before beginning any work, consult the Safety Data Sheet (SDS) for this compound.

    • Ensure that a certified chemical fume hood is available and functioning correctly.

    • Locate the nearest eyewash station and safety shower and confirm they are unobstructed.

  • Handling and Weighing:

    • Always wear the prescribed PPE before handling the chemical.

    • Conduct all manipulations of the solid compound within the fume hood to prevent inhalation of dust.

    • Use a disposable weigh boat and non-sparking tools for weighing.

    • Close the container tightly after use.

  • During the Experiment:

    • Keep all containers of this compound clearly labeled.

    • Maintain a clutter-free workspace to minimize the risk of spills.

    • Avoid heating the compound near open flames or other ignition sources.

Emergency Procedures: A Plan for the Unexpected

Preparedness is key to mitigating the impact of an accidental release or exposure.

Spill Response
  • Minor Spill (within a fume hood):

    • Alert personnel in the immediate vicinity.

    • Use an absorbent material, such as vermiculite or sand, to cover the spill.

    • Carefully collect the absorbed material into a labeled, sealable container for hazardous waste.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Major Spill (outside a fume hood):

    • Evacuate the area immediately.

    • Alert your supervisor and the institutional Environmental Health and Safety (EHS) department.

    • Prevent entry to the contaminated area.

First Aid Measures
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Disposal Plan: Ensuring Environmental Responsibility

The disposal of this compound and any contaminated materials must be handled as hazardous waste.

  • Waste Collection:

    • Collect all waste materials, including unused compound, contaminated labware (gloves, weigh boats, etc.), and reaction byproducts, in a designated, compatible, and clearly labeled hazardous waste container.

  • Labeling:

    • The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage and Disposal:

    • Store the sealed waste container in a designated satellite accumulation area.

    • Arrange for disposal through your institution's EHS department. Do not dispose of this chemical down the drain or in regular trash.

By adhering to these protocols, you contribute to a safe and responsible research environment. This guide is intended to be a comprehensive resource, but it is not a substitute for institutional safety policies and the specific Safety Data Sheet for the compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.